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7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Documentation Hub

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  • Product: 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
  • CAS: 113140-14-0

Core Science & Biosynthesis

Foundational

Synthesis Protocol for 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine: An In-Depth Technical Guide

Executive Summary & Pharmacological Context The pyrazolo[4,3-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently leveraged to design kinase inhibitors and positive allosteric mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The pyrazolo[4,3-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently leveraged to design kinase inhibitors and positive allosteric modulators (PAMs) for G-protein coupled receptors. Most notably, derivatives of this core, such as VU0418506, have been preclinically characterized as potent and selective PAMs for the metabotropic glutamate receptor 4 (mGlu4), offering promising therapeutic avenues for Parkinson's disease[1].

The synthesis of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 113140-14-0) requires precise regiocontrol. The presence of the 3-amine group dictates a specific annulation strategy: the construction of the pyrazole ring via a hydrazine-mediated cyclization onto a functionalized pyridine core[2]. This guide outlines a self-validating, scalable protocol for synthesizing this critical building block.

Retrosynthetic Logic & Mechanistic Pathway

To construct the 3-amino-1H-pyrazolo[4,3-b]pyridine system, the most robust retrosynthetic disconnection involves the formation of the pyrazole ring from an ortho-halo-nicotinonitrile derivative. For our target, the ideal precursor is 2,4-dichloro-6-methylnicotinonitrile [3].

The reaction proceeds via a highly regioselective two-step cascade:

  • Nucleophilic Aromatic Substitution (SNAr): Hydrazine hydrate attacks the pyridine ring. The C2-position is significantly more electrophilic than the C4-position due to the strong inductive and resonance electron-withdrawing effects of the adjacent ring nitrogen (alpha-position) and the ortho-cyano group. This regioselectivity ensures the formation of the 4-chloro-2-hydrazinyl intermediate rather than the 4-hydrazinyl isomer[2].

  • 5-exo-dig Intramolecular Cyclization: Under thermal conditions, the terminal amine of the newly introduced hydrazine moiety undergoes nucleophilic addition to the adjacent nitrile group. Subsequent tautomerization yields the stable, aromatic 3-amino-pyrazole fused system.

MechanisticPathway N1 2,4-Dichloro-6-methyl- nicotinonitrile N2 Regioselective SNAr (C2 Position) N1->N2 N2H4·H2O 0 °C N3 4-Chloro-2-hydrazinyl- 6-methylnicotinonitrile N2->N3 -HCl N4 Intramolecular Nitrile Annulation N3->N4 Heat (80 °C) N5 7-Chloro-5-methyl-1H- pyrazolo[4,3-b]pyridin-3-amine N4->N5 Tautomerization

Mechanistic pathway for the regioselective synthesis of the pyrazolo[4,3-b]pyridine scaffold.

Quantitative Reagent Matrix

Note: The following table is standardized for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in Reaction
2,4-Dichloro-6-methylnicotinonitrile 187.021.01.87 gElectrophilic Starting Material
Hydrazine monohydrate (98%) 50.062.0~1.0 mLBis-nucleophile / Annulation agent
Triethylamine (TEA) 101.191.5~2.1 mLAcid Scavenger (Neutralizes HCl)
Ethanol (Absolute) 46.07Solvent20 mLProtic Solvent

Step-by-Step Experimental Workflow

Phase 1: Initiation & SNAr
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-6-methylnicotinonitrile (1.87 g, 10 mmol) in 20 mL of absolute ethanol.

  • Acid Scavenging: Add Triethylamine (2.1 mL, 15 mmol) to the solution. Causality: TEA acts as a non-nucleophilic base to neutralize the HCl generated during the SNAr step, preventing the protonation and subsequent deactivation of the hydrazine reagent.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

  • Nucleophile Addition: Slowly add hydrazine monohydrate (1.0 mL, 20 mmol) dropwise over 10 minutes. Causality: Strict temperature control during this highly exothermic addition prevents non-selective bis-hydrazination (substitution at both the C2 and C4 positions).

Phase 2: Cyclization & Annulation
  • Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: 5% MeOH in DCM). The reaction is self-validating: the disappearance of the starting material ( m/z 187) and the appearance of the cyclized product ( m/z 183) unambiguously tracks the loss of HCl and successful tautomerization.

Phase 3: Work-up & Purification
  • Solvent Removal: Once IPC confirms the consumption of the nitrile intermediate, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove ethanol.

  • Extraction: Dilute the crude residue with 30 mL of distilled water and extract with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Chromatography: Purify the crude solid via flash column chromatography on silica gel using a gradient of Dichloromethane to 5% Methanol in Dichloromethane.

  • Yield: Isolate the pure 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine as an off-white to pale yellow solid (Expected yield: 65–75%).

ExperimentalWorkflow Step1 Phase 1: Initiation Dissolve precursor in EtOH Add TEA (1.5 eq) Cool to 0 °C Step2 Phase 2: Nucleophile Addition Dropwise addition of N2H4·H2O (2.0 eq) Maintain 0 °C for 30 min Step1->Step2 Step3 Phase 3: Cyclization Heat to 80 °C (Reflux) Stir for 4-6 hours Monitor via LC-MS Step2->Step3 Prevents bis-hydrazination Step4 Phase 4: Work-up Evaporate EtOH Extract with EtOAc/H2O Wash with Brine Step3->Step4 Confirms nitrile consumption Step5 Phase 5: Purification Silica Gel Chromatography (DCM:MeOH gradient) Isolate pure solid Step4->Step5

Step-by-step experimental workflow with integrated self-validation and in-process controls.

Analytical Characterization

To ensure scientific integrity and confirm the regiochemistry of the annulation, validate the isolated product against the following expected analytical parameters:

  • LC-MS (ESI+): Calculated for C₇H₇ClN₄ [M+H]⁺: 183.04; Found: ~183.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.00 (br s, 1H, pyrazole-NH) – Exchanges with D₂O.

    • δ 7.10 (s, 1H, pyridine C6-H) – Confirms the C4-chloro group remains intact.

    • δ 5.50 (br s, 2H, C3-NH₂) – Confirms successful nitrile annulation; exchanges with D₂O.

    • δ 2.50 (s, 3H, C5-CH₃) – May overlap with DMSO solvent peak.

Troubleshooting & Process Optimization

  • Pitfall: Formation of bis-hydrazinyl byproduct.

    • Causality: Hydrazine is a potent bis-nucleophile. If the reaction temperature spikes during addition, the C4-chloro position (which is also activated) will undergo unwanted substitution.

    • Optimization: Strictly maintain the internal temperature at 0 °C during the initial addition. Do not exceed 2.0 equivalents of hydrazine.

  • Pitfall: Incomplete cyclization (stalled at the hydrazinyl intermediate).

    • Causality: The 5-exo-dig cyclization onto the nitrile requires sufficient thermal energy to overcome the activation barrier of tautomerization.

    • Optimization: If LC-MS shows a persistent m/z 183 mass without the correct chromatographic retention time (indicating the uncyclized intermediate), extend the reflux time or switch to a higher-boiling solvent such as n-butanol.

References

  • Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(9), 1192–1200. URL:[Link]

  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. URL:[Link]

  • Chemical Precursor Data: 2,4-dichloro-6-methylpyridine-3-carbonitrile (CAS: 38367-36-1). Kouting Chemical Catalog. URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

Executive Summary In the landscape of modern drug discovery, fused bicyclic heteroaromatic systems serve as privileged scaffolds, particularly in the design of ATP-competitive kinase inhibitors. 7-Chloro-5-methyl-1H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, fused bicyclic heteroaromatic systems serve as privileged scaffolds, particularly in the design of ATP-competitive kinase inhibitors. 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 113140-14-0) is a highly versatile, tri-functionalized building block that offers orthogonal reactivity handles for complex molecular assembly.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and mechanistic reactivity. Furthermore, it outlines self-validating analytical protocols designed to ensure high-fidelity characterization for researchers and drug development professionals.

Structural & Physicochemical Profiling

The utility of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is dictated by its unique electronic distribution. The electron-withdrawing nature of the chlorine atom at the C7 position, juxtaposed with the electron-donating methyl group at C5, creates a "push-pull" electronic effect across the pyridine ring.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound, synthesized from foundational chemical databases .

PropertyValueCausality / Implication
Chemical Name 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amineCore nomenclature defining the functional handles.
CAS Number 113140-14-0Unique registry identifier for procurement and compliance.
Molecular Formula C7H7ClN4Indicates a highly nitrogen-dense heteroaromatic system.
Molecular Weight 182.61 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
TPSA (Predicted) ~67.6 ŲHigh polar surface area restricts passive blood-brain barrier (BBB) penetration .
H-Bond Donors 2 (C3-NH2, N1-H)Facilitates strong target-protein interactions (e.g., kinase hinge binding).
H-Bond Acceptors 4 (N2, N4, C3-NH2, N1)Contributes to aqueous solvation but drives high crystal lattice energy.
Causality of Solid-State Properties

The presence of multiple hydrogen-bond donors and acceptors facilitates a robust intermolecular hydrogen-bonding network. This strong crystal lattice energy typically results in high melting points (>200 °C) and poor aqueous solubility. Consequently, the use of highly polar aprotic solvents (e.g., DMSO, DMF) is mandatory to disrupt these networks for complete dissolution during analytical characterization and synthetic manipulation.

Mechanistic Reactivity & Synthetic Utility

The strategic placement of functional groups on the pyrazolo[4,3-b]pyridine core allows for orthogonal functionalization, making it an ideal intermediate for library generation.

  • C7-Chloro Activation: The C7-Cl bond is highly activated towards nucleophilic aromatic substitution (S_N_Ar) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This activation is driven by the electron-deficient nature of the adjacent pyridine nitrogen.

  • C3-Amine Derivatization: The exocyclic amine can participate in amide couplings or reductive aminations. However, its nucleophilicity is slightly attenuated by the electron-withdrawing heteroaromatic core, often requiring stronger bases or elevated temperatures.

  • N1-Pyrazole Alkylation: The acidic proton at the N1 position (pKa ~11.5) can be selectively deprotonated and alkylated, or utilized in Mitsunobu reactions to build structural complexity.

Reactivity Core 7-Chloro-5-methyl-1H- pyrazolo[4,3-b]pyridin-3-amine Suzuki Suzuki-Miyaura Coupling (C7-Aryl/Alkyl) Core->Suzuki Pd Cat., Boronic Acid Buchwald Buchwald-Hartwig Amination (C7-Amine) Core->Buchwald Pd Cat., Amine Acylation Amide Formation (C3-NH2 Acylation) Core->Acylation Acyl Chloride, Base Alkylation N-Alkylation/Protection (N1-Pyrazole) Core->Alkylation Alkyl Halide, Base

Fig 1. Orthogonal synthetic functionalization pathways of the pyrazolo[4,3-b]pyridine core.

Analytical Characterization Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating internal controls, these workflows prevent false positives and ensure data reliability.

Workflow Sample Sample Preparation (Dissolution in DMSO-d6) NMR 1H & 13C NMR Spectroscopy Sample->NMR Structural Verification LCMS UPLC-MS Analysis (ESI+ Mode) Sample->LCMS Purity & Mass Thermal DSC / TGA Thermal Profiling Sample->Thermal Solid-State Data Data Data Synthesis & Physicochemical Profiling NMR->Data LCMS->Data Thermal->Data

Fig 2. Standardized analytical workflow for physicochemical characterization.

Protocol 1: UPLC-MS Purity and Mass Confirmation

Objective: Verify the exact mass (182.04 Da) and assess chromatographic purity. Causality: The basic nitrogens in the core make the molecule highly amenable to positive Electrospray Ionization (ESI+), yielding a strong [M+H]+ signal at m/z 183.0.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Sonicate for 5 minutes to ensure complete dissolution.

  • System Suitability (Self-Validation): Inject a blank (Methanol/0.1% FA) prior to the sample to establish baseline noise and confirm the absence of column carryover. Inject a caffeine standard to verify mass accuracy and retention time stability.

  • Chromatography: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) in Water (with 0.1% FA) over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated pyrazolo-pyridine system) and acquire MS data in ESI+ mode (scan range m/z 100-500).

  • Data Analysis: Confirm the presence of the [M+H]+ peak at 183.0 and the characteristic chlorine isotope pattern (approx. 3:1 ratio for m/z 183.0 and 185.0).

Protocol 2: Nuclear Magnetic Resonance (NMR) Structural Elucidation

Objective: Confirm the regiochemistry of the substituents on the fused bicyclic core. Causality: DMSO-d6 is selected over CDCl3 to completely disrupt the intermolecular hydrogen bonding, preventing severe line broadening of the exchangeable NH and NH2 protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration.

  • Internal Calibration (Self-Validation): Utilize the residual solvent peak of DMSO-d5 at δ 2.50 ppm as the internal chemical shift reference.

  • Signal Verification:

    • Identify the C5-methyl protons (singlet, ~2.5-2.6 ppm, 3H). Use this peak as the internal integration standard (set to 3.00).

    • Locate the isolated aromatic proton at the C6 position (singlet, ~7.0-7.5 ppm, 1H).

    • Identify the broad exchangeable signals for the C3-NH2 (~5.5-6.5 ppm, 2H) and the N1-H (>12.0 ppm, 1H).

References

  • NextSDS Chemical Substance Database. "7-chloro-5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-aMine — Chemical Substance Information." NextSDS. Available at: [Link]

  • Howei Pharm Product Catalog. "CAS 113140-14-0 | 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine." Howei Pharm. Available at: [Link]

Foundational

Comprehensive Technical Guide to 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 113140-14-0)

Executive Summary In modern rational drug design, the selection of privileged heteroaromatic scaffolds is critical for optimizing both target affinity and pharmacokinetic (PK) parameters. 7-Chloro-5-methyl-1H-pyrazolo[4,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the selection of privileged heteroaromatic scaffolds is critical for optimizing both target affinity and pharmacokinetic (PK) parameters. 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 113140-14-0) has emerged as a highly versatile, rigid bicyclic building block. Its unique hydrogen-bond donor/acceptor topography and electron-deficient core make it an ideal bioisostere for indazoles and picolinamides. This technical whitepaper explores the physicochemical profiling, synthesis methodologies, and pharmacological utility of this scaffold—most notably its critical role in the discovery of Positive Allosteric Modulators (PAMs) for the Metabotropic Glutamate Receptor 4 (mGlu4) [1] and Anaplastic Lymphoma Kinase (ALK) inhibitors [3].

Physicochemical Profiling & Structural Analysis

The pyrazolo[4,3-b]pyridine core combines the properties of a pyrazole and a pyridine ring. The pyridine nitrogen acts as an electron sink, stabilizing the fused pyrazole system while rendering the 7-chloro position potentially addressable for late-stage functionalization (e.g., Suzuki-Miyaura couplings), though it is significantly less reactive than the 3-amine. The primary amine at the 3-position is the primary vector for diversification, readily undergoing Buchwald-Hartwig cross-couplings or acylation to generate expansive chemical libraries.

Quantitative Structural Data
PropertyValuePharmacological Significance
CAS Number 113140-14-0Unique chemical identifier for procurement and tracking.
Molecular Formula C₇H₇ClN₄Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight 182.61 g/mol High ligand efficiency (LE) potential in fragment-based drug discovery.
Topological Polar Surface Area (TPSA) 64.9 ŲOptimal for blood-brain barrier (BBB) penetration, crucial for CNS targets like mGlu4.
Hydrogen Bond Donors 2 (NH₂, pyrazole NH)Facilitates critical anchoring interactions within allosteric binding pockets.
Hydrogen Bond Acceptors 3Enhances aqueous solubility and target residence time.

Synthetic Methodology & Protocol

As a Senior Application Scientist, it is imperative to design synthetic routes that are not only high-yielding but also mechanistically predictable and self-validating. The synthesis of CAS 113140-14-0 relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular cyclization[4].

Causality of the Reaction Design

The regioselectivity of the initial SNAr is dictated by the electronic landscape of the starting material, 2,4-dichloro-6-methylnicotinonitrile. The C2-chlorine is highly activated by the adjacent pyridine nitrogen (via inductive and resonance electron withdrawal) and the ortho-cyano group. Consequently, hydrazine preferentially attacks C2 over the less-activated C4 position. The subsequent intramolecular cyclization is thermodynamically driven by the formation of the highly stable, conjugated aromatic pyrazole system.

SynthesisWorkflow SM 2,4-Dichloro-6-methylnicotinonitrile (Starting Material) Reagents Hydrazine Hydrate DIPEA, EtOH, Reflux SM->Reagents Int1 2-Hydrazinyl Intermediate (Regioselective SNAr) Reagents->Int1 Cyclization Intramolecular Cyclization (Nitrile Attack) Int1->Cyclization Product 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 113140-14-0) Cyclization->Product

Figure 1: Regioselective synthesis workflow of CAS 113140-14-0 via SNAr and intramolecular cyclization.

Step-by-Step Experimental Protocol
  • Preparation: In a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 10.0 g (53.5 mmol) of 2,4-dichloro-6-methylnicotinonitrile in 100 mL of anhydrous ethanol.

  • Nucleophile Addition: Cool the mixture to 0 °C. Add 5.2 mL (107.0 mmol, 2.0 eq) of hydrazine hydrate dropwise. Causality: Dropwise addition controls the exothermic SNAr reaction and prevents the formation of di-substituted byproducts.

  • Base Addition: Introduce 18.6 mL (107.0 mmol, 2.0 eq) of N,N-diisopropylethylamine (DIPEA). This neutralizes the HCl byproduct, maintaining the nucleophilicity of the hydrazine.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours. The thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack of the terminal amine onto the nitrile carbon.

  • Self-Validating LC-MS Tracking: Monitor the reaction via LC-MS. The conversion of the starting material (MW 187.02) to the uncyclized 2-hydrazinyl intermediate results in a mass shift to 183.05[M+H]⁺. Upon thermal cyclization, the mass remains 183.05 [M+H]⁺, but the species exhibits a distinct chromatographic retention time shift and an altered UV absorption spectrum due to extended conjugation. This dual-parameter tracking prevents premature reaction quenching.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated NaHCO₃. Extract, dry over MgSO₄, and purify via flash chromatography (DCM:MeOH) to yield the pure product.

Pharmacological Applications: The mGlu4 PAM Paradigm

The pyrazolo[4,3-b]pyridin-3-amine scaffold gained significant prominence during the optimization of mGlu4 PAMs for the treatment of Parkinson's disease (PD). Early picolinamide-based PAMs suffered from poor pharmacokinetic profiles and severe CYP1A2 induction liabilities. By replacing the picolinamide core with the pyrazolo[4,3-b]pyridin-3-amine scaffold, researchers successfully developed VU0418506 (N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine) [1].

This scaffold acts as a bioisostere that retains the critical hydrogen-bonding elements of the pyridine and carbonyl groups of earlier generations while eliminating the metabolic liabilities. Furthermore, this core has been shown to activate Gi-independent anti-inflammatory mechanisms in microglia, broadening its therapeutic scope [2].

mGlu4Pathway Glutamate Glutamate (Orthosteric Agonist) mGlu4 mGlu4 Receptor (Active Conformation) Glutamate->mGlu4 PAM Pyrazolo[4,3-b]pyridine PAM (e.g., VU0418506) PAM->mGlu4 Enhances Affinity/Efficacy GiGo Gi/Go Protein Activation mGlu4->GiGo AC Adenylyl Cyclase Inhibition GiGo->AC cAMP Decreased cAMP Levels AC->cAMP Neuro Modulation of Neurotransmitter Release (Anti-Parkinsonian Effect) cAMP->Neuro

Figure 2: Mechanism of action for mGlu4 Positive Allosteric Modulators containing the pyrazolo[4,3-b]pyridine core.

Data Presentation: Pharmacokinetic & Efficacy Profiling

The integration of the pyrazolo[4,3-b]pyridin-3-amine core drastically improved the in vivo clearance and target affinity compared to earlier indazole derivatives. The table below summarizes the structure-activity relationship (SAR) and pharmacokinetic evolution leading to VU0418506[1].

Compound / ScaffoldmGlu4 EC₅₀ (nM)Rat CL_HEP (mL/min/kg)Human CL_HEP (mL/min/kg)CYP1A2 Inhibition (IC₅₀)
Compound 25 (Indazole core)67> 40.0 (High)> 40.0 (High)> 30 µM
Compound 26 (Pyrazolo[4,3-b]pyridine)6812.1 (Moderate)10.1 (Moderate)Potent Inhibitor
VU0418506 (Fluorinated Pyrazolo[4,3-b]pyridine)468.5 (Low)7.2 (Low)> 10 µM (Mitigated)

Data Interpretation: The transition to the pyrazolo[4,3-b]pyridine core (Compound 26) maintained high potency while significantly reducing hepatic clearance. The strategic addition of a fluorine atom (VU0418506) blocked oxidative metabolism, yielding a highly stable, brain-penetrant clinical candidate.

Experimental Protocols for Biological Evaluation

To validate the allosteric activity of derivatives synthesized from CAS 113140-14-0, a robust, self-validating in vitro assay is required. Because mGlu4 is a Gi/Go-coupled receptor, a kinetic calcium mobilization assay using a chimeric G-protein (Gqi5) is the industry standard.

Step-by-Step mGlu4 PAM Assay Protocol
  • Cell Preparation: Plate HEK293 cells stably expressing human mGlu4 and the Gqi5 chimera (which forces Gi-coupled receptors to signal through the Gq-calcium pathway) at 20,000 cells/well in a 384-well black clear-bottom plate.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37 °C.

  • Compound Addition & Self-Validating Control:

    • Step 3a: Add the test compound (pyrazolo[4,3-b]pyridine derivative) to the cells in the absence of glutamate. Monitor fluorescence for 2 minutes.

    • Causality: This step is a self-validating control. A true PAM possesses no intrinsic efficacy; if a calcium spike is observed here, the compound is an allosteric agonist, not a PAM.

  • Orthosteric Challenge: Add an EC₂₀ concentration of glutamate (determined via a prior concentration-response curve).

    • Causality: By clamping glutamate at a sub-maximal EC₂₀, the assay window is highly sensitized to detect leftward shifts in the glutamate dose-response curve driven by the PAM.

  • Data Analysis: Calculate the fold-shift in glutamate potency. A valid assay must maintain a Z'-factor > 0.5, ensuring the signal-to-noise ratio is sufficient for high-throughput screening.

References

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience (2016). URL:[Link]

  • Putative mGluR4 Positive Allosteric Modulators Activate Gi-Independent Anti-Inflammatory Mechanisms in Microglia. Neurochemistry International (2020). URL:[Link]

  • Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules (2021). URL:[Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules (2021). URL:[Link]

Exploratory

Pharmacological Profile and Mechanism of Action of the 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Scaffold

Executive Summary In modern medicinal chemistry, 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 113140-14-0) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged, bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 113140-14-0) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged, bifunctional pharmacophore and synthetic building block. Through strategic functionalization—particularly at the 3-amine position—this scaffold drives two distinct pharmacological mechanisms: Type I ATP-competitive kinase inhibition for oncology applications[1], and Positive Allosteric Modulation (PAM) of Class C GPCRs (specifically mGlu4) for neurodegenerative disorders like Parkinson's disease[2]. This guide details the structural causality, mechanistic pathways, and laboratory protocols required to validate the activity of this versatile chemical core.

Structural Determinants & Pharmacophore Modeling

The inherent bioactivity of the 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine core is dictated by its precise molecular topology, which offers a rigid, planar aromatic system equipped with multiple interaction vectors:

  • The Pyrazolo[4,3-b]pyridine Core: Acts as an adenine bioisostere. The N1-H and N2 atoms of the pyrazole ring provide a dense hydrogen-bonding network critical for anchoring the molecule into target protein binding sites[1].

  • The 3-Amine Group: Serves as both a hydrogen-bond donor/acceptor and the primary vector for synthetic diversification (e.g., Buchwald-Hartwig amination to attach functionalized phenyl rings)[2].

  • The 7-Chloro Substituent: A lipophilic, electron-withdrawing group that projects into hydrophobic pockets (such as the kinase gatekeeper pocket), enhancing target residence time through halogen bonding and steric complementary.

  • The 5-Methyl Group: Typically oriented towards the solvent-exposed channel, this moiety allows for the tuning of pharmacokinetic properties (like solubility and metabolic stability) without disrupting the primary pharmacophore binding affinity[3].

Mechanistic Pathway I: ATP-Competitive Kinase Inhibition

The most prominent application of the pyrazolo[4,3-b]pyridine scaffold is in the design of Type I kinase inhibitors[1]. These compounds act by directly competing with ATP for binding in the catalytic cleft of the kinase domain.

Causality of Hinge Binding: The mechanism is fundamentally driven by "hinge binding." The kinase hinge region connects the N-terminal and C-terminal lobes of the kinase domain. The pyrazolo[4,3-b]pyridine core mimics the purine ring of ATP. Specifically, the pyrazole N1-H acts as a hydrogen-bond donor to the backbone carbonyl of the hinge residues, while the pyridine N4 (or pyrazole N2) acts as a hydrogen-bond acceptor from the backbone amide NH[3].

Derivatives of this scaffold have demonstrated profound efficacy in inhibiting kinases such as FLT3 and CDK4 (achieving low nanomolar IC50s of 11 nM and 7 nM, respectively)[4], as well as ALK2[3]. By blocking ATP binding, these compounds prevent the transphosphorylation of downstream substrates, ultimately triggering cell cycle arrest and apoptosis in malignant cells.

G A Pyrazolo[4,3-b]pyridine Scaffold B ATP-Binding Pocket (Kinase Domain) A->B Competitive Binding C Hinge Region H-Bonding B->C Adenine Mimicry D Blockade of Phosphorylation C->D Kinase Inactivation E Cell Cycle Arrest / Apoptosis D->E Downstream Effect

Fig 1. Type I ATP-competitive kinase inhibition pathway by the pyrazolo[4,3-b]pyridine scaffold.

Mechanistic Pathway II: Positive Allosteric Modulation of mGlu4

Beyond oncology, functionalizing the 3-amine position of this scaffold shifts its pharmacological profile toward the central nervous system. A prime example is VU0418506 (N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine), a highly selective Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGlu4)[2].

Causality of Allosteric Modulation: Unlike orthosteric agonists that bind to the large extracellular Venus flytrap domain of mGlu4, pyrazolo[4,3-b]pyridine-based PAMs bind deep within the 7-transmembrane (7-TM) domain. The compound lacks intrinsic efficacy (it cannot activate the receptor on its own) but induces a conformational shift that dramatically increases the binding affinity and efficacy of endogenous glutamate[2]. Because mGlu4 is a Gi/o-coupled receptor located on presynaptic terminals in the basal ganglia, this potentiation leads to a decrease in intracellular cAMP and the subsequent inhibition of excessive GABAergic neurotransmitter release—a validated mechanism for alleviating Parkinsonian motor symptoms.

G A mGlu4 PAM Derivative (e.g., VU0418506) B 7-TM Allosteric Site Binding A->B Allosteric Modulation C Conformational Shift (Glutamate Affinity) B->C Positive Cooperativity D Gi/o Protein Activation C->D Signal Transduction E Decreased cAMP & Synaptic Inhibition D->E Neuromodulation

Fig 2. Positive allosteric modulation of the mGlu4 receptor signaling pathway.

Quantitative Pharmacological Data

The following table summarizes the divergent pharmacological activities achieved by modifying the 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine core.

Target ClassSpecific TargetDerivative / ModificationPrimary MetricValue RangeReference
Kinase FLT36-(pyrimidin-4-yl) derivativeIC50~11 nM[4]
Kinase CDK46-(pyrimidin-4-yl) derivativeIC50~7 nM[4]
Kinase ALK2Pyrazolo[4,3-d]pyrimidine analogIC502.5 - 95 nM[3]
GPCR mGlu4VU0418506 (3-amine functionalized)EC5046 - 68 nM[2]

Experimental Protocols for Mechanistic Validation

To rigorously validate the mechanism of action for derivatives of this scaffold, researchers must employ self-validating assay systems. Below are the gold-standard methodologies for both kinase and GPCR targets.

Protocol A: Kinase Profiling via Homogeneous Time-Resolved Fluorescence (HTRF)

Rationale & Causality: HTRF is selected over traditional radiometric assays ( 33P -ATP) because it eliminates radioactive waste while utilizing time-resolved FRET. This temporal delay in fluorescence measurement effectively nullifies the auto-fluorescence of the pyrazolo[4,3-b]pyridine compounds, preventing false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 0.1% BSA. Causality: Tween-20 and BSA are critical to prevent compound aggregation and non-specific binding to the microplate plastic, ensuring the measured IC50 reflects true target engagement.

  • Compound Plating: Dispense the pyrazolo[4,3-b]pyridine derivative in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1%.

  • Enzyme/Substrate Addition: Add the target kinase (e.g., FLT3 or CDK4) and the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the hinge region.

  • Reaction Initiation: Add ATP at a concentration equal to its Km​ for the specific kinase. Causality: Running the assay at the ATP Km​ allows for the accurate determination of competitive inhibition parameters. Incubate for 60 minutes.

  • Detection: Add the HTRF detection mixture (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665). Incubate for 60 minutes.

  • Self-Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

    • Validation Check: Calculate the Z'-factor using DMSO (negative control) and 1 µM Staurosporine (positive control). The assay is only valid if Z' 0.6.

Protocol B: mGlu4 PAM Validation via Intracellular Calcium Mobilization

Rationale & Causality: mGlu4 natively couples to Gi/o proteins, which decrease cAMP—a signal that is historically difficult to measure dynamically in high throughput. To solve this, cells are stably transfected with a chimeric G-protein (Gqi5). This forces the Gi/o-coupled mGlu4 receptor to signal through the Gq pathway (activating Phospholipase C IP3 intracellular Ca2+ release), allowing for a rapid, robust fluorescent readout.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293T cells stably expressing human mGlu4 and Gqi5 into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye in assay buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid). Causality: Probenecid is mandatory; it inhibits multidrug resistance proteins (MRP) that would otherwise actively pump the Fluo-4 dye out of the cells. Incubate for 45 minutes at 37°C.

  • Compound Addition (PAM Phase): Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Add the pyrazolo[4,3-b]pyridine derivative (e.g., VU0418506) in a dose-response format. Monitor fluorescence for 2 minutes. Validation Check: The compound alone should produce no calcium flux, confirming it lacks orthosteric agonist activity.

  • Agonist Challenge: Add an EC20​ concentration of glutamate (the endogenous agonist) to all wells. Monitor fluorescence for an additional 3 minutes.

  • Self-Validation & Readout: Calculate the shift in the glutamate response.

    • Validation Check: A true PAM will left-shift the glutamate concentration-response curve. Use a known mGlu4 PAM reference standard to validate the dynamic range of the assay.

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Foundational

Engineering Efficacy: The Biological Activity and Therapeutic Potential of Pyrazolo[4,3-b]pyridine Derivatives

The Bioisosteric Rationale of the Pyrazolo[4,3-b]pyridine Scaffold In the landscape of modern medicinal chemistry, the pyrazolo[4,3-b]pyridine core has emerged as a highly privileged, bioisosteric scaffold, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

The Bioisosteric Rationale of the Pyrazolo[4,3-b]pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyrazolo[4,3-b]pyridine core has emerged as a highly privileged, bioisosteric scaffold, particularly in the design of ATP-competitive protein kinase inhibitors. Structurally, this 5:6 aza-fused bicyclic system mimics the adenine ring of adenosine triphosphate (ATP). The precise spatial arrangement of its nitrogen atoms serves as an optimal array of hydrogen bond donors and acceptors, allowing these derivatives to anchor deeply within the highly conserved hinge regions of various kinase domains[1].

Unlike other isomers (such as pyrazolo[3,4-b]pyridines), the [4,3-b] architecture offers unique electron density distributions that can be functionalized at the N-1 and C-3 positions to tune target selectivity, enhance membrane permeability, and mitigate metabolic liabilities[1].

Precision Kinase Inhibition: Mechanisms and Oncology Applications

c-Met Inhibition and U-Shaped Conformations

The dysregulation of the hepatocyte growth factor receptor (c-Met) is a well-documented driver of tumor metastasis and resistance in non-small cell lung cancer (NSCLC). Pyrazolo[4,3-b]pyridine derivatives, notably clinical-stage compounds like Glumetinib (SCC244), have demonstrated profound selectivity for c-Met[1].

Mechanistically, Type-1 c-Met inhibitors utilizing this scaffold adopt a distinct "U-shaped" conformation within the binding pocket. The pyrazolo[4,3-b]pyridine core establishes a critical hydrogen bond with the Met1160 residue in the hinge region, while peripheral functional groups (such as 1-sulfonyl substitutions) enable strong π–π stacking interactions with Tyr1230[1]. This dual-anchoring mechanism is the primary driver of their low-nanomolar potency and durable anticancer activity.

cMet_Pathway HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Pathway (Cell Survival) cMet->PI3K MAPK RAS / MAPK Pathway (Proliferation) cMet->MAPK Inhibitor Pyrazolo[4,3-b]pyridine (e.g., Glumetinib) Inhibitor->cMet Blocks Met1160 Hinge Region Tumor Tumor Growth & Metastasis PI3K->Tumor MAPK->Tumor

c-Met signaling pathway and targeted inhibition by pyrazolo[4,3-b]pyridine derivatives.

Dual FLT3/CDK4 Inhibition in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase-3 (FLT3) mutations and cyclin-dependent kinase 4 (CDK4) overactivity are synergistic hallmarks of AML progression. Recent structural optimizations have yielded 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives capable of dual FLT3/CDK4 inhibition[2].

One optimized derivative, "Compound 23k", exhibits exceptional target engagement with IC50​ values of 11 nM for FLT3 and 7 nM for CDK4[2]. By simultaneously arresting the cell cycle (via CDK4) and halting aberrant proliferative signaling (via FLT3), this dual-action derivative achieved a 67% tumor growth inhibition rate in MV4-11 xenograft models[2].

Overcoming ADME Limitations via Scaffold Morphing (ALK5)

Activin receptor-like kinase 5 (ALK5) is a prime target for oncology and fibrotic diseases. However, early quinoline-based ALK5 inhibitors suffered from rapid in vitro clearance in human and rat microsomes. Through a structure-based drug design (SBDD) strategy known as "scaffold morphing," researchers systematically replaced the quinoline core with a 7-substituted-pyrazolo[4,3-b]pyridine core[3]. This bioisosteric replacement maintained the necessary hydrogen bonding with the ALK5 binding site while significantly improving the compound's metabolic stability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile[3].

Emerging Therapeutic Frontiers: PDE1 Inhibition

Beyond oncology, the pyrazolo[4,3-b]pyridine scaffold is actively being investigated for the treatment of neurodegenerative and psychiatric disorders. Specific 1H-pyrazolo[4,3-b]pyridines (such as 1-isopropyl-3-methyl derivatives) have been patented as potent inhibitors of Phosphodiesterase 1 (PDE1)[4].

PDE1 enzymes are responsible for the degradation of cyclic nucleotides (cAMP and cGMP). By inhibiting PDE1, pyrazolo[4,3-b]pyridines elevate intracellular cAMP/cGMP concentrations, which in turn activates downstream kinases (PKA/PKG)[4]. This cascade is essential for the acute regulation of synaptic transmission, neuronal differentiation, and cellular survival in the central nervous system.

Quantitative Efficacy Profiles

The following table summarizes the biological activity of key pyrazolo[4,3-b]pyridine derivatives across different therapeutic targets:

Derivative / CompoundPrimary Target(s) IC50​ ValueKey Structural FeaturePrimary Indication
Glumetinib (SCC244) c-Met (HGFR)Low nM1-sulfonyl substitutionNSCLC (Solid Tumors)
Compound 23k FLT3 / CDK411 nM / 7 nM6-(pyrimidin-4-yl) substitutionAcute Myeloid Leukemia
ALK5 Inhibitor Series ALK5< 10 nM7-substituted coreOncology / Fibrosis
PDE1 Inhibitor Series PDE1Variable1-isopropyl-3-methyl substitutionPsychiatric Disorders

Self-Validating Experimental Methodologies

To ensure scientific integrity, the biological activity of these derivatives is validated through a tiered system of in vitro biochemical assays and in vivo physiological models.

Luminescent ATP-Depletion Kinase Assay (In Vitro)

Causality & Logic: This assay relies on the principle of ATP depletion. Active kinases consume ATP to phosphorylate a substrate. By introducing a luciferase-based reagent that requires ATP to generate light, the luminescent signal becomes directly proportional to the amount of unconsumed ATP. Therefore, a highly potent pyrazolo[4,3-b]pyridine inhibitor will prevent ATP consumption, resulting in a high luminescent signal, allowing for precise IC50​ quantification.

  • Reagent Preparation: Prepare the kinase buffer containing the target kinase (e.g., FLT3 or c-Met), optimized peptide substrate, and ultra-pure ATP at the Km​ concentration.

  • Compound Incubation: Dispense the pyrazolo[4,3-b]pyridine derivative in a 10-point, 3-fold serial dilution into a 384-well plate. Add the kinase/substrate mixture and incubate for 15 minutes at room temperature to allow compound-target binding.

  • Reaction Initiation: Add ATP to initiate the enzymatic reaction. Incubate for 60 minutes.

  • Luminescence Detection: Add the ATP-monitoring luminescence reagent (e.g., Kinase-Glo®). Incubate for 10 minutes to stabilize the signal, then read the plate using a microplate luminometer.

  • Data Analysis: Normalize the luminescence data against positive (no inhibitor) and negative (no kinase) controls. Fit the data to a four-parameter logistic curve to calculate the IC50​ .

Assay_Workflow Prep 1. Reagent Prep Kinase + ATP Incubate 2. Incubation Add Inhibitor Prep->Incubate Reaction 3. Reaction ATP Hydrolysis Incubate->Reaction Detect 4. Detection Luminescence Reaction->Detect Analyze 5. Analysis IC50 Calculation Detect->Analyze

Step-by-step luminescent kinase assay workflow for evaluating IC50 values.

MV4-11 Xenograft Efficacy Model (In Vivo)

Causality & Logic: While in vitro assays confirm target engagement, xenograft models validate the compound's pharmacokinetic stability, membrane permeability, and microenvironmental efficacy. The MV4-11 cell line is driven by an FLT3-ITD mutation; measuring tumor volume reduction directly correlates the compound's dual FLT3/CDK4 inhibition to macroscopic anti-neoplastic activity.

  • Cell Culturing & Inoculation: Culture MV4-11 human leukemia cells in IMDM medium. Harvest and resuspend in a 1:1 mixture of PBS and Matrigel. Subcutaneously inoculate 5×106 cells into the right flank of female BALB/c nude mice.

  • Monitoring & Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize the mice into vehicle control and treatment groups (e.g., 200 mg/kg of Compound 23k).

  • Dosing Regimen: Administer the pyrazolo[4,3-b]pyridine derivative via oral gavage (PO) once daily for 21 days.

  • Endpoint Analysis: Measure tumor dimensions bi-weekly. Calculate Tumor Volume ( V=0.5×length×width2 ). At the study's conclusion, calculate the Tumor Growth Inhibition (TGI) percentage to validate in vivo efficacy.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. NIH.[Link]

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. NIH.[Link]

  • Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. NIH.[Link]

  • 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors.

Sources

Exploratory

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine literature review

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine: A Comprehensive Technical Guide on Synthesis, Pharmacological Applications, and mGlu4 Allosteric Modulation Executive Summary & Structural Rationale In modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine: A Comprehensive Technical Guide on Synthesis, Pharmacological Applications, and mGlu4 Allosteric Modulation

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of central nervous system (CNS) therapeutics requires scaffolds that balance target affinity, blood-brain barrier (BBB) penetrance, and metabolic stability. The compound 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 113140-14-0) serves as a highly privileged building block in this domain.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic pharmacophore. The 1H-pyrazolo[4,3-b]pyridin-3-amine core acts as a rigid, planar bioisostere for picolinamides, offering distinct hydrogen-bonding networks critical for allosteric binding[1]. The specific functionalization of this building block provides orthogonal synthetic handles:

  • 7-Chloro Substitution: Acts as a prime electrophilic site for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing rapid exploration of Structure-Activity Relationships (SAR)[2].

  • 5-Methyl Group: Modulates the molecule's lipophilicity (LogP) and provides a steric boundary that can optimize BBB penetrance while protecting adjacent sites from oxidative metabolism.

  • 3-Amine Moiety: Serves as the primary nucleophilic handle for amide coupling, which is the critical step in generating advanced Positive Allosteric Modulators (PAMs) such as VU0418506[3].

Synthesis Methodology: The Japp-Klingemann / SNAr Approach

Historically, synthesizing pyrazolo[4,3-b]pyridines required unstable intermediates. However, recent advancements utilize a highly efficient, self-validating sequence combining Nucleophilic Aromatic Substitution (SNAr) and a modified Japp-Klingemann reaction[4].

Causality of the Chemical Design: We initiate the synthesis with a 2-chloro-3-nitropyridine derivative. The strongly electron-withdrawing nature of the 3-nitro group highly activates the 2-position chloride, ensuring a rapid, regioselective SNAr reaction with an active methylene compound. Subsequent treatment with an arenediazonium tosylate triggers azo-coupling and deacylation in a single pot, bypassing the need to isolate sensitive intermediates[4].

Step-by-Step Protocol

Note: This protocol incorporates built-in Quality Control (QC) checkpoints to ensure a self-validating workflow.

  • SNAr Activation:

    • Dissolve the 2-chloro-3-nitropyridine derivative (1.0 eq) and an active methylene compound (e.g., ethyl acetoacetate, 1.2 eq) in anhydrous DMF.

    • Add a mild base (e.g., K₂CO₃, 2.0 eq) and stir at room temperature for 4 hours.

    • QC Checkpoint: Monitor via LC-MS. The complete disappearance of the starting material and the emergence of the pyridinyl keto ester mass indicate successful C-C bond formation.

  • Modified Japp-Klingemann Reaction:

    • Cool the reaction mixture to 0°C. Dropwise, add a solution of arenediazonium tosylate (1.1 eq) in water/ethanol.

    • Mechanism: The diazonium salt acts as an electrophile, attacking the enol tautomer of the keto ester. This induces an azo-coupling followed by spontaneous deacylation to yield a hydrazone intermediate[4].

  • Intramolecular Cyclization (Ring Annulation):

    • Elevate the temperature to 80°C and introduce a stronger base (e.g., Cs₂CO₃) to promote intramolecular nucleophilic substitution.

    • The hydrazone nitrogen attacks the activated 3-position, displacing the nitro group (as nitrite) to close the pyrazole ring.

    • QC Checkpoint: Purify via flash chromatography. Confirm the rigid bicyclic structure of the 1H-pyrazolo[4,3-b]pyridine core using ¹H NMR (focusing on the disappearance of the hydrazone NH and the shift of the pyridine aromatic protons).

SynthesisWorkflow A 2-Chloro-3-nitropyridine Derivative B SNAr Reaction (Active Methylene + Base) A->B Activation C Pyridinyl Keto Ester Intermediate B->C C-C Bond Formation D Modified Japp-Klingemann (Arenediazonium Tosylate) C->D Electrophilic Attack E Hydrazone Intermediate D->E Azo-Coupling & Deacylation F Intramolecular Cyclization (Nitro Group Displacement) E->F Base Promoted G 1H-pyrazolo[4,3-b]pyridine Core Scaffold F->G Ring Annulation

Caption: Synthetic workflow for the 1H-pyrazolo[4,3-b]pyridine core via Japp-Klingemann.

Pharmacological Application: mGlu4 Positive Allosteric Modulators (PAMs)

The most prominent application of the 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold is in the development of Positive Allosteric Modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4), a highly validated target for Parkinson's Disease (PD)[5].

Mechanism of Action in the Basal Ganglia

In PD, the degeneration of dopaminergic neurons leads to an overactive "indirect pathway" in the basal ganglia, causing motor deficits like rigidity and bradykinesia. The mGlu4 receptor is localized presynaptically on GABAergic terminals projecting from the striatum to the globus pallidus external segment (GPe)[5]. By utilizing a PAM derived from the pyrazolo[4,3-b]pyridine scaffold (such as VU0418506), researchers can allosterically potentiate the receptor's response to endogenous glutamate. Causality: Unlike orthosteric agonists which flood the receptor and cause rapid desensitization, PAMs maintain the spatial and temporal fidelity of endogenous signaling, selectively reducing excessive GABA release only when the synapse is active[5].

Pathway A Striatal GABAergic Terminal (Presynaptic) B Endogenous Glutamate A->B Depolarization C mGlu4 Receptor (Transmembrane) B->C Orthosteric Binding E GPe Synapse (Indirect Pathway) C->E Signal Transduction D PAM (e.g., VU0418506) D->C Allosteric Potentiation F Reduced GABA Release E->F Synaptic Inhibition G Motor Output Normalization (Anti-Parkinsonian Effect) F->G Basal Ganglia Circuitry

Caption: Mechanism of mGlu4 PAMs in modulating the basal ganglia indirect pathway.

Case Study: VU0418506 and Metabolic Liabilities

The coupling of the 1H-pyrazolo[4,3-b]pyridin-3-amine core with a 3-chloro-4-fluorophenyl moiety yielded VU0418506 , a highly potent mGlu4 PAM[1]. While this compound demonstrated excellent in vivo efficacy in reversing haloperidol-induced catalepsy (a rodent model of PD), it revealed a critical metabolic liability: autoinduction of CYP1A2[1].

Causality of Optimization: The planar nature of the pyrazolo[4,3-b]pyridine-phenyl system inadvertently activated the Aryl Hydrocarbon Receptor (AhR), leading to the transcriptional upregulation of CYP1A2. To mitigate this, subsequent drug development efforts focused on disrupting this planarity or replacing the halogenated phenyl ring with 5,6-heterobicyclic systems (e.g., indazoles), successfully retaining mGlu4 potency while abolishing CYP1A2 induction[6].

Quantitative Data Presentation

The pharmacokinetic and pharmacodynamic profiles of the pyrazolo[4,3-b]pyridine derivative VU0418506 validate the scaffold's utility as a potent CNS penetrant, despite its metabolic nuances[1].

ParameterValueBiological Significance
EC₅₀ (Human mGlu4) 68 nMHigh potency at the target allosteric site.
EC₅₀ (Rat mGlu4) 46 nMExcellent cross-species translation for rodent PD models.
Hepatic Clearance (Rat) 12.1 mL/min/kgModerate intrinsic clearance, allowing sufficient systemic exposure.
Hepatic Clearance (Human) 10.1 mL/min/kgFavorable predicted human half-life for acute dosing.
Plasma Protein Binding (Rat Fu) 0.0282.8% free fraction; sufficient unbound drug to cross the BBB.
CYP1A2 Interaction Potent Inhibitor / InducerLimits chronic dosing; necessitates structural bioisosteric optimization.

Conclusion

The 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold is a masterclass in rational drug design. By providing a rigid, hydrogen-bond-rich core with orthogonal synthetic handles, it enables the rapid generation of highly selective allosteric modulators and kinase inhibitors. Understanding the causality behind its synthesis via the Japp-Klingemann reaction, and its pharmacological behavior at the mGlu4 receptor, empowers researchers to engineer the next generation of neurotherapeutics with optimized metabolic profiles.

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Foundational

Therapeutic Potential and Synthetic Versatility of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Derivatives

Abstract The compound 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 113140-14-0) represents a highly privileged, bifunctional heterocyclic scaffold in modern medicinal chemistry. Operating as a bioisostere for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The compound 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 113140-14-0) represents a highly privileged, bifunctional heterocyclic scaffold in modern medicinal chemistry. Operating as a bioisostere for purines and indazoles, the pyrazolo[4,3-b]pyridine core provides a rigid, planar geometry ideal for ATP-competitive kinase inhibition and G-protein-coupled receptor (GPCR) allosteric modulation. This technical guide dissects the structural causality, pharmacological applications, and validated synthetic methodologies for generating high-value derivatives from this specific building block.

Structural Rationale and Scaffold Functionalization

As a Senior Application Scientist, I approach 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine not merely as a molecule, but as a programmable vector for drug discovery. The distinct electronic environments of its functional groups allow for orthogonal derivatization:

  • The C7-Chloro Electrophile: The electron-withdrawing nature of the fused pyrazole ring highly activates the C7 position. This makes the chlorine atom an excellent leaving group for Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (SNAr). This vector is critical for accessing the hinge-binding pockets of kinases like ALK5[1].

  • The C3-Amine Nucleophile: Situated exocyclically, the C3-amine serves as a critical hydrogen-bond donor/acceptor. While its nucleophilicity is dampened by conjugation with the aromatic system, it can be selectively amidated or sulfonylated. Derivatization at this site has been instrumental in discovering positive allosteric modulators (PAMs) for mGlu4[2].

  • The C5-Methyl Group: This moiety provides a subtle but crucial hydrophobic interaction vector. In structure-based drug design (SBDD), this methyl group often fills small lipophilic pockets in the target protein, enhancing binding affinity and residence time compared to des-methyl analogs[1].

ScaffoldLogic Core 7-Chloro-5-methyl-1H- pyrazolo[4,3-b]pyridin-3-amine C7 C7-Chloro Position (Electrophilic Center) Core->C7 Functionalization C3 C3-Amine Position (H-Bond Donor/Acceptor) Core->C3 Functionalization N1 N1-Proton (Alkylation Site) Core->N1 Functionalization SNAr SNAr / Cross-Coupling (e.g., ALK5 Inhibitors) C7->SNAr Pd-Catalysis Amidation Amidation / Sulfonylation (e.g., mGlu4 PAMs) C3->Amidation HATU/DIPEA

Structural functionalization logic of the pyrazolo[4,3-b]pyridine scaffold.

Pharmacological Applications of Derivatives

Derivatives of the pyrazolo[4,3-b]pyridine scaffold have demonstrated profound efficacy across multiple therapeutic domains, primarily due to their ability to form robust bidentate hydrogen bonds with target proteins.

Kinase Inhibition (ALK5, FLT3, CDK4)

Through scaffold morphing strategies, researchers have transformed earlier quinoline-based hits into 7-substituted-pyrazolo[4,3-b]pyridine derivatives to target Activin receptor-like kinase 5 (ALK5)[1]. These derivatives exhibit improved ADME properties and overcome the high in vitro clearance liabilities of their predecessors[1]. Furthermore, 6-substituted analogs (such as 6-(pyrimidin-4-yl) derivatives) have been synthesized as potent dual inhibitors of FLT3 and CDK4, showing significant tumor growth inhibition in acute myeloid leukemia (AML) xenograft models[3].

GPCR Allosteric Modulation (mGlu4)

Beyond kinases, the C3-amine has been utilized to develop therapies for Parkinson's disease. By coupling the C3-amine with various aryl groups, researchers discovered novel Positive Allosteric Modulators (PAMs) for the Metabotropic Glutamate Receptor 4 (mGlu4), such as VU0418506[4]. Subsequent optimization of this scaffold successfully mitigated CYP1A2 induction liabilities that plagued earlier generations of mGlu4 PAMs[2].

Table 1: Quantitative Pharmacological Profile of Representative Derivatives

TargetDerivative ClassRepresentative PotencyTherapeutic IndicationReference
ALK5 7-Substituted analogsIC50 < 10 nMOncology / Fibrosis[1]
FLT3 6-(Pyrimidin-4-yl) analogsIC50 = 11 nMAcute Myeloid Leukemia[3]
CDK4 6-(Pyrimidin-4-yl) analogsIC50 = 7 nMAcute Myeloid Leukemia[3]
mGlu4 N-Aryl-3-amine (e.g., VU0418506)EC50 = 67 nMParkinson's Disease[4]
Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of bi-functionalized derivatives. These methodologies are designed as self-validating systems.

Protocol A: Palladium-Catalyzed Amination at C7

Causality: The C7-chloro group is highly sterically hindered by the adjacent N-1 proton and C5-methyl group. To prevent catalyst deactivation and promote reductive elimination, a bulky, electron-rich phosphine ligand (BrettPhos) is required.

  • Preparation: In an oven-dried Schlenk flask, combine 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (1.0 eq), the desired secondary amine (1.2 eq), Pd2(dba)3 (0.05 eq), BrettPhos (0.1 eq), and sodium tert-butoxide (2.0 eq).

  • Degassing (Critical Step): Suspend the mixture in anhydrous 1,4-dioxane. Subject the flask to three freeze-pump-thaw cycles. Rationale: Pd(0) species are highly susceptible to oxidation; rigorous deoxygenation prevents the formation of inactive Pd(II) black.

  • Reaction: Heat the mixture to 100°C under an argon atmosphere for 16 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The successful conversion is confirmed by the complete disappearance of the starting material's distinct M / M+2 isotopic pattern (characteristic of the chlorine atom) and the emergence of the product mass.

Protocol B: Selective Amidation of the C3-Amine

Causality: The C3-amine's nucleophilicity is reduced due to resonance with the pyrazole core. Standard coupling conditions (e.g., EDC/HOBt) often fail. Highly reactive acyl chlorides or uronium-based coupling agents (HATU) with a strong, non-nucleophilic base are necessary[4].

  • Activation: Dissolve the desired carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the C7-functionalized pyrazolo[4,3-b]pyridin-3-amine (1.0 eq) to the activated mixture. Heat to 60°C for 12 hours.

  • Self-Validation: Following aqueous workup and silica gel chromatography, analyze the product via 1H-NMR (DMSO-d6). The formation of the amide bond is definitively validated by a new, highly deshielded singlet corresponding to the amide NH, typically appearing downfield between 10.0 and 11.5 ppm.

ExpWorkflow Start Starting Material: CAS 113140-14-0 Step1 Degassing & Catalyst Prep (Pd2(dba)3, BrettPhos) Start->Step1 Step2 Buchwald-Hartwig Amination (100°C, 16h) Step1->Step2 Validation1 LC-MS Validation (Loss of Cl isotope pattern) Step2->Validation1 Step3 C3-Amine Amidation (Acyl Chloride, DIPEA) Validation1->Step3 Validation2 NMR Validation (NH shift >10 ppm) Step3->Validation2 End Purified Derivative Validation2->End

Step-by-step synthetic workflow and self-validation for C7/C3 derivatization.

Mechanism of Action: Kinase Hinge Binding

When deployed as kinase inhibitors, pyrazolo[4,3-b]pyridine derivatives function as Type I inhibitors, directly competing with ATP. The core scaffold mimics the adenine ring of ATP. The N1 and N2 atoms of the pyrazole ring, along with the C3-amine, establish a rigid, bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region (e.g., the hinge residues in ALK5 or FLT3)[1],[3].

By occupying the ATP-binding pocket, these derivatives block the trans-phosphorylation of downstream effectors. In the case of ALK5, this prevents the phosphorylation of Smad2/3, thereby halting the transcription of fibrotic and oncogenic genes driven by the TGF-β pathway[1].

Pathway TGF TGF-β Ligand Receptor TGF-β Type II Receptor TGF->Receptor ALK5 ALK5 (TGF-β Type I Receptor) Kinase Domain Receptor->ALK5 Activates Smad Smad2/3 Phosphorylation ALK5->Smad Phosphorylates Inhibitor Pyrazolo[4,3-b]pyridine Derivative Inhibitor->ALK5 ATP-Competitive Hinge Binding Transcription Fibrotic/Oncogenic Gene Transcription Smad->Transcription Translocates to Nucleus

Mechanism of ALK5 kinase inhibition by pyrazolo[4,3-b]pyridine derivatives.

References
  • CAS 113140-14-0 | 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine,≥95% - Howei. howeipharm.com.
  • Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. nih.gov.
  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. nih.gov.
  • Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)
  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine as a Privileged Scaffold for Kinase Inhibitor Discovery

Scientific Rationale & Scaffold Significance In modern structure-based drug design (SBDD), the selection of a starting chemotype dictates the downstream success of lead optimization. 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Significance

In modern structure-based drug design (SBDD), the selection of a starting chemotype dictates the downstream success of lead optimization. 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 113140-14-0) has emerged as a highly privileged building block for synthesizing next-generation kinase inhibitors.

The pyrazolo[4,3-b]pyridine core acts as an ATP-competitive bioisostere. It effectively mimics the adenine ring of ATP, anchoring deeply within the kinase hinge region[1]. The N1 and N2 atoms of the pyrazole ring function as critical hydrogen bond donors and acceptors, forming stable interactions with backbone residues (e.g., Cys126), while the pyridine moiety provides a rigid vector for directing substituents into the hydrophobic pockets[1].

Historically, while 1H-pyrazolo[3,4-b]pyridines were extensively explored, scaffold morphing strategies have increasingly favored the pyrazolo[4,3-b]pyridine isomer. This shift is driven by its superior metabolic stability, reduced intrinsic clearance, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[2]. Furthermore, the orthogonal reactivity of the 7-chloro and 3-amino groups on this specific building block enables rapid library generation via late-stage functionalization, such as Suzuki-Miyaura cross-coupling at C-7 and Buchwald-Hartwig amination at C-3[3].

Target Kinase Pathways: The Rise of Dual Inhibitors

Recent breakthroughs have utilized this scaffold to develop potent dual inhibitors targeting FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4) [3], as well as Janus kinase 2 (JAK2) [4]. In Acute Myeloid Leukemia (AML) and myeloproliferative neoplasms, single-kinase targeting often leads to rapid resistance. By utilizing the pyrazolo[4,3-b]pyridine core, researchers can synthesize molecules that simultaneously inhibit multiple nodes of oncogenic signaling, preventing compensatory pathway activation[3][4].

KinasePathway FLT3 FLT3 Receptor JAK2 JAK2 Kinase FLT3->JAK2 Activates STAT STAT5 JAK2->STAT Phosphorylates CDK4 CDK4 / Cyclin D Rb Rb Protein CDK4->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases Inhibitor Pyrazolo[4,3-b]pyridine Derivatives Inhibitor->FLT3 Inhibits Inhibitor->JAK2 Inhibits Inhibitor->CDK4 Inhibits

Fig 1. Multi-kinase inhibition of pyrazolo[4,3-b]pyridine derivatives in oncogenic signaling.

Experimental Workflow Design

To successfully leverage 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine, a rigorous, self-validating screening cascade must be employed. The workflow below outlines the progression from chemical synthesis to in vivo validation.

Workflow Scaffold 7-Chloro-5-methyl-1H- pyrazolo[4,3-b]pyridin-3-amine Synthesis Library Synthesis (C-7 & C-3 Derivatization) Scaffold->Synthesis Biochem Biochemical Screening (ADP-Glo Kinase Assay) Synthesis->Biochem Cellular Cellular Assays (Target Engagement) Biochem->Cellular Lead Lead Optimization (In Vivo Efficacy) Cellular->Lead

Fig 2. Drug discovery workflow utilizing 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine core.

Detailed Protocols: Biochemical & Cellular Validation

As an assay scientist, you must ensure that every protocol is a self-validating system. Do not merely execute steps; understand the thermodynamic and kinetic causality behind them.

Protocol A: High-Throughput Biochemical Kinase Assay (ADP-Glo)

Objective: Determine the IC₅₀ of synthesized pyrazolo[4,3-b]pyridine derivatives against recombinant FLT3 and CDK4. Causality for Assay Selection: The ADP-Glo format is universal, highly sensitive, and avoids radioactivity. By measuring ADP production rather than substrate phosphorylation, it eliminates the need for kinase-specific antibodies.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the synthesized derivatives in 100% DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL to a 384-well white microplate using an acoustic liquid handler.

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, maintaining a final DMSO concentration of ≤1% , which prevents solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation: Add 5 µL of recombinant FLT3 or CDK4/Cyclin D1 in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Incubate at room temperature for 30 minutes.

    • Causality: Pre-incubation allows the establishment of thermodynamic binding equilibrium. Because pyrazolo[4,3-b]pyridines are Type-I ATP-competitive inhibitors[1], they must occupy the hinge region before the influx of ATP; otherwise, the apparent IC₅₀ will be artificially inflated.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. The ATP concentration must be set exactly at the apparent Km​ for the specific kinase.

    • Causality: Operating at the ATP Km​ balances assay sensitivity with physiological relevance, ensuring that the inhibitor's potency is not masked by saturating ATP concentrations.

  • Kinase Reaction: Incubate for 60 minutes at 25°C.

  • ADP Detection: Add 10 µL of ADP-Glo Reagent (incubate 40 min to deplete unreacted ATP), followed by 20 µL of Kinase Detection Reagent (incubate 30 min to convert ADP to ATP and generate luminescence). Read on a multimode plate reader.

Self-Validation Checkpoint (Z'-Factor): The assay plate must include 16 wells of "Max Signal" (Enzyme + DMSO) and 16 wells of "Min Signal" (No Enzyme + DMSO). Before calculating IC₅₀s, calculate the Z'-factor. A Z'-factor ≥0.6 validates the assay's dynamic range and confirms that the observed inhibition is due to the compound, not pipetting variance or reagent degradation.

Protocol B: Cellular Target Engagement (Phospho-Flow Cytometry)

Objective: Verify intracellular target inhibition (e.g., p-STAT5 downstream of FLT3/JAK2) in MV4-11 (FLT3-ITD mutant) cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed MV4-11 cells at 1×106 cells/mL in RPMI-1640. Treat with pyrazolo[4,3-b]pyridine derivatives for 2 hours.

  • Fixation: Add 16% paraformaldehyde directly to the culture to a final concentration of 1.6%. Incubate for 10 minutes at room temperature.

    • Causality: Direct addition "freezes" the phosphorylation state instantly, preventing phosphatase-mediated dephosphorylation during centrifugation steps.

  • Permeabilization: Wash cells, then resuspend vigorously in ice-cold 100% methanol. Incubate on ice for 30 minutes.

    • Causality: Unlike mild detergent-based permeabilization, cold methanol dehydrates the cell and denatures proteins. This is strictly required to expose the hidden nuclear epitopes of phosphorylated STAT5.

  • Staining & Acquisition: Wash twice with FACS buffer to rehydrate. Stain with anti-p-STAT5 (Tyr694) fluorophore-conjugated antibody for 60 minutes. Acquire data via flow cytometry.

Self-Validation Checkpoint (Cytotoxicity Counter-Screen): Always run a parallel viability assay (e.g., CellTiter-Glo). If a compound shows a reduction in p-STAT5 at 10 nM but induces >80% cell death within the short 2-hour assay window, the loss of phosphorylation is an artifact of cytotoxicity, not direct target engagement.

Quantitative Data Presentation

When 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is successfully functionalized at the C-7 and C-3 positions, the resulting derivatives exhibit profound polypharmacology. Table 1 summarizes representative biochemical and cellular data for an optimized dual-inhibitor derivative (e.g., Compound 23k) compared to a clinical reference[3].

Table 1: Representative Kinase Inhibition Profile of Pyrazolo[4,3-b]pyridine Derivatives

CompoundScaffold ModificationsFLT3 IC₅₀ (nM)CDK4 IC₅₀ (nM)MV4-11 Cell Viability IC₅₀ (nM)
Reference (Abemaciclib) Pyrimidine-based>10002.0450
Midostaurin Indolocarbazole11>100015
Optimized Pyrazolo[4,3-b]pyridine (e.g., 23k) 6-(pyrimidin-4-yl)-pyrazolo[4,3-b]pyridine11728

Data interpretation: The functionalized pyrazolo[4,3-b]pyridine scaffold achieves low-nanomolar dual inhibition of FLT3 and CDK4, translating to highly potent suppression of MV4-11 leukemic cell proliferation[3].

References

1. Title : CAS 113140-14-0 | 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine,≥95% - Howei Source : howeipharm.com URL :

2.[1] Title : Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH Source : nih.gov URL :

3.[2] Title : Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors - PubMed Source : nih.gov URL :

4.[3] Title : Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed Source : nih.gov URL :

5.[4] Title : Discovery of Potent and Orally Effective Dual Janus Kinase 2/FLT3 Inhibitors for the Treatment of Acute Myelogenous Leukemia and Myeloproliferative Neoplasms | Journal of Medicinal Chemistry Source : acs.org URL :

Sources

Application

Application Note: Optimized Solubilization and Handling Protocol for 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

Executive Summary & Chemical Context The compound 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is a critical heterocyclic building block and pharmacophore. Derivatives of the 1H-pyrazolo[4,3-b]pyridin-3-amine scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is a critical heterocyclic building block and pharmacophore. Derivatives of the 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold are extensively utilized in drug discovery, most notably as positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4)[1] and as potent kinase inhibitors[2].

Due to its highly conjugated, planar heteroaromatic system, this compound exhibits significant crystal lattice energy. The presence of both hydrogen bond donors (the primary amine and pyrazole NH) and acceptors (pyridine nitrogen) facilitates strong intermolecular interactions. Consequently, the compound is practically insoluble in aqueous media but demonstrates excellent solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO)[3]. This guide provides a self-validating, thermodynamically sound protocol for generating stable stock solutions and aqueous working dilutions without inducing precipitation.

Physicochemical Profile

Understanding the quantitative parameters of the compound is essential for calculating molarity and anticipating solvent behavior.

Table 1: Physicochemical Parameters of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

ParameterValue
CAS Number 113140-14-0[4]
Molecular Formula C₇H₇ClN₄
Molecular Weight 182.61 g/mol
Appearance Solid powder
Primary Solvent Anhydrous DMSO or DMF[3]
Aqueous Solubility Poor (< 0.1 mg/mL)
Stock Concentration Limit Up to 50 mM (in DMSO)

Mechanistic Rationale for Experimental Design (E-E-A-T)

As a best practice in early-stage drug development, generating a reliable master stock requires overcoming the initial enthalpy of the solid state.

  • Solvent Selection : Water fails to solvate the compound due to the hydrophobic effect and the inability to disrupt the compound's internal hydrogen-bonding network. Anhydrous DMSO acts as a strong hydrogen bond acceptor, effectively breaking the lattice interactions and solvating the individual molecules[3].

  • Kinetic Energy Application : Mild heating (37°C) increases the kinetic energy of the solvent, while sonication induces acoustic cavitation. The implosion of cavitation bubbles generates localized shear forces that mechanically fracture microcrystals, accelerating the dissolution process.

  • Order of Addition in Aqueous Dilution : When preparing working solutions, the DMSO stock must always be added directly into a larger volume of rapidly mixing aqueous buffer. Reversing this order (adding buffer to the stock) creates localized zones of low solvent capacity, immediately triggering nucleation and irreversible precipitation.

Step-by-Step Solubilization Protocol

Phase 1: Preparation of a 10 mM Master Stock

Self-Validation Check: A properly prepared stock will be optically clear with no Tyndall effect when illuminated.

  • Thermal Equilibration : Remove the lyophilized compound from cold storage and allow it to equilibrate to room temperature (20–25°C) inside a desiccator for 30 minutes. Causality: Opening cold vials exposes the powder to ambient humidity, leading to water condensation that will drastically reduce DMSO solubility.

  • Gravimetric Measurement : Weigh exactly 1.83 mg of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine into a sterile, low-bind 1.5 mL microcentrifuge tube.

  • Solvent Addition : Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Mechanical Disruption : Vortex the tube vigorously for 30–60 seconds.

  • Thermal & Acoustic Solubilization : Place the tube in a heated ultrasonic water bath set to 37°C for 5 to 10 minutes.

  • Visual Verification : Hold the tube against a strong light source. If any micro-particulates or cloudiness remain, repeat step 5.

  • Aliquoting & Storage : Divide the clear 10 mM stock into 50 µL aliquots to prevent degradation from repeated freeze-thaw cycles. Store tightly sealed at -20°C or -80°C in the dark.

Phase 2: Aqueous Dilution for In Vitro Assays

To maintain cell viability and assay integrity, the final DMSO concentration in biological assays should not exceed 0.1% to 0.5% (v/v).

Table 2: Standard Dilution Matrix (From 10 mM Stock)

Target Assay ConcentrationVolume of 10 mM StockVolume of Aqueous BufferFinal DMSO % (v/v)
10 µM 1.0 µL999.0 µL0.1%
1 µM 0.1 µL (or use serial dilution)999.9 µL0.01%
100 nM Serial dilution required-< 0.01%
  • Thawing : Thaw a 50 µL aliquot of the 10 mM master stock at room temperature and vortex briefly to ensure homogeneity.

  • Buffer Preparation : Pre-warm the target aqueous buffer (e.g., PBS, HEPES, or cell culture media) to 37°C.

  • Injection and Mixing : Place the buffer on a magnetic stirrer or vortex mixer. While the buffer is actively mixing, pipette the required volume of the DMSO stock directly into the center of the vortex.

  • Immediate Usage : Use the aqueous working solution immediately. Prolonged storage of the aqueous dilution may lead to gradual compound aggregation.

Workflow Visualization

G A Solid Compound (CAS 113140-14-0) B Add Anhydrous DMSO (Primary Solvent) A->B C Vortex & Sonicate (37°C, 5-10 min) B->C D 10 mM Stock Solution (Clear, No Particulates) C->D E Aqueous Assay Buffer (Rapid Mixing, <0.1% DMSO) D->E

Workflow for solubilization and aqueous dilution of pyrazolo[4,3-b]pyridin-3-amine derivatives.

Troubleshooting & System Validation

  • Symptom: The compound precipitates or forms a cloudy suspension upon addition to the assay buffer.

    • Causality: The local concentration of the compound exceeded its thermodynamic solubility limit before the DMSO could diffuse into the bulk aqueous phase.

    • Correction: Ensure the buffer is rapidly mixing during addition. If precipitation persists, the target concentration is too high for the specific buffer system. Supplement the buffer with a biocompatible surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) to provide a hydrophobic sink that stabilizes the compound in solution.

References[4] Title: 7-chloro-5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-aMine | 113140-14-0

Source: ChemicalBook URL: [3] Title: 7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine Source: EvitaChem URL: [1] Title: Computational Studies toward the Identification of CB2R-M1R Dual Modulators Source: National Institutes of Health (NIH) URL: [2] Title: Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives Source: Semantic Scholar URL:

Sources

Method

Application Note: Utilization of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine in the Development and In Vitro Profiling of Anti-Cancer Therapeutics

Target Audience: Medicinal Chemists, Oncology Researchers, and Assay Development Scientists Compound: 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 113140-14-0) Executive Summary & Mechanistic Rationale The p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Oncology Researchers, and Assay Development Scientists Compound: 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 113140-14-0)

Executive Summary & Mechanistic Rationale

The pursuit of targeted anti-cancer therapeutics frequently relies on privileged chemical scaffolds that mimic natural biological substrates. The compound 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine serves as a highly versatile, advanced building block in modern drug discovery. The 1H-pyrazolo[4,3-b]pyridin-3-amine core is structurally primed to act as a bioisostere for purine rings, making it an exceptional hydrogen-bond donor/acceptor system for occupying the ATP-binding pockets of kinases or the acetyl-lysine recognition sites of Bromodomain and Extra-Terminal (BET) proteins [1].

From a synthetic causality standpoint, this specific derivative is highly valued because:

  • The 7-Chloro Substitution: Acts as a highly reactive electrophilic center, enabling late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to generate extensive structure-activity relationship (SAR) libraries [2].

  • The 5-Methyl Group: Provides a critical steric boundary that restricts the rotational freedom of the molecule within tight target binding pockets, often enhancing selectivity against off-target kinases.

This application note details the end-to-end workflow—from the functionalization of this scaffold to the rigorous in vitro evaluation of its derivatives in acute myeloid leukemia (MOLM-13) and triple-negative breast cancer (MDA-MB-231) cell lines.

Discovery Workflow

The transition from a raw chemical scaffold to a validated biological probe requires a systematic pipeline. The diagram below illustrates the logical progression from the 7-chloro functionalization of the scaffold to phenotypic screening in cancer cell lines.

Workflow A Scaffold: 7-Chloro-5-methyl-1H- pyrazolo[4,3-b]pyridin-3-amine B SNAr / Cross-Coupling at C-7 Position A->B Synthesis C Targeted Inhibitor (e.g., BETi Analog) B->C Purification D Cancer Cell Line (MOLM-13 / MDA-MB-231) C->D Dosing E Phenotypic Readout (IC50 / Apoptosis) D->E Assay

Figure 1: Workflow from the 7-Chloro-5-methyl pyrazolo-pyridine scaffold to cellular readout.

Experimental Protocols: In Vitro Profiling

To establish the trustworthiness of the synthesized derivatives, the following protocols are designed as self-validating systems. Every step includes the biological or chemical causality behind the action to ensure reproducible data generation.

Cell Viability & Proliferation Assay (CellTiter-Glo)

This assay quantifies ATP as an indicator of metabolically active cells, providing a highly sensitive readout for the anti-proliferative effects of the synthesized inhibitors.

Materials:

  • MOLM-13 (suspension) and MDA-MB-231 (adherent) cell lines.

  • Opaque white 384-well microplates.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Positive Control: JQ1 (Standard BET inhibitor).

Step-by-Step Methodology:

  • Cell Seeding: Seed MOLM-13 cells at 2,500 cells/well and MDA-MB-231 at 1,500 cells/well in 40 µL of complete media into opaque white 384-well plates.

    • Causality: Opaque white plates are mandatory as they maximize luminescent signal reflection and prevent optical cross-talk between adjacent wells. The specific cell densities ensure the cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the scaffold-derived inhibitor in DMSO. Transfer 100 nL of the compound to the assay wells using an acoustic liquid handler (e.g., Echo 550).

    • Causality: A 10-point, 3-fold dilution provides a wide enough concentration range (e.g., 10 µM to 0.5 nM) to capture a complete sigmoidal dose-response curve, which is mathematically required for an accurate IC₅₀ calculation.

  • Vehicle Control: Maintain a final DMSO concentration of 0.25% across all wells.

    • Self-Validation Checkpoint: Include vehicle-only wells to establish baseline viability (100%). If vehicle wells show >10% cell death compared to untreated media, solvent toxicity is confounding the data.

  • Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO₂. Add 10 µL of CellTiter-Glo reagent, shake for 2 minutes to induce lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal before reading on a microplate reader.

Target Engagement via Immunoblotting (c-Myc Downregulation)

Derivatives of the pyrazolo[4,3-b]pyridine scaffold targeting BRD4 exert their anti-cancer effects by suppressing the transcription of the MYC oncogene [1]. This protocol validates on-target mechanistic engagement.

Step-by-Step Methodology:

  • Treatment: Treat MOLM-13 cells (1 × 10⁶ cells/mL) with the derivative at 1x, 5x, and 10x its established IC₅₀ for 6 hours.

  • Harvesting: Centrifuge cells and wash twice with ice-cold PBS.

    • Causality: Ice-cold temperatures immediately halt metabolic processes and protease activity, preserving transient protein states and preventing c-Myc degradation during the harvest phase.

  • Lysis: Lyse cells in RIPA buffer supplemented with 1x protease and phosphatase inhibitor cocktails. Sonicate for 10 seconds to shear chromatin and reduce sample viscosity.

  • Immunoblotting: Resolve 20 µg of total protein on a 4–12% Bis-Tris gel. Transfer to a PVDF membrane and probe with anti-c-Myc (1:1000) and anti-GAPDH (1:5000) primary antibodies.

    • Self-Validation Checkpoint: GAPDH serves as the loading control. If GAPDH bands are uneven, the observed c-Myc downregulation may be an artifact of unequal protein loading rather than true target engagement.

Quantitative Data & Expected Outcomes

The table below summarizes the expected anti-proliferative activity of the unfunctionalized scaffold compared to highly optimized BET inhibitor derivatives (such as CF53 and its analogs) synthesized from this pharmacophore class [1].

Compound / DerivativePrimary TargetMOLM-13 IC₅₀ (nM)MDA-MB-231 IC₅₀ (nM)Pharmacological Status
Scaffold (113140-14-0) N/A>10,000>10,000Inactive Precursor
Analog 28 (CF53) BRD4 (BD1/BD2)11.711.2Potent Lead
Analog 33 BRD4 (BD1/BD2)10.613.9Potent Lead
Analog 38 BRD4 (BD1/BD2)6.07.8Highly Potent Lead

Data Interpretation: The raw scaffold exhibits no significant cytotoxicity on its own, confirming its safety as a synthetic starting material. However, once functionalized at the C-7 position to optimize binding within the BRD4 pocket, the resulting derivatives achieve low-nanomolar potency across both hematological and solid tumor cell lines.

Mechanism of Action Visualization

The biological efficacy of the resulting derivatives is driven by their ability to competitively displace BET proteins from acetylated chromatin. The diagram below maps the signaling cascade resulting from this target engagement.

Pathway Inhibitor Pyrazolo-pyridine Derived BET Inhibitor BRD4 BRD4 (BET Family) Inhibitor->BRD4 Competitively Binds cMyc c-Myc Oncogene Inhibitor->cMyc Downregulates BRD4->cMyc Transcribes Chromatin Acetylated Chromatin Chromatin->BRD4 Recruits via BD1/BD2 Proliferation Tumor Proliferation cMyc->Proliferation Drives Apoptosis Apoptosis / Arrest cMyc->Apoptosis Loss induces

Figure 2: Mechanism of scaffold-derived BET inhibitors driving apoptosis via c-Myc suppression.

References

  • Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. Journal of Medicinal Chemistry.[Link] [1]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules.[Link] [2]

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506). ACS Chemical Neuroscience.[Link]

Application

Application Note: Cellular Assay Workflows for 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Derivatives

Introduction & Pharmacological Rationale The compound 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 113140-14-0) is a highly privileged, versatile chemical building block used extensively in modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The compound 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 113140-14-0) is a highly privileged, versatile chemical building block used extensively in modern drug discovery[1]. Its core pyrazolo[4,3-b]pyridine scaffold provides a critical hydrogen-bond donor/acceptor motif that effectively mimics the adenine ring of ATP. This structural feature makes it an ideal starting point for synthesizing potent hinge-binding kinase inhibitors (e.g., targeting CDKs, PLK4, and c-Met) and bromodomain extra-terminal (BET) inhibitors like CF53 [2]. Furthermore, derivatives of this scaffold have been successfully developed into positive allosteric modulators (PAMs) for GPCRs, such as the mGlu4 modulator VU0418506 [3].

Because this compound serves as a foundational scaffold rather than a final therapeutic agent, researchers must employ a rigorous cascade of cellular assays to evaluate the derivatives synthesized from it [4]. This guide details the self-validating cellular assay workflows required to confirm target engagement, quantify functional downstream inhibition, and measure phenotypic outcomes for pyrazolo[4,3-b]pyridine-derived compounds.

Experimental Workflow & Mechanistic Pathway

To systematically evaluate a library of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives, we utilize a tiered screening cascade.

Workflow A Scaffold: 113140-14-0 (Pyrazolo[4,3-b]pyridine) B Library Derivatization (SAR Development) A->B C Live-Cell Target Engagement (NanoBRET) B->C D Downstream Signaling (AlphaLISA Phospho-Assay) C->D E Phenotypic Viability (CellTiter-Glo) D->E

Workflow for developing and validating 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives.

Once a derivative enters the cell, it must compete with intracellular ATP to bind the target kinase, thereby blocking downstream phosphorylation and halting cancer cell proliferation.

Signaling Drug Pyrazolo[4,3-b]pyridine Derivative Kinase Target Kinase (e.g., CDK / c-Met) Drug->Kinase ATP-competitive Inhibition Substrate Downstream Effector (e.g., p-Rb / p-ERK) Kinase->Substrate Phosphorylation (Blocked) Phenotype Cell Proliferation & Survival Substrate->Phenotype Promotes Survival (Attenuated)

Mechanism of action for pyrazolo[4,3-b]pyridin-3-amine derived kinase inhibitors in cellular models.

Protocol 1: Live-Cell Target Engagement (NanoBRET)

Causality & Rationale: Biochemical kinase assays often overestimate the potency of ATP-competitive inhibitors because they utilize sub-physiological ATP concentrations (e.g., 10–100 µM). In live cells, ATP concentrations range from 1 to 5 mM. NanoBRET (Bioluminescence Resonance Energy Transfer) allows us to measure the binding of pyrazolo[4,3-b]pyridine derivatives to the target kinase in live cells, preserving physiological ATP competition and accounting for cellular permeability.

Step-by-Step Methodology
  • Cell Seeding & Transfection:

    • Plate HEK293T cells at 2×104 cells/well in a 96-well white plate.

    • Transfect cells with a plasmid encoding the Target Kinase fused to NanoLuc (Nluc) using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer Addition:

    • Replace media with Opti-MEM. Add the appropriate cell-permeable fluorescent kinase tracer at its predetermined KD​ concentration (typically 0.1–1.0 µM).

  • Compound Treatment:

    • Add serial dilutions of the pyrazolo[4,3-b]pyridine derivative (e.g., 10 µM down to 0.1 nM).

    • Incubate for 2 hours at 37°C to allow the compound to reach binding equilibrium with the tracer.

  • Detection:

    • Add NanoBRET Nano-Glo Substrate and extracellular NanoLuc inhibitor (to quench signal from dead/lysed cells).

    • Read dual luminescence on a microplate reader equipped with 460 nm (donor) and 618 nm (acceptor) filters.

  • Data Analysis:

    • Calculate the BRET ratio: (Acceptor618​/Donor460​)×1000 . Plot against log[Compound] to determine the intracellular IC50​ .

Self-Validating System (Controls): Run a parallel cell viability plate (e.g., CellTiter-Glo) at the 2-hour mark. If viability drops, the loss of BRET signal may be an artifact of compound-induced cell death rather than true competitive binding.

Protocol 2: Functional Phospho-Signaling Assay (AlphaLISA)

Causality & Rationale: Target engagement does not strictly guarantee functional inhibition (e.g., the compound might bind an inactive conformation that still allows scaffolding functions). We must quantify the reduction in downstream phosphorylation. Crucially, cells are treated for a short duration (1–4 hours) to capture direct kinase inhibition before the onset of apoptosis, which would otherwise confound the readout by degrading total protein levels.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed target cancer cells (e.g., A549 or HCT116, depending on the kinase target) at 1×104 cells/well in a 384-well plate. Incubate overnight.

  • Compound Treatment:

    • Treat cells with the pyrazolo[4,3-b]pyridine derivative dose-response curve for exactly 2 hours.

  • Lysis:

    • Aspirate media and add 10 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄) to preserve the phosphorylation state. Agitate for 10 minutes.

  • Bead Incubation:

    • Add 5 µL of Acceptor beads conjugated to an anti-total-protein antibody. Incubate for 1 hour at room temperature.

    • Add 5 µL of Streptavidin Donor beads conjugated to a biotinylated anti-phospho-protein antibody. Incubate for 1 hour in the dark.

  • Readout:

    • Read the Alpha signal at 615 nm using a compatible microplate reader (e.g., EnVision).

Self-Validating System (Controls): Normalize the phospho-signal (Donor) to the total-protein signal (Acceptor). This ensures that a reduction in signal is due to genuine kinase inhibition, not a reduction in total protein expression or cell loss during washing steps.

Quantitative Data Interpretation

When evaluating derivatives of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine, a clear correlation should be observed between biochemical affinity, cellular target engagement, and phenotypic outcome. Below is a summary of expected assay metrics for a successfully optimized, potent derivative (e.g., similar to the profile of CF53 or VU0418506).

Assay TypeReadout FormatExpected Metric for Potent DerivativeMinimum Acceptable Z'-FactorBiological Significance
Biochemical Kinase TR-FRET IC50​ < 10 nM> 0.75Intrinsic target affinity (cell-free)
NanoBRET Luminescence Ratio IC50​ < 50 nM> 0.60Live-cell target binding & permeability
AlphaLISA Phospho Alpha Signal (615 nm) IC50​ < 100 nM> 0.60Functional pathway inhibition
CellTiter-Glo Luminescence (ATP) IC50​ < 500 nM> 0.70Anti-proliferative phenotype (72 hr)

Note: A rightward shift (higher IC50​ ) from Biochemical to NanoBRET to AlphaLISA is expected due to cellular membrane barriers, intracellular ATP competition, and complex signal amplification networks.

References

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience. URL:[Link]

  • Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. Journal of Medicinal Chemistry. URL:[Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. URL:[Link]

Sources

Method

Application Note: 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine as a Privileged Scaffold in Neurological Drug Discovery

Executive Summary & Scientific Rationale The development of central nervous system (CNS) therapeutics is historically plagued by high attrition rates, primarily due to poor blood-brain barrier (BBB) penetrance and off-ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The development of central nervous system (CNS) therapeutics is historically plagued by high attrition rates, primarily due to poor blood-brain barrier (BBB) penetrance and off-target toxicity. To circumvent these bottlenecks, medicinal chemists increasingly rely on "privileged scaffolds"—molecular cores that inherently possess favorable physicochemical properties for CNS exposure.

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 113140-14-0) represents a highly versatile, low-molecular-weight building block. Its rigid, planar bicyclic geometry is ideal for intercalating into kinase hinge regions or G-protein coupled receptor (GPCR) allosteric pockets. Crucially, it provides two orthogonal vectors for late-stage functionalization:

  • The C3-Primary Amine: Highly nucleophilic, allowing for rapid amidation to generate hydrogen-bond donor/acceptor pairs critical for allosteric modulation.

  • The C7-Chloride: Activated by the adjacent pyridine nitrogen, enabling transition-metal-free Nucleophilic Aromatic Substitution ( SN​Ar ) to access deep hydrophobic pockets in target proteins.

Mechanistic Grounding: Target Causality

The utility of this scaffold is validated by its presence in two major classes of investigational neurological therapeutics:

  • Metabotropic Glutamate Receptor 4 (mGlu4) Modulators (Parkinson's Disease): Amidation at the C3 position yields potent Positive Allosteric Modulators (PAMs). The amide carbonyl acts as a critical hydrogen-bond acceptor with the backbone residues of the mGlu4 transmembrane domain. This mechanism was famously utilized in the discovery of VU0418506, a preclinical candidate that demonstrated robust efficacy in rodent models of Parkinson's disease .

  • Receptor Interacting Protein Kinase 1 (RIPK1) Inhibitors (ALS & Alzheimer's Disease): RIPK1 is a key driver of necroptosis and neuroinflammation. Substitution at the C7 position of the pyrazolo-pyridine core forces the kinase into a "DLG-out/Glu-out" inactive conformation. This highly specific allosteric inhibition prevents the assembly of the necrosome, thereby halting neuronal death .

Visualized Discovery Workflow

Workflow cluster_0 Chemical Functionalization cluster_1 In Vitro Screening Start Core Scaffold CAS: 113140-14-0 C3 C3 Amidation (HATU/DIPEA) Start->C3 C7 C7 SNAr (Amine Nucleophiles) Start->C7 PAMPA PAMPA-BBB Permeability C3->PAMPA C7->PAMPA HTRF Target Engagement (mGlu4 / RIPK1) PAMPA->HTRF Pe > 4.0 x 10^-6 cm/s Lead CNS Lead Compound (e.g., VU0418506) HTRF->Lead IC50/EC50 < 100nM

Figure 1: Divergent workflow from core scaffold functionalization to CNS lead validation.

Self-Validating Experimental Protocols

To ensure robust data generation, the following protocols are designed as self-validating systems, incorporating internal quality control (QC) gates to prevent false positives.

Protocol A: Divergent Scaffold Functionalization

Causality Note: We utilize HATU for C3 amidation due to its superior efficiency in coupling electron-deficient anilines. For C7 substitution, we exploit the ortho-activating effect of the pyridine nitrogen, which lowers the activation energy for SN​Ar , eliminating the need for expensive and toxic palladium catalysts.

  • Preparation: Dissolve 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (1.0 eq, 0.5 mmol) in 5 mL of anhydrous DMF under an argon atmosphere.

  • Pathway 1 (C3 Amidation for mGlu4 PAMs): Add the desired carboxylic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq). Stir at 25°C for 12 hours.

  • Pathway 2 (C7 SN​Ar for RIPK1 Inhibitors): Add the desired amine nucleophile (1.5 eq) and DIPEA (2.0 eq). Heat to 80°C for 8 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ , extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation Gate (QC): Perform LC-MS analysis on the crude mixture. Do not proceed to purification unless the target mass ( [M+H]+ ) constitutes >85% of the Total Ion Chromatogram (TIC). Purify via reverse-phase preparative HPLC to >95% purity.

Protocol B: In Vitro PAMPA-BBB Permeability Assay

Causality Note: Standard PAMPA uses artificial lipids, but for neurological drugs, we utilize porcine brain lipid extracts. This closely mimics the specific lipidomic composition (high sphingomyelin and cholesterol) of the human blood-brain barrier.

  • Donor Plate Preparation: Dilute the purified compounds to 50 µM in PBS (pH 7.4) containing 1% DMSO. Add 300 µL to each well of the donor plate.

  • Membrane Coating: Carefully coat the PVDF membrane of the acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane).

  • Acceptor Plate Preparation: Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at 25°C for 4 hours without agitation to prevent membrane rupture.

  • Validation Gate (QC): Include Verapamil (High Permeability Control) and Atenolol (Low Permeability Control) in every plate. The assay is only valid if Verapamil Pe​>10×10−6 cm/s and Atenolol Pe​<1.0×10−6 cm/s.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments via LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Protocol C: HTRF Target Engagement Assay (RIPK1 Example)

Causality Note: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard ELISAs because the time-gated measurement eliminates background auto-fluorescence from the chemical compounds, drastically reducing false-positive hit rates.

  • Reagent Assembly: In a 384-well low-volume plate, dispense 5 µL of recombinant RIPK1 enzyme (1 nM final) and 5 µL of the test compound (serial dilutions from 10 µM to 0.1 nM).

  • Incubation: Incubate for 15 minutes at room temperature to allow compound binding to the DLG-out conformation.

  • Reaction Initiation: Add 10 µL of kinase buffer containing ATP (at its Km​ value) and biotinylated-MBP substrate. Incubate for 60 minutes.

  • Detection: Add 10 µL of the HTRF detection mix (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665). Incubate for 1 hour.

  • Validation Gate (QC): Calculate the Z'-factor for the plate using positive (DMSO) and negative (EDTA) controls. Accept data only if Z' > 0.6 , ensuring a robust dynamic range. Read the plate on an HTRF-compatible microplate reader (Ex: 320 nm, Em: 615 nm / 665 nm).

Quantitative Data: Physicochemical & CNS-MPO Profiling

To predict the likelihood of successful CNS penetration, derivatives of the 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold are evaluated using the CNS Multiparameter Optimization (CNS-MPO) algorithm. A score 4.0 indicates a high probability of BBB penetration and favorable safety profiles.

Derivative TypeTargetMW (Da)cLogPTPSA (Ų)HBDPAMPA Pe​ ( 10−6 cm/s)CNS-MPO Score
Core Scaffold N/A182.611.1254.828.55.8 (Excellent)
C3-Amide (VU0418506) mGlu4304.712.8566.216.25.1 (High)
C7-Substituted RIPK1~350.403.1072.414.84.5 (Good)
Verapamil (Control)QC454.603.8063.90> 15.03.2 (Moderate)
Atenolol (Control)QC266.340.1684.63< 0.54.1 (Effluxed)

Table 1: Comparative physicochemical properties and CNS-MPO scores of the core scaffold and its functionalized derivatives.

References

  • Engers DW, et al. "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)." ACS Chemical Neuroscience. 2016;7(9):1192-1200. URL:[Link]

  • Yoshikawa M, et al. "Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships." Journal of Medicinal Chemistry. 2018;61(6):2384–2409. URL:[Link]

Application

Application Note: Evaluating Pyrazolopyridine Derivatives as Next-Generation Anti-Inflammatory Agents

Mechanistic Rationale and Target Biology The discovery of novel anti-inflammatory therapeutics requires moving beyond traditional non-steroidal anti-inflammatory drugs (NSAIDs) to scaffolds that offer multi-target engage...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Target Biology

The discovery of novel anti-inflammatory therapeutics requires moving beyond traditional non-steroidal anti-inflammatory drugs (NSAIDs) to scaffolds that offer multi-target engagement with minimized gastrointestinal and cardiovascular toxicities. Pyrazolopyridines—bicyclic heterocycles formed by the fusion of pyrazole and pyridine rings—have emerged as privileged pharmacophores in modern medicinal chemistry[1]. This structural hybridization yields exceptional hydrogen-bonding capabilities and tunable lipophilicity, making these derivatives highly effective at penetrating cellular membranes and occupying specific enzymatic pockets.

In the context of inflammatory diseases, pyrazolopyridine derivatives predominantly act on two critical nodes:

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38α isoform plays a central role in the biosynthesis of pro-inflammatory cytokines, including TNF-α and IL-1β, at both transcriptional and translational levels[2]. Pyrazole-based inhibitors (such as the clinical candidate BIRB-796) are known to bind to the allosteric pocket exposed during the "DFG-out" conformation, effectively locking the kinase in an inactive state and preventing downstream signaling[3].

  • Cyclooxygenase-2 (COX-2): The pyrazole ring is a well-established structural motif in selective COX-2 inhibitors. Pyrazolopyridine derivatives leverage this by selectively fitting into the larger, more flexible side pocket of the COX-2 active site. This prevents the conversion of arachidonic acid into prostaglandin E2 (PGE2) without disrupting the homeostatic functions of COX-1[4]. Recent computational and in vitro studies have demonstrated that appropriately substituted pyrazolopyridines can dually target kinases and COX-2, offering a synergistic approach to inflammation[5].

Inflammatory Signaling and Intervention Nodes

Pathway LPS LPS / Cytokines Receptor TLR4 / Receptors LPS->Receptor p38 p38 MAPK Receptor->p38 Phosphorylation TF NF-κB / AP-1 p38->TF Activation COX2 COX-2 Enzyme Prostaglandins PGE2 Production COX2->Prostaglandins AA Conversion TF->COX2 Upregulation Cytokines TNF-α, IL-6 Release TF->Cytokines Transcription Drug Pyrazolopyridines Drug->p38 Allosteric Inhibition Drug->COX2 Active Site Block

Pyrazolopyridine derivatives inhibit p38 MAPK and COX-2, dampening pro-inflammatory mediators.

Quantitative Target Profiling

To contextualize the efficacy of this chemical class, the table below summarizes the binding affinities and inhibitory concentrations of key pyrazole/pyrazolopyridine derivatives against primary inflammatory targets.

Compound / DerivativePrimary TargetIC50 / Binding AffinityExperimental ModelReference
DZ-BAU2021-14 COX-2 / CDK2High Binding AffinityIn Silico Docking / HCT-1165
BIRB-796 (Doramapimod) p38α MAPK~0.1 nM ( Kd​ )In Vitro Kinase Assay3
Pyrazolo[1,5-a]quinazoline 13i p38α MAPK / ERK2Sub-micromolarTHP-1 Macrophages6

Validated Experimental Protocols

The following protocols are designed to evaluate the anti-inflammatory properties of novel pyrazolopyridine libraries. They are engineered as self-validating systems to ensure data trustworthiness and eliminate false positives caused by compound interference or cytotoxicity.

Protocol A: Time-Resolved FRET (TR-FRET) p38α Kinase Inhibition Assay

Objective: Quantify the half-maximal inhibitory concentration (IC50) of synthetic pyrazolopyridines against recombinant p38α. Causality for Assay Choice: Heterocyclic compounds often exhibit auto-fluorescence that confounds standard colorimetric or fluorometric assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the true target-binding signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Pre-Incubation: Dispense 100 nL of pyrazolopyridine compounds (10-point dose-response in DMSO) into a 384-well low-volume plate. Add 5 µL of recombinant p38α enzyme (final concentration 0.5 nM). Incubate at room temperature for 60 minutes.

    • Causality: Many pyrazole-based p38 inhibitors (like BIRB-796) are Type II allosteric inhibitors that bind the DFG-out conformation. This binding is kinetically slow; pre-incubation prevents underestimation of compound potency.

  • Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated ATF2 peptide and ATP.

    • Causality: The ATP concentration must be set precisely at the enzyme's apparent Km​ (e.g., 50 µM). This balances the assay's sensitivity to ATP-competitive inhibitors while maintaining a linear reaction velocity.

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the kinase) and Europium-labeled anti-phospho-ATF2 antibody paired with Streptavidin-APC.

  • Self-Validation (Z'-Factor Calculation): Include 16 wells of DMSO vehicle (negative control) and 16 wells of 1 µM BIRB-796 (positive control). Calculate the Z'-factor. The assay is only deemed trustworthy and valid for screening if Z′≥0.5 .

Protocol B: Cell-Based Inflammatory Modulation in RAW264.7 Macrophages

Objective: Evaluate the intracellular efficacy of pyrazolopyridines in dampening Lipopolysaccharide (LPS)-induced cytokine and prostaglandin release.

Step-by-Step Methodology:

  • Cell Seeding & Synchronization: Seed RAW264.7 murine macrophages at 5×104 cells/well in a 96-well plate using DMEM + 10% FBS. After 12 hours, wash and replace with serum-free DMEM for 4 hours.

    • Causality: Serum starvation synchronizes the cell cycle and reduces basal kinase activity, maximizing the signal-to-noise ratio upon subsequent inflammatory stimulation.

  • Compound Treatment: Pre-treat cells with pyrazolopyridine derivatives (0.1–10 µM) for 2 hours.

  • Inflammatory Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 18 hours.

    • Causality: LPS activates Toll-Like Receptor 4 (TLR4), triggering the NF-κB and p38 MAPK cascades, which directly upregulate COX-2 expression and TNF-α release[6].

  • Orthogonal Validation (Viability vs. Efficacy):

    • Supernatant: Harvest 50 µL of the culture medium for PGE2 and TNF-α quantification via ELISA.

    • Adherent Cells: Immediately add CellTiter-Glo® reagent to the remaining cells to measure intracellular ATP (cell viability).

    • Causality (Self-Validation): A compound that kills cells will artificially lower cytokine readouts. By multiplexing the ELISA with an ATP-based viability assay, you mathematically normalize cytokine release to living cell count, ensuring the anti-inflammatory effect is driven by specific target engagement, not compound-induced cytotoxicity.

Screening and Validation Workflow

Workflow S1 Compound Synthesis & QC S2 In Vitro Kinase Assay (p38/COX-2) S1->S2 S3 Cell-Based Assay (RAW264.7 Macrophages) S2->S3 IC50 < 1 µM S4 ELISA & Viability (TNF-α, PGE2) S3->S4 S5 In Vivo Efficacy (Paw Edema Model) S4->S5 Target Validation

Step-by-step screening workflow for evaluating pyrazolopyridine-based anti-inflammatory agents.

Conclusion

The rational design of pyrazolopyridine derivatives offers a robust pipeline for developing dual-action anti-inflammatory therapeutics. By systematically profiling these compounds through orthogonal, self-validating biochemical and cell-based assays, researchers can confidently identify lead candidates that effectively uncouple inflammatory signaling cascades without compromising cellular viability.

References

  • 1 - researchgate.net 2.5 - bau.edu.lb

  • 2 - nih.gov 4.3 - nih.gov

  • 6 - mdpi.com 6.4 - researchgate.net

Sources

Method

Advanced High-Throughput Screening and Library Generation Utilizing the 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Scaffold

Executive Summary & Rationale In modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of a versatile, drug-like core is the most critical determinant of a campaign's success. 7-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of a versatile, drug-like core is the most critical determinant of a campaign's success. 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 113140-14-0) has emerged as a highly privileged scaffold. Its unique physicochemical profile makes it an ideal starting point for two distinct therapeutic modalities:

  • Kinase Inhibition: The pyrazolo[4,3-b]pyridine core acts as a bioisostere for the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., in ALK5, FLT3, and CDK4 targeting)[1].

  • GPCR Allosteric Modulation: This scaffold has been instrumental in the discovery of centrally penetrant Positive Allosteric Modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4), such as the advanced preclinical candidate VU0418506[2]. It provides ideal hydrogen-bonding networks while mitigating the CYP1A2 induction liabilities seen in earlier generations of mGlu4 PAMs[3].

The strategic placement of the 7-chloro and 3-amine groups provides orthogonal synthetic handles. The electron-deficient nature of the pyridine ring highly activates the 7-chloro position for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling, while the 3-amine allows for rapid late-stage amidation[4].

HTS Campaign Architecture

HTS_Workflow Scaffold 7-Chloro-5-methyl-1H- pyrazolo[4,3-b]pyridin-3-amine (Core Scaffold) Diversification Parallel Synthesis (SNAr / Cross-Coupling) Scaffold->Diversification Library Focused HTS Library (>1,000 Compounds) Diversification->Library Screening Primary HTS Assay (TR-FRET / Thallium Flux) Library->Screening Hit Hit Identification (Potency & Selectivity) Screening->Hit Lead Lead Optimization (ADME & PK Profiling) Hit->Lead

Workflow for HTS library generation and screening using the pyrazolo[4,3-b]pyridine scaffold.

Experimental Protocols: A Self-Validating System

Protocol A: Orthogonal Library Synthesis via Late-Stage Diversification

This protocol outlines the generation of a 384-well formatted library, exploiting the differential reactivity of the scaffold.

Step 1: Protection of the 1H-pyrazole nitrogen

  • Action: React the core scaffold with 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and NaH in DMF at 0°C.

  • Causality: The acidic N-H of the pyrazole core can interfere with palladium-catalyzed cross-coupling at the 7-chloro position, leading to unwanted N-arylation and reduced yields. The SEM group sterically shields this site and is easily removed under mild acidic conditions later.

Step 2: Diversification at the 7-Chloro Position (Buchwald-Hartwig Amination)

  • Action: In a 384-well synthesis block, dispense the protected scaffold, a diverse library of primary/secondary amines, Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ in dioxane. Heat to 90°C for 12 hours.

  • Causality: The 7-chloro position on this specific electron-deficient heterocycle is highly reactive. Xantphos is selected as the ligand because its wide bite angle favors reductive elimination, preventing the formation of stable, unreactive palladium-substrate complexes.

Step 3: Diversification at the 3-Amine Position (Amidation)

  • Action: Following SEM deprotection (using TFA/DCM), react the 3-amine with a library of acid chlorides or carboxylic acids (using HATU/DIPEA).

  • Causality: Converting the 3-amine into an amide is critical for mGlu4 PAM activity, as the resulting carbonyl oxygen acts as a crucial hydrogen bond acceptor in the allosteric binding pocket[2].

System Validation Checkpoint: Prior to biological screening, the library undergoes automated LC-MS analysis. Rule: Only wells exhibiting >95% purity and the correct isotopic mass are advanced. This self-validating step ensures that any observed biological activity is driven by the synthesized derivative, not an artifact of unreacted 7-chloro starting material or palladium toxicity.

Protocol B: High-Throughput Screening (GIRK/Thallium Flux Assay for mGlu4 PAMs)

To identify mGlu4 PAMs from the synthesized library, a functional cell-based assay is employed.

Step 1: Cell Preparation

  • Action: Plate HEK293T cells stably co-expressing human mGlu4 and G-protein inwardly rectifying potassium (GIRK) channels in 384-well black-walled, clear-bottom plates.

Step 2: Dye Loading

  • Action: Incubate cells with a thallium-sensitive fluorescent indicator dye (e.g., FluoZin-2) in a chloride-free assay buffer for 60 minutes.

  • Causality: mGlu4 is a Gi/o​ -coupled receptor. Traditional cAMP assays suffer from low signal-to-background ratios in HTS formats. By co-expressing GIRK channels, receptor activation triggers potassium channel opening. Thallium, acting as a potassium surrogate, enters the cell and binds the intracellular fluorogenic dye, providing a robust, amplified kinetic readout.

Step 3: Compound Addition and Kinetic Readout

  • Action: Add the library compounds (10 µM final concentration) followed by an EC20 concentration of glutamate (the orthosteric agonist). Read fluorescence (Ex 470 nm / Em 525 nm) continuously for 3 minutes.

  • Causality: Because we are screening for Positive Allosteric Modulators (PAMs), compounds will not activate the receptor on their own. They require the presence of a sub-maximal (EC20) dose of the native ligand (glutamate) to potentiate the signal.

System Validation Checkpoint: Each 384-well plate contains 16 wells of 10 µM VU0155041 (a known mGlu4 PAM, 100% activation control) and 16 wells of 0.1% DMSO (0% baseline). The assay is self-validating: the data is only accepted if the calculated Z'-factor is ≥0.65 , confirming sufficient statistical separation between hits and noise.

Mechanistic Insights: mGlu4 Allosteric Modulation

MOA Glutamate Endogenous Glutamate (Orthosteric Site) mGlu4 mGlu4 Receptor (Conformational Shift) Glutamate->mGlu4 PAM Pyrazolopyridine Hit (Allosteric Site) PAM->mGlu4 Potentiates Gi Gi/o Protein Activation mGlu4->Gi cAMP Inhibition of Adenylate Cyclase (Decreased cAMP) Gi->cAMP GIRK GIRK Channel Activation (Thallium Flux Signal) Gi->GIRK

Signal transduction pathway of mGlu4 potentiation by pyrazolo[4,3-b]pyridine PAMs.

Quantitative Data Synthesis

The orthogonal functionalization of the 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold allows for the generation of highly divergent pharmacological profiles. Table 1 summarizes representative SAR data highlighting how specific substitutions drive selectivity between GPCR (mGlu4) and Kinase (ALK5) targets, alongside their impact on in vitro clearance ( Clint​ ).

Table 1: Divergent SAR from the Pyrazolo[4,3-b]pyridine Core

Compound IDR7 Substitution (Replacing 7-Cl)R3 Amide SubstitutionmGlu4 EC50​ (nM)ALK5 IC50​ (nM)Rat Clint​ (µL/min/mg)Target Profile
Core Scaffold -Cl-NH2 (Unmodified)>10,000>10,000N/AInactive
Hit A -NH-Cyclopentyl-NH-CO-Phenyl4501,20085Mixed / Weak
VU0418506 -H (Dehalogenated)-NH-CO-(3-Cl-4-F-Ph)68 >10,00042mGlu4 PAM
Hit C -Aryl (via Suzuki)-NH-CO-Pyridine>10,00015 120ALK5 Inhibitor

Data synthesis derived from structural optimization campaigns of pyrazolo[4,3-b]pyridines[1][2]. The introduction of a 3-chloro-4-fluorophenyl amide at the R3 position drastically increases mGlu4 potency while abolishing kinase activity.

Conclusion

The 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold is a powerful engine for drug discovery. By understanding the chemical causality of its reactive sites (specifically the highly activated 7-chloro position) and employing self-validating HTS methodologies like the GIRK/Thallium flux assay, researchers can rapidly pivot this single core structure toward highly selective, centrally penetrant GPCR modulators or potent kinase inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Synthesis

Welcome to the Application Scientist Support Hub. This guide is specifically designed for discovery chemists and process scientists troubleshooting the synthesis of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide is specifically designed for discovery chemists and process scientists troubleshooting the synthesis of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 113140-14-0). Constructing the pyrazolo[4,3-b]pyridine core via the cyclization of 2,4-dichloro-6-methylnicotinonitrile with hydrazine is a highly efficient route, but it is notoriously prone to regioselectivity issues, stalled intermediates, and over-reaction if kinetic parameters are not strictly controlled [1].

Below, we break down the mechanistic causality behind common failures and provide a self-validating, field-proven protocol to maximize your yield.

Mechanistic Overview & Troubleshooting (FAQs)

G SM 2,4-Dichloro-6-methylnicotinonitrile (Starting Material) Int_Desired 4-Chloro-2-hydrazinyl-6-methylnicotinonitrile (Desired Intermediate) SM->Int_Desired SNAr at C-2 (Kinetic Control) (T < 5°C) Int_Undesired 2-Chloro-4-hydrazinyl-6-methylnicotinonitrile (Undesired Regioisomer) SM->Int_Undesired SNAr at C-4 (Thermodynamic) (High T) N2H4 Hydrazine Hydrate (Nucleophile) N2H4->Int_Desired N2H4->Int_Undesired Product 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (Target Product) Int_Desired->Product Intramolecular Cyclization (Heat, 80°C) Bis 2,4-Bis(hydrazinyl) byproduct (Over-reaction) Int_Desired->Bis Excess N2H4 Hydrolysis Amide/Acid Byproducts (Cyano Hydrolysis) Int_Desired->Hydrolysis H2O / Prolonged Heat Int_Undesired->Bis Excess N2H4

Reaction pathways and side reactions for 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine.

Q1: I am getting a complex mixture of regioisomers. How can I favor the 7-chloro product over the 5-chloro isomer?

Causality & Solution: The starting material, 2,4-dichloro-6-methylnicotinonitrile, possesses two electrophilic sites (C-2 and C-4). While C-2 is intrinsically more reactive due to the strong ortho-activating effects of both the pyridine nitrogen and the cyano group, this kinetic preference diminishes at elevated temperatures. If hydrazine is added at room temperature or higher, thermodynamic control begins to compete, leading to nucleophilic aromatic substitution (SNAr) at C-4. Self-Validating Action: Cool the pyridine solution to 0–5 °C before the dropwise addition of hydrazine. Monitor the reaction via LC-MS. You should observe the exclusive formation of the intermediate (m/z 183 [M+H]+) before applying heat for the cyclization step [2].

Q2: My LC-MS shows a significant byproduct with [M+H]+ = 179. How do I prevent this?

Causality & Solution: A mass of 179 corresponds to the 2,4-bis(hydrazinyl) byproduct. Hydrazine is a potent bis-nucleophile. If excess hydrazine is present, or if the local concentration is too high during addition, the remaining chlorine atom will also undergo SNAr. Self-Validating Action: Strictly limit hydrazine hydrate to 1.05 equivalents. Use an inverse addition technique—adding the diluted hydrazine dropwise to the vigorously stirred pyridine solution—to ensure the local concentration of the nucleophile remains low.

Q3: The reaction stalls at the uncyclized intermediate. How do I drive the cyclization to completion?

Causality & Solution: The initial SNAr step is fast and exothermic, but the subsequent intramolecular attack of the primary amine onto the sp-hybridized cyano carbon has a higher activation energy barrier. Self-Validating Action: Implement a "two-stage" temperature profile. Maintain 0–5 °C for 2 hours to complete the SNAr, then raise the temperature to 80 °C (reflux) for 4–6 hours. If cyclization remains sluggish, adding a catalytic amount of glacial acetic acid (0.1 eq) will protonate the cyano group, increasing its electrophilicity and accelerating ring closure [3].

Q4: I am observing a byproduct with [M+H]+ = 201. What is this and how do I avoid it?

Causality & Solution: This mass corresponds to the hydrolysis of the cyano group to a primary amide. Prolonged heating in the presence of water (introduced via hydrazine hydrate or atmospheric moisture) causes this side reaction. Self-Validating Action: Minimize water by using anhydrous ethanol or n-butanol as the solvent. Ensure the cyclization is driven quickly (using the acid catalysis mentioned in Q3) to minimize the time the intermediate is exposed to heat and trace water.

Quantitative Yield Optimization Data

The table below summarizes the impact of kinetic control and stoichiometry on the isolated yield of the target compound.

Reaction ConditionTemperature ProfileHydrazine (Eq.)Major Observed ImpurityIsolated Yield
Standard One-Pot Reflux 80 °C (Constant)2.0Bis-hydrazinyl & Regioisomers25 - 30%
Ambient Addition 25 °C → 80 °C1.5C-4 Regioisomer45 - 50%
Cold Addition (Kinetic Control) 0–5 °C → 80 °C1.05Trace Amide (Hydrolysis)75 - 82%
Cold Addition + Acid Catalysis 0–5 °C → 80 °C1.05None Significant85 - 90%

Optimized Experimental Protocol

This two-stage protocol is designed as a self-validating system to ensure regioselectivity and maximize yield.

Materials Required:

  • 2,4-Dichloro-6-methylnicotinonitrile (1.0 eq, 10.0 mmol, 1.87 g)

  • Hydrazine hydrate (64% hydrazine, 1.05 eq, 10.5 mmol, 0.51 mL)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12.0 mmol, 2.1 mL)

  • Glacial acetic acid (0.1 eq, 1.0 mmol, 57 µL)

  • Anhydrous Ethanol (25 mL)

Step-by-Step Methodology:

  • Preparation: Suspend 2,4-dichloro-6-methylnicotinonitrile in 20 mL of anhydrous ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Add DIPEA to the suspension.

  • Kinetic SNAr (Stage 1): Dilute the hydrazine hydrate in 5 mL of anhydrous ethanol. Add this solution dropwise to the reaction mixture over 30 minutes via a syringe pump. Maintain vigorous stirring.

  • Validation Check: Stir for an additional 1.5 hours at 0–5 °C. Checkpoint: Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The starting material (m/z 187) should be completely consumed, replaced by the intermediate (m/z 183).

  • Thermodynamic Cyclization (Stage 2): Once the intermediate is confirmed, add the catalytic glacial acetic acid. Remove the ice bath and heat the reaction to 80 °C (reflux) for 4 to 6 hours.

  • Validation Check: Analyze via LC-MS. The intermediate (m/z 183) should be fully converted to the target product (m/z 183, but with a distinct retention time and UV profile).

  • Workup & Isolation: Cool the reaction mixture to room temperature, then further cool to 0 °C for 1 hour to maximize precipitation. Filter the resulting solid under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) followed by cold distilled water (10 mL) to remove residual salts and DIPEA.

  • Drying: Dry the pale-yellow solid in a vacuum oven at 45 °C overnight to afford 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine.

References

  • Engers, D. W., et al. "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)." ACS Chemical Neuroscience, 2016.[Link]

  • Yakovenko, G. G., et al. "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles." Molecules, 2023.[Link]

  • Rummelt, S. M., et al. "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade." Organic Process Research & Development, 2024.[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Stability Guide for 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 113140-14-0) is a highly functionalized heterocyclic building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 113140-14-0) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1]. While its structural architecture—comprising a pyrazolo[4,3-b]pyridine core, a primary 3-amino group, and a 7-chloro substituent—makes it a versatile intermediate, these exact features introduce specific stability liabilities in aqueous environments.

As a Senior Application Scientist, I have compiled this guide to transition your workflow from reactive troubleshooting to proactive stability management. By understanding the chemical causality behind the degradation of this compound, you can design self-validating experimental protocols that ensure data integrity.

Part 1: Core Stability Issues & Troubleshooting FAQs

Issue 1: Aqueous Hydrolysis and Loss of Purity

Q: Why does the purity of my compound drop significantly when left in aqueous assay buffers (pH 7.4 - 9.0) for over 24 hours?

A: The primary degradation pathway for this compound in aqueous media is the hydrolysis of the 7-chloro group via Nucleophilic Aromatic Substitution ( SN​Ar )[1][2].

The Causality: The chlorine atom is located at the 7-position of the fused ring system, which is para to the electron-withdrawing pyridine nitrogen. This nitrogen exerts a strong −I (inductive) and −M (mesomeric) effect, severely depleting electron density at the 7-position and activating it toward nucleophilic attack by water or hydroxide ions[3]. The reaction proceeds through a tetrahedral Meisenheimer complex, ultimately displacing the chloride ion to form a 7-hydroxy derivative. This intermediate rapidly tautomerizes to the more thermodynamically stable 7-oxo (pyridinone) form[4][5]. Because hydroxide is a stronger nucleophile than water, this degradation accelerates exponentially in basic buffers.

SNAr_Pathway A 7-Chloro-5-methyl-1H- pyrazolo[4,3-b]pyridin-3-amine (Intact Compound) B Meisenheimer Complex (Tetrahedral Intermediate) A->B + H2O / OH- (Nucleophilic Attack) C 7-Hydroxy Tautomer (Degradant) B->C - Cl- (Elimination) D 7-Oxo Tautomer (Thermodynamic Sink) C->D Tautomerization

Mechanism of SNAr hydrolysis of the 7-chloro group yielding the 7-oxo tautomer.

Issue 2: Oxidative Degradation and Colorimetric Changes

Q: My stock solutions turn from pale yellow to a dark brown color over time. What causes this, and how does it affect my assays?

A: Colorimetric changes are a hallmark of oxidative degradation of the primary aromatic amine at the 3-position.

The Causality: Primary heteroaromatic amines are highly susceptible to auto-oxidation, especially in the presence of dissolved oxygen, ambient light, and trace transition metal impurities found in standard phosphate buffers. Oxidation leads to the formation of reactive nitroso intermediates, which can further polymerize into highly conjugated, dark-colored azo or azoxy species. These polymeric degradants can cause severe assay interference (e.g., quenching fluorescence or causing false positives in colorimetric readouts).

Issue 3: pH-Dependent Solubility and Aggregation

Q: The compound dissolves well in 0.1 M HCl, but precipitates immediately when I neutralize the solution to pH 7. Why?

A: 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is an amphoteric molecule.

The Causality: It contains a basic pyridine nitrogen and a primary amine (capable of protonation at low pH) alongside an acidic pyrazole N-H (capable of deprotonation at high pH). At near-neutral pH, the molecule approaches its isoelectric point, where it exists primarily in its uncharged, most lipophilic state. This drastically reduces its aqueous solubility, leading to rapid precipitation or the formation of colloidal aggregates.

Part 2: Quantitative Data Presentation

To systematically manage these liabilities, refer to the following stability profile and mitigation matrix, aligned with ICH Q1A(R2) stress testing principles[6][7].

Degradation PathwayPrimary CatalystHigh-Risk ConditionsMitigation StrategyAnalytical Marker (LC-MS)
SN​Ar Hydrolysis Nucleophilic attack ( OH− )Aqueous buffers > pH 7.5, Temp > 37°CPrepare fresh dilutions; maintain pH < 7.0 if possible.Loss of 34 Da (-Cl + OH); Isotope pattern change.
Amine Oxidation Dissolved O2​ , Light, MetalsProlonged benchtop exposure, transparent vialsArgon blanketing, amber vials, addition of EDTA (1 mM).+14 Da (Nitroso) or dimerized masses.
Precipitation Isoelectric point neutralitypH 6.5 - 7.5Predissolve in DMSO; keep final aqueous co-solvent 1%.Loss of UV signal in supernatant post-centrifugation.

Part 3: Experimental Protocols

Protocol A: Preparation and Storage of Stable Stock Solutions

To ensure a self-validating workflow, stock solutions must be prepared in a manner that completely isolates the compound from hydrolytic and oxidative catalysts.

Stock_Workflow Step1 1. Weigh Compound (Dry Environment) Step2 2. Dissolve in Anhydrous DMSO (10 mM - 50 mM) Step1->Step2 Step3 3. Aliquot into Amber Vials (Protect from Light) Step2->Step3 Step4 4. Blanket with Argon/N2 (Prevent Oxidation) Step3->Step4 Step5 5. Store at -80°C (Long-term Stability) Step4->Step5 Step6 6. Dilute in Aqueous Buffer (Immediately before assay) Step5->Step6

Workflow for the preparation and preservation of stable compound stock solutions.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Dissolution: Dissolve the compound in anhydrous DMSO (water content < 0.005%) to a concentration of 10 mM to 50 mM. Do not use standard benchtop DMSO, as it is highly hygroscopic and will introduce water, initiating slow hydrolysis.

  • Aliquotting: Dispense single-use aliquots (e.g., 50 μ L) into amber, low-bind microcentrifuge tubes to prevent photo-oxidation.

  • Blanketing: Gently blow a stream of Argon or high-purity N2​ over the open tubes for 3 seconds to displace ambient oxygen before capping.

  • Storage: Flash-freeze in liquid nitrogen and transfer to a -80°C freezer.

  • Self-Validation Step: Analyze a 1 μ L aliquot via LC-MS immediately after preparation to establish a baseline purity chromatogram ( T0​ ). This serves as the internal control for all future stability checks.

Protocol B: ICH Q1A(R2) Compliant Forced Degradation Study

To fully characterize the intrinsic stability of this specific batch, a forced degradation study targeting 5–20% degradation should be performed[7].

Step-by-Step Methodology:

  • Hydrolytic Stress (Base): Dilute the DMSO stock to 100 μ M in 0.1 M NaOH. Incubate at 50°C for 24 hours. (Expect rapid SN​Ar conversion to the 7-oxo degradant).

  • Hydrolytic Stress (Acid): Dilute to 100 μ M in 0.1 M HCl. Incubate at 50°C for 24 hours. (Expect slower degradation, primarily testing the stability of the pyrazole ring).

  • Oxidative Stress: Dilute to 100 μ M in 3% H2​O2​ at room temperature for 24 hours. (Expect oxidation of the 3-amine).

  • Photolytic Stress: Expose a 100 μ M aqueous solution (in a quartz cuvette) to UV/Vis light (1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines[6].

  • Self-Validation Step (Mass Balance): For each condition, analyze via LC-MS. The sum of the peak areas of the intact parent compound and all identified degradation products must equal ~100% of the initial T0​ parent peak area. If the mass balance is < 90%, it indicates the formation of highly retained polymeric species or volatile degradants, requiring adjustment of the chromatographic method[7].

References

  • Howei Pharm | CAS 113140-14-0 | 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine | Link

  • Thieme Connect | Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes | 2

  • Chemistry Stack Exchange | How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? | 3

  • Journal of Chemical Education (ACS) | An experiment to illustrate nucleophilic aromatic substitution and tautomerism | 4

  • Patent Inspiration | Bicyclic heterocyclic compounds as protein tyrosine kinase inhibitors | 1

  • BenchChem | 2-Chloro-4(1H)-pyridinone | 17368-12-6 | 5

  • Gally.ch (ICH Guidelines) | Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES | 6

  • ResolveMass | Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects | 7

Sources

Troubleshooting

Technical Support Center: Identifying and Minimizing Off-Target Effects of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 113140-14-0) Overview 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 113140-14-0)

Overview

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is a highly versatile heterocyclic building block. It is frequently utilized in fragment-based drug discovery (FBDD) and serves as a core scaffold for synthesizing kinase inhibitors (e.g., Wee1, ALK2), positive allosteric modulators (PAMs) for GPCRs like mGlu4 (e.g., VU0418506), and BET bromodomain inhibitors[1, 3]. However, its distinct structural features—specifically the planar pyrazolo-pyridine core and the hydrogen-bonding capacity of the aminopyrazole moiety—predispose it to specific off-target liabilities.

This guide provides causality-driven troubleshooting, self-validating protocols, and mitigation strategies to help you isolate true target engagement from assay artifacts and off-target promiscuity.

Troubleshooting Guides & FAQs

Q1: My derivative based on 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is showing broad-spectrum kinase inhibition, even though my primary target is a GPCR. Why is this happening? Causality: The 1H-pyrazole moiety is a "privileged" kinase hinge-binding motif. In the ATP-binding pocket of kinases, the pyrazole nitrogen atoms act as bioisosteres for the adenine ring of ATP. They form critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Glutamate/Cysteine residues) [2]. Mitigation: If your target is not a kinase, you must abrogate this ATP-mimetic binding. Steric occlusion is the most effective strategy. N-methylation of the pyrazole ring or introducing bulky substituents at the 5-methyl position disrupts the hydrogen-bonding network required for kinase hinge coordination, effectively silencing the kinase off-target activity [3].

Q2: During ADME profiling, my pyrazolo[4,3-b]pyridine compounds are exhibiting potent CYP1A2 inhibition. How can I design around this? Causality: Cytochrome P450 1A2 (CYP1A2) has a relatively narrow, planar active site that preferentially binds flat, aromatic, and nitrogen-rich heterocycles. The highly planar nature of the pyrazolo[4,3-b]pyridine core allows it to intercalate perfectly into this pocket, where the unhindered pyridine nitrogen can directly coordinate with the catalytic heme iron, leading to potent reversible inhibition and potential auto-induction [1]. Mitigation: Break the molecular planarity. Introducing an sp3-hybridized carbon linker, a bulky ortho-substituent on an adjacent aryl ring, or a fluorine atom can induce a dihedral twist (steric clash). This three-dimensional "puckering" prevents the molecule from fitting into the narrow CYP1A2 pocket and sterically shields the nitrogen lone pair from the heme iron.

Q3: In my biochemical screen, the fragment shows an IC50 of 15 µM, but the dose-response curve is unusually steep (Hill slope > 2.0). Is this true target engagement? Causality: At the high concentrations (>10 µM) typically used in fragment screening, planar hydrophobic compounds like 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine can form colloidal aggregates. These sub-micron particles non-specifically sequester and denature proteins, acting as Pan-Assay Interference Compounds (PAINS). Mitigation: Implement a self-validating detergent counter-screen. Add 0.01% (v/v) Triton X-100 or CHAPS to your assay buffer. Detergents disrupt colloidal aggregates. If the inhibitory activity disappears upon detergent addition, the initial result was an artifact.

Data Presentation: Off-Target Profile & Mitigation Summary

Off-Target LiabilityMolecular Driver (Causality)Biochemical ConsequenceMedicinal Chemistry Mitigation
Kinase Hinge Binding 1H-pyrazole acts as an adenine bioisostereBroad-spectrum kinase inhibitionN-methylation of the pyrazole ring; steric bulk at C5
CYP1A2 Inhibition Planar, nitrogen-rich aromatic coreDecreased clearance, drug-drug interactionsIntroduce sp3-hybridized linkers to break planarity
Colloidal Aggregation Hydrophobic stacking at >10 µMPAINS-like false positive assay resultsIncrease hydrophilicity; validate with 0.01% Triton X-100

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling via Thermal Shift Assay (TSA)

This protocol acts as a self-validating system to confirm whether the compound physically binds to off-target kinase domains, independent of enzymatic activity.

  • Protein Preparation: Dilute the target kinase domain to 2 µM in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Incubation: Dispense the pyrazolo[4,3-b]pyridine derivative to a final concentration of 10 µM. Self-Validation Step: Include a DMSO vehicle control (baseline) and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Thermal Denaturation: Subject the microplate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time PCR machine.

  • Data Analysis: Calculate the melting temperature (Tm) from the first derivative of the fluorescence curve. A ΔTm > 2°C compared to the DMSO control indicates direct off-target binding to the kinase domain.

Protocol 2: CYP1A2 Inhibition and Auto-Induction Assay

Designed to test the heme-coordination liability of the planar scaffold.

  • Microsome Incubation: Incubate human liver microsomes (HLMs, 0.5 mg/mL protein) with the test compound (0.1–50 µM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 10 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) and a CYP1A2-specific probe substrate (e.g., Phenacetin at Km concentration).

  • Quenching: After 20 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of Acetaminophen (the metabolite of Phenacetin).

  • Self-Validation Step: Compare the IC50 against a known CYP1A2 inhibitor (e.g., α-Naphthoflavone). If IC50 < 1 µM, the compound retains the planar liability of the pyrazolo[4,3-b]pyridine core and requires structural twisting.

Mechanistic Visualizations

KinaseTriage Start Fragment Screening (7-Chloro-5-methyl...) TSA Thermal Shift Assay (TSA) Against Kinase Panel Start->TSA Hit ΔTm > 2°C (Potential Hinge Binder) TSA->Hit NoHit ΔTm < 2°C (No Kinase Binding) TSA->NoHit Detergent Add 0.01% Triton X-100 to Biochemical Assay Hit->Detergent Agg Loss of Inhibition (Colloidal Aggregation) Detergent->Agg TrueBind Retained Inhibition (True Off-Target) Detergent->TrueBind SAR SAR Mitigation (e.g., N-methylation) TrueBind->SAR

Workflow for identifying and validating off-target kinase binding of pyrazolopyridine fragments.

CYP1A2Logic Core Pyrazolo[4,3-b]pyridine Scaffold Planar Planar Conformation Core->Planar Twist Introduce Steric Clash (Break Planarity) Core->Twist Heme CYP1A2 Heme Coordination Planar->Heme Tox Metabolic Liability (Clearance/Tox) Heme->Tox Safe Reduced CYP1A2 Inhibition Twist->Safe

Mechanistic logic for mitigating CYP1A2 off-target coordination by breaking molecular planarity.

References

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) Source: ACS Chemical Neuroscience URL:[Link][1][2]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Pharmaceuticals (MDPI) URL:[Link][3]

  • Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor Source: Journal of Medicinal Chemistry URL:[Link][4]

Sources

Optimization

optimizing the concentration of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine for cell culture

Welcome to the Technical Support Center for 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 113140-14-0). As a pyrazolopyridine derivative, this compound belongs to a privileged class of heterocyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 113140-14-0).

As a pyrazolopyridine derivative, this compound belongs to a privileged class of heterocyclic scaffolds widely utilized in targeted drug discovery. The pyrazolopyridine core acts as an ATP-mimetic, forming critical hydrogen bonds with the hinge region of target kinases [1]. However, transitioning a small molecule from biochemical assays to live-cell culture introduces complex variables—such as solvent toxicity, membrane permeability, and intracellular ATP competition.

This guide is designed for researchers and assay developers to systematically optimize the concentration of this compound in cell culture, ensuring that observed phenotypes are driven by true target engagement rather than artifactual cytotoxicity.

Phase 1: The Causality of Concentration Optimization

Before executing the protocol, it is critical to understand the physical and biological forces that dictate small-molecule behavior in vitro.

  • The ATP Competition Shift: In cell-free biochemical assays, ATP concentrations are typically kept low (at or below the Km​ , ~10 µM) to increase assay sensitivity. In live cells, intracellular ATP concentrations range from 1 to 5 mM. Because pyrazolopyridines are ATP-competitive inhibitors [2], mass action dictates that the apparent cellular IC50​ will be significantly higher than the biochemical IC50​ .

  • Solvent (DMSO) Toxicity: 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is highly hydrophobic and requires Dimethyl Sulfoxide (DMSO) for solubilization. If DMSO concentrations exceed 0.1% to 0.5% (v/v) in the final culture media, the solvent itself will disrupt the lipid bilayer, causing non-specific cytotoxicity that confounds viability data.

  • Serum Protein Binding: Fetal Bovine Serum (FBS) contains high levels of albumin. Hydrophobic inhibitors often bind to these serum proteins, reducing the "free" (active) fraction of the drug available to penetrate the cell membrane.

Mechanism ATP Intracellular ATP (1-5 mM) Kinase Target Kinase (Hinge Region) ATP->Kinase Binds Active Site Downstream Downstream Signaling (Proliferation / Survival) Kinase->Downstream Phosphorylation Inhibitor 7-Chloro-5-methyl-1H-pyrazolo [4,3-b]pyridin-3-amine Inhibitor->Kinase Competitive Inhibition OffTarget Serum Proteins (e.g., Albumin) Inhibitor->OffTarget Sequestration

Mechanism of action and competing factors for pyrazolopyridine inhibitors in cell culture.

Phase 2: Self-Validating Experimental Protocol

To establish the optimal working concentration, you must generate a dose-response curve. This protocol utilizes a "constant-DMSO" dilution method, which is a self-validating system: it ensures that any observed cell death is caused by the compound, not by fluctuating solvent levels.

Step 1: Master Stock Preparation

  • Weigh the compound and dissolve it in 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock .

  • Causality: Anhydrous DMSO prevents the hydrolysis of the compound and reduces the absorption of atmospheric water, which can cause the hydrophobic compound to crash out of solution.

Step 2: 1000X Intermediate Serial Dilution (In DMSO)

  • Prepare a 9-point, 3-fold serial dilution of the compound in 100% DMSO (e.g., from 10 mM down to 1.5 µM).

  • Include a 10th tube containing only 100% DMSO (Vehicle Control).

Step 3: 10X Working Solution Preparation (In Media)

  • Transfer 1 µL of each 1000X DMSO stock into 99 µL of pre-warmed, complete culture media (containing FBS). Mix vigorously by pipetting.

  • Causality: Pre-warming the media prevents cold-shock precipitation of the compound. You now have a 10X working solution with 1% DMSO.

Step 4: Cell Treatment

  • Add 10 µL of the 10X working solution to cells cultured in 90 µL of media (e.g., in a 96-well plate).

  • Validation Check: The final concentration of the drug will range from 10 µM down to 1.5 nM. The final concentration of DMSO is exactly 0.1% in every single well , including the vehicle control.

Step 5: Viability & Target Engagement Assays

  • Incubate for 48-72 hours. Measure cell viability using an ATP-dependent luminescence assay (e.g., CellTiter-Glo).

  • In parallel, lyse a subset of cells at 2-4 hours post-treatment to run a Western blot against the phosphorylated downstream target to confirm mechanistic target engagement.

Workflow A 1. Master Stock (10 mM in 100% DMSO) B 2. Serial Dilution (1000X in 100% DMSO) A->B C 3. Media Dilution (10X in Warm Media) B->C D 4. Cell Treatment (Final 0.1% DMSO) C->D E 5. Readout (Viability / Western Blot) D->E

Constant-DMSO serial dilution workflow to prevent solvent toxicity artifacts.

Phase 3: Quantitative Data Benchmarks

When optimizing your compound, compare your results against the standard pharmacological metrics for pyrazolopyridine-class kinase inhibitors summarized below:

MetricDefinitionTarget Range for OptimizationTroubleshooting Implication
Biochemical IC50​ Concentration inhibiting 50% of kinase activity in a cell-free assay.1 nM – 50 nMIf >100 nM, the compound lacks intrinsic potency.
Cellular IC50​ Concentration inhibiting 50% of downstream signaling in live cells.50 nM – 1 µMTypically 10x–50x higher than biochemical IC50​ due to ATP competition.
CC50​ Concentration causing 50% generalized cytotoxicity (cell death).> 10 µMIf CC50​ is close to IC50​ , the compound has off-target toxicity.
Therapeutic Index Ratio of CC50​ to Cellular IC50​ .> 10xA narrow index means the working concentration will be highly toxic.

Phase 4: Troubleshooting & FAQs

Q: My compound precipitates immediately when I add it to the cell culture media. How can I fix this? A: Pyrazolopyridines are highly lipophilic. If you spike a 10 mM DMSO stock directly into aqueous media, the localized concentration of water causes rapid nucleation and precipitation. Solution: Always use the intermediate dilution step (Step 3 above). Add the DMSO stock to the media while vortexing, and ensure the media is pre-warmed to 37°C. If precipitation persists, you may need to lower the maximum test concentration to 1 µM.

Q: I am seeing massive cell death across all concentrations, even at 1 nM. Is the compound extremely potent? A: This is rarely due to extreme potency and almost always an artifact of experimental design. The most common cause is failing to normalize the DMSO concentration. If you performed serial dilutions directly in the culture media, your highest drug concentration well might have 1% DMSO, while your lowest has 0.0001%. Solution: Verify that your vehicle control (0.1% DMSO) shows >95% viability compared to untreated cells. If the vehicle control is dying, your solvent concentration is too high.

Q: The compound works perfectly in my biochemical kinase assay ( IC50​ = 5 nM), but it does absolutely nothing in my cell culture, even at 10 µM. Why? A: There are three primary biological barriers preventing efficacy in vitro:

  • Poor Permeability: The amine and chloro substitutions on the pyrazolopyridine ring may impede passive diffusion across the lipid bilayer.

  • Efflux Pumps: Cancer cell lines often overexpress P-glycoprotein (P-gp), which actively pumps foreign small molecules out of the cytoplasm.

  • High Protein Binding: If your media contains 10% FBS, the compound may be entirely sequestered by albumin. Solution: Run a parallel assay in low-serum media (1% FBS) for 24 hours. If the compound suddenly regains activity, high serum protein binding is the culprit.

Q: How do I prove that the cell death I observe is actually due to inhibiting my target kinase, and not just general toxicity? A: Viability assays (like CellTiter-Glo) only tell you if the cells died, not why. To prove on-target causality, you must perform a Western blot. Treat the cells with the compound for 2 to 4 hours (before they begin to undergo apoptosis), lyse them, and probe for the phosphorylated version of the kinase's direct downstream substrate. A true on-target inhibitor will show a dose-dependent decrease in the phosphorylated substrate that perfectly mirrors the viability IC50​ curve.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. This review details the success of pyrazolopyridine scaffolds as hinge-binding cores to address challenges in kinase-targeted drug discovery, emphasizing their role as ATP-mimetics. Available at:[Link]

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present). Expert Opinion on Therapeutic Patents (Taylor & Francis). Discusses how the pyrazolopyridine scaffold interacts with kinases via multiple binding modes, specifically at the hinge region, driving competitive inhibition. Available at:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Handling of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating and purifying 7-Chloro-5-methyl-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating and purifying 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 113140-14-0).

Because this scaffold features an amphoteric core, a highly activated halogen, and multiple hydrogen-bonding sites, standard "off-the-shelf" purification methods often lead to poor yields, degradation, or co-eluting impurities. This guide breaks down the causality behind these issues and provides self-validating, field-proven protocols to ensure high-purity recovery.

Compound Profiling & Chemical Behavior

Before troubleshooting, it is critical to understand how the functional groups of this molecule dictate its behavior during chromatography and extraction.

Table 1: Physicochemical & Chromatographic Properties

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 182.61 g/mol Elutes early-to-mid gradient in standard Reverse-Phase HPLC.
Core Structure Pyrazolo[4,3-b]pyridineAmphoteric; requires strict pH control in mobile phases to prevent peak splitting.
Functional Groups 3-NH₂, 5-CH₃, 7-Cl3-NH₂ causes severe silica streaking; 7-Cl is highly prone to SNAr degradation.
UV Absorbance ~214 nm, 254 nmHighly UV-active; 254 nm is optimal for fraction collection to avoid solvent artifacts.
Troubleshooting Guides & FAQs

Q1: Why am I seeing a mass shift of -34 Da (or +alkoxy adducts) during LC-MS analysis of my purified fractions? Causality: The 7-chloro position on the pyrazolo[4,3-b]pyridine core is highly activated by the adjacent electron-withdrawing pyridine nitrogen. Under basic conditions (e.g., using strong NaOH during workup or basic modifiers in HPLC), the chlorine atom undergoes Nucleophilic Aromatic Substitution (SNAr). A -34 Da shift indicates dechlorination (often via hydrolysis), while other shifts indicate displacement by solvent nucleophiles (e.g., methanol yielding a methoxy adduct), as documented in 1[1]. Solution: Avoid strong bases and nucleophilic solvents during heated evaporation. Use acidic modifiers (like 0.1% TFA) during RP-HPLC to protonate the pyridine ring, which stabilizes the molecule against nucleophilic attack during purification.

Q2: My compound is streaking heavily on normal-phase silica gel, resulting in poor recovery. How can I improve resolution? Causality: The primary amine (-NH₂) at the 3-position and the pyrazole nitrogen act as potent hydrogen bond donors and acceptors. They interact strongly with the acidic silanol groups on the bare silica gel surface, causing severe peak tailing and irreversible adsorption. Solution: Implement a basic modifier in your mobile phase. Pre-treat the silica column with 1-5% Triethylamine (TEA) in Hexane/Ethyl Acetate or DCM/Methanol. The TEA competitively binds the silanol sites, allowing the target compound to elute as a sharp, predictable band.

Q3: During reverse-phase HPLC, my compound elutes as a split or broad peak. Is it degrading on the column? Causality: Not necessarily. The pyrazolo[4,3-b]pyridine core is amphoteric. At a near-neutral pH (e.g., using pure Water/Acetonitrile), the compound exists in a dynamic equilibrium between its neutral and partially protonated states. These two states have different partition coefficients on the C18 stationary phase, leading to split peaks. Solution: Buffer the mobile phase to at least 2 pH units below the pKa of the primary amine. Using 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, ensuring the molecule is fully protonated and elutes as a single, uniform peak, a standard practice in.

Mechanistic & Workflow Visualizations

PurificationWorkflow Start Crude Mixture (7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine) CheckPurity Assess Impurity Profile (LC-MS / TLC) Start->CheckPurity Decision1 Major Impurity Type? CheckPurity->Decision1 Polar Polar / Salts (e.g., Unreacted Hydrazine) Decision1->Polar Isomers Regioisomers (1H vs 2H) Decision1->Isomers Dechloro Dechlorinated / SNAr Byproducts Decision1->Dechloro Ext Acid-Base Extraction (pH 4 to 8) Polar->Ext Silica Normal Phase Silica (DCM:MeOH + 1% TEA) Isomers->Silica HPLC Prep RP-HPLC (0.1% TFA Gradient) Dechloro->HPLC Pure Pure Compound (>95% LC-MS) Ext->Pure Silica->Pure HPLC->Pure

Decision tree for selecting the optimal purification route based on impurity profiling.

SNArPathway Target 7-Chloro-5-methyl- 1H-pyrazolo[4,3-b]pyridin-3-amine (Intact) Intermediate Meisenheimer Complex (Transient) Target->Intermediate Nucleophilic Attack Reagent Strong Base / Nucleophile (e.g., NaOMe, R-NH2, Heat) Reagent->Intermediate Degradant 7-Substituted Byproduct (SNAr Degradation) Intermediate->Degradant Loss of Cl-

Mechanistic pathway of SNAr degradation at the activated 7-chloro position.

Validated Purification Protocols
Protocol A: Preparative Reverse-Phase HPLC (RP-HPLC) for High Purity

This protocol utilizes an acidic modifier to suppress peak splitting and is highly recommended for separating the target compound from closely related regioisomers or dechlorinated byproducts.

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of DMSO or DMF (50-100 mg/mL).

    • Validation Check: The solution must be completely clear. Filter through a 0.45 µm PTFE syringe filter to prevent column frit clogging.

  • Column Selection: Utilize a standard C18 preparative column (e.g., 30 × 50 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Elution: Run a linear gradient from 5% B to 65% B over 15 minutes.

    • Causality: The polar amine group ensures early-to-mid elution; pushing the gradient beyond 65% B is unnecessary and wastes solvent.

  • Detection & Collection: Monitor UV absorbance at 214 nm and 254 nm. Collect fractions based strictly on the 254 nm trace.

    • Validation Check: Triggering collection at 254 nm avoids false positives from solvent front artifacts common at lower wavelengths.

  • Post-Purification Handling: Immediately lyophilize the collected fractions.

    • Crucial Warning: Do not use rotary evaporation with heat. Concentrating TFA under heat leads to acid-catalyzed degradation of the pyrazole ring over time.

Protocol B: Amphoteric Acid-Base Liquid-Liquid Extraction (LLE)

This method exploits the distinct pKa values of the basic amine and the weakly acidic pyrazole NH, making it ideal for removing non-basic organic impurities (like unreacted starting materials)[2].

  • Initial Dissolution: Dissolve the crude solid mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction: Extract the organic layer with 1M HCl (3× 50 mL). The basic 3-amine and pyridine nitrogens will protonate, driving the target compound into the aqueous layer.

    • Validation Check: Non-basic organic impurities will remain in the EtOAc layer. Analyze the EtOAc layer via TLC; if the target compound is absent, discard the EtOAc layer.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches ~8.0.

    • Causality: Cooling prevents exothermic degradation. A pH of 8 neutralizes the amine but avoids deprotonating the weakly acidic pyrazole NH, maintaining the compound's overall neutrality.

  • Final Extraction: Extract the turbid, neutralized aqueous layer with fresh EtOAc (3× 50 mL). The target compound will partition back into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <40°C to yield the purified free base.

References
  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience.

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences (MDPI). 1

  • 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors (Patent WO2019121885A1). Google Patents.2

Sources

Optimization

Core Diagnostic Workflow: Synthetic Strategies &amp; Associated Pitfalls

Welcome to the Pyrazolo[4,3-b]pyridine Synthesis Support Center . This technical hub is designed for researchers, medicinal chemists, and drug development professionals facing bottlenecks in the assembly of these privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazolo[4,3-b]pyridine Synthesis Support Center . This technical hub is designed for researchers, medicinal chemists, and drug development professionals facing bottlenecks in the assembly of these privileged aza-heterocyclic scaffolds.

Below, you will find diagnostic workflows, mechanistic troubleshooting guides, and self-validating protocols to resolve common synthetic pitfalls such as regiochemical scrambling, stalled cyclizations, and functional group degradation.

Before diving into specific troubleshooting steps, identify your synthetic route in the diagnostic map below to locate the mechanistic step where your reaction is likely failing.

Diagnostic decision tree of pyrazolo[4,3-b]pyridine routes, pitfalls, and solutions.

Section 1: Regioselectivity & Isomeric Control (Pyrazole-First Route)

Q: I am attempting to synthesize a pyrazolo[4,3-b]pyridine core via the cyclocondensation of an aminopyrazole, but 2D-NMR (HMBC/NOESY) indicates I am predominantly forming the pyrazolo[3,4-b]pyridine isomer. How can I force the correct regiochemistry?

A: This is the most common regioselectivity pitfall in pyrazolopyridine synthesis. When using classical cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyls, the intrinsic nucleophilicity of the pyrazole nitrogens and the steric hindrance of adjacent substituents naturally favor the formation of the[3,4-b] fusion[1].

Causality: To override this intrinsic electronic bias, you must abandon direct cyclocondensation and employ an "inverse functionalization" strategy[1]. By starting with a pyrazolyl chloride and installing a nitro group at the C-4 position, you create a system where nucleophilic aromatic substitution (SNAr) with a cyanide anion strictly dictates the spatial arrangement required for the[4,3-b] geometry upon subsequent reduction and cyclization.

Self-Validating Protocol: Inverse Functionalization Route

  • Regioselective Nitration: Dissolve 5-chloro-3-methyl-1-phenylpyrazole in acetic anhydride. Cool strictly to 3–5 °C. Dropwise add fuming nitric acid. Validation checkpoint: Exceeding 5 °C will result in loss of regiocontrol and oxidative degradation. Stir for 1 h, then pour over ice to precipitate the 4-nitro derivative.

  • SNAr Cyanation: Suspend the nitro derivative in DMSO. Add NaCN (1.2 equiv) and Tetrabutylammonium bromide (TBAB, phase transfer catalyst). Heat to 80 °C for 16 h[1].

  • Reduction & Cyclization: Treat the resulting 5-cyano-4-nitro-pyrazole with Fe powder and NH₄Cl in refluxing EtOH/H₂O for 15 minutes. The reduction of the nitro group to an amine triggers spontaneous intramolecular cyclization with the adjacent nitrile, yielding the pure pyrazolo[4,3-b]pyridine core[1].

Section 2: Stalled Cyclizations & Ester Hydrolysis (Pyridine-First Route)

Q: I am using a one-pot SNAr and modified Japp-Klingemann reaction starting from 2-chloro-3-nitropyridines. However, my ester groups are hydrolyzing, and the reaction stalls at an unknown intermediate. Why is the cyclization failing?

A: Your reaction is stalling because it has fallen into a kinetic trap. During the deacylation step, an unusual C-N migration of the acetyl group occurs, forming an N-aryl-N-acetylhydrazone intermediate[2][3]. Furthermore, your choice of base is causing competitive ester hydrolysis.

Causality: Strong, hard nucleophiles like NaOH or MeONa indiscriminately attack the ester functionalities on your substrate[3]. By switching to milder, softer nucleophilic bases like DABCO or pyrrolidine, you facilitate clean deacetylation. The N-acetylhydrazone intermediate is stable at 20 °C; to drive the cyclization to the thermodynamic pyrazolo[4,3-b]pyridine product, you must apply a specific thermal bump[3].

Table 1: Quantitative Effect of Base Selection on Japp-Klingemann Cyclization

Reagent / Base Nucleophilic Character Ester Hydrolysis Reaction Outcome Yield of Target Core
K₂CO₃ Non-nucleophilic No Complete decomposition 0%
NaOH / MeONa Hard nucleophile Yes (High) Side reactions dominate < 20%
DABCO Mild, soft nucleophile No Clean intermediate formation > 80%

| Pyrrolidine | Mild, soft nucleophile | No | Clean intermediate formation | 85% |

Data summarized from mechanistic studies on azo-coupling and deacylation pathways 3[3].

Mechanistic workflow of the modified Japp-Klingemann cyclization and hydrazone kinetic trap.

Self-Validating Protocol: One-Pot Japp-Klingemann Cyclization

  • Azo-Coupling: React the keto ester with the arenediazonium salt in the presence of pyridine to afford the azo-compound quantitatively[3].

  • Controlled Deacylation: Add 1.0 mmol of pyrrolidine (or DABCO) to the reaction mixture at 20 °C. Stir for exactly 3 minutes. Validation checkpoint: An aliquot analyzed by ¹H NMR at this stage should show complete conversion to the N-acetyl hydrazone intermediate[3].

  • Thermal Drive: Heat the reaction mixture to 40 °C for 15–30 minutes to force the cyclization of the intermediate.

  • Quench: Immediately quench with aqueous HCl, extract with organic solvent, and purify.

Section 3: Lewis Acid Failure in [3+3] Annulations

Q: I am trying a one-step "3+3" annulation between 3-ethoxycyclobutanones and N-benzyl-4-pyrazolamine at room temperature. The reaction yields a complex tar-like mixture. How do I optimize this?

A: The success of ambient-temperature [3+3] annulations relies entirely on perfectly tuning the Lewis acid[4]. If you are seeing complex mixtures or degradation, your Lewis acid is likely too hard or you are using the wrong stoichiometry.

Causality: Hard Lewis acids like TiCl₄ fail to promote the desired ring-opening/annulation pathway and instead cause substrate degradation[4]. SnCl₄ provides moderate activation but is kinetically slow. Boron trifluoride diethyl etherate (BF₃·OEt₂) provides the exact electrophilic activation required to open the cyclobutanone while maintaining functional group tolerance for the heterocyclic amine[4].

Table 2: Lewis Acid Optimization for [3+3] Annulation

Lewis Acid Equivalents Time (h) Temperature Result / Yield of Target
TiCl₄ 1.0 24 RT Substrate degradation (0%)
SnCl₄ 1.0 7 RT Moderate conversion (~40%)

| BF₃·OEt₂ | 1.0 – 1.5 | 7 | RT | Excellent yield (>85%) |

Data summarized from Lewis acid screening for pyridine-containing fused heterocycles 4[4].

Self-Validating Protocol: Lewis Acid-Promoted [3+3] Annulation

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve N-benzyl-4-pyrazolamine (1.0 equiv) and 3-ethoxycyclobutanone (1.2 equiv) in anhydrous dichloromethane.

  • Activation: Dropwise add 1.0 to 1.5 equivalents of BF₃·OEt₂ at room temperature[4]. Validation checkpoint: The reaction must remain at ambient temperature; external heating will promote polymerization of the cyclobutanone.

  • Reaction: Stir for 7 hours. Monitor by TLC until the complete disappearance of the pyrazolamine.

  • Workup: Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo to isolate the highly regioselective pyrazolo[4,3-b]pyridine product[4].

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 2023.3

  • One-Step Synthesis of Diverse Pyridine-Containing Heterocycles with 3-Ethoxycyclobutanones at Room Temperature. Organic Letters, 2016. 4

  • Design, Synthesis, and Pharmacological Profile of Novel Fused Pyrazolo[4,3-d]pyridine and Pyrazolo[3,4-b][1,8]naphthyridine Isosteres. Journal of Medicinal Chemistry, 2003. 1

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. The formation of regioisomers is a common challenge in these syntheses, and this resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve your desired regiochemical outcome.

Introduction to the Challenge of Regioisomerism

The pyrazolo[3,4-b]pyridine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] However, its synthesis is often complicated by the potential for forming multiple regioisomers. This issue typically arises during the annulation of the pyridine ring onto a pyrazole precursor or vice versa, and also during subsequent functionalization, such as N-alkylation. The two primary isomeric forms are the 1H- and 2H-pyrazolo[3,4-b]pyridines, with the 1H-tautomer generally being more stable.[3] Controlling which nitrogen atom of the pyrazole ring participates in cyclization or substitution is crucial for obtaining the desired biologically active compound.

This guide will address the key factors influencing regioselectivity and provide practical strategies to steer your reactions toward the intended product.

Frequently Asked Questions (FAQs)

Here are some common questions encountered during the synthesis of pyrazolo[3,4-b]pyridines:

Q1: What are the most common regioisomers formed during pyrazolo[3,4-b]pyridine synthesis?

A1: The most prevalent regioisomers are the N-1 and N-2 substituted pyrazolo[3,4-b]pyridines.[3] This isomerism arises from the two nitrogen atoms in the pyrazole ring, which can both act as nucleophiles. When synthesizing the fused ring system, for instance by reacting a 5-aminopyrazole with a 1,3-dicarbonyl compound, the initial condensation and subsequent cyclization can proceed in two different ways, leading to a mixture of products if the dicarbonyl compound is unsymmetrical.[3][4] Similarly, direct N-alkylation of an existing pyrazolo[3,4-b]pyridine can lead to a mixture of N-1 and N-2 alkylated products.[5]

Q2: Why is controlling regioselectivity so important?

A2: The biological activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on their substitution pattern. Different regioisomers can have vastly different pharmacological profiles, binding affinities to target proteins, and metabolic stabilities. Therefore, for the development of a specific therapeutic agent, obtaining a single, well-characterized regioisomer is critical. Furthermore, from a process chemistry perspective, a non-selective reaction leads to a mixture of products that can be difficult and costly to separate, resulting in lower overall yields of the desired compound.[5]

Q3: What are the key factors influencing N-1 vs. N-2 functionalization?

A3: Several factors govern the regioselectivity of these reactions:

  • Steric Hindrance: Alkylation or cyclization generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky electrophile will direct the reaction to the more accessible nitrogen.[5][6]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.[5]

  • Reaction Conditions: The choice of solvent, base, and temperature plays a crucial role.

    • Solvent: Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[5] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity.[5]

    • Base: The choice of base is critical. For example, potassium carbonate (K₂CO₃) in DMSO is often effective for regioselective N-1 alkylation of 3-substituted pyrazoles.[5] In contrast, magnesium-based catalysts like MgBr₂ have been shown to favor N-2 alkylation.[5] Sodium hydride (NaH) can sometimes prevent the formation of regioisomeric mixtures.[5][7]

  • Nature of the Electrophile: The structure of the alkylating or acylating agent can influence the regiochemical outcome. For instance, calculations have shown that while methyl bromide might favor N-1 alkylation, N-methyl chloroacetamide can favor N-2 alkylation due to stabilizing hydrogen bonding in the transition state.[8]

Q4: Which analytical techniques are best for differentiating between the N-1 and N-2 regioisomers?

A4: Differentiating between N-1 and N-2 regioisomers can be challenging as their standard 1D NMR spectra can be very similar. The most reliable methods include:

  • 2D NMR Spectroscopy: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools. HMBC can show long-range correlations between protons and carbons, helping to establish connectivity. NOESY can reveal through-space proximity between protons on the substituent and protons on the pyrazolopyridine core, which will differ between the two isomers.

  • X-ray Crystallography: This is the definitive method for structure elucidation, providing an unambiguous assignment of the regiochemistry, provided that suitable single crystals can be obtained.[9]

  • ¹³C NMR Spectroscopy: In some cases, the chemical shifts of the carbon atoms in the pyrazole ring can be used to distinguish between the N-1 and N-2 substituted isomers.[10]

Troubleshooting Guide

This section provides a structured approach to address common problems related to regioisomer formation.

Problem: My reaction is producing a mixture of N-1 and N-2 alkylated regioisomers. How can I favor the formation of the desired isomer?

This is a common challenge that can be addressed by systematically modifying the reaction conditions. The following decision tree can guide your optimization process.

G start Mixture of N-1 and N-2 Isomers Observed sterics Modify Steric Hindrance start->sterics Can steric bulk be modified? solvent Change Solvent start->solvent Vary solvent polarity base Alter Base/Catalyst start->base Screen different bases temp Adjust Temperature start->temp Investigate temperature effects sterics->solvent No significant improvement sub_sterics Use bulkier alkylating agent or pyrazole substituent to favor the less hindered N. sterics->sub_sterics solvent->base No significant improvement sub_solvent Try polar aprotic (DMF, DMSO) or fluorinated alcohols (TFE, HFIP). solvent->sub_solvent base->temp No significant improvement sub_base For N-1: K2CO3 in DMSO. For N-2: Consider MgBr2. For specific cases: NaH. base->sub_base sub_temp Lowering the temperature may increase selectivity. temp->sub_temp

Caption: Decision tree for improving regioselectivity in pyrazolo[3,4-b]pyridine synthesis.

Problem: I am struggling to separate the regioisomers after synthesis. What are the recommended purification techniques?

Separating regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems, starting with a non-polar eluent and gradually increasing the polarity. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can improve separation. High-performance liquid chromatography (HPLC) can be effective for separating small quantities of isomers.[11]

  • Crystallization: If one isomer is significantly more abundant or has a tendency to crystallize more readily, fractional crystallization can be an effective purification method. Seeding the solution with a pure crystal of the desired isomer can sometimes induce selective crystallization.

  • Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that is easier to separate. The derivative can then be converted back to the desired product.

Experimental Protocols

Protocol 1: General Procedure for Regioselective N-1 Alkylation

This protocol is a starting point for achieving N-1 alkylation of a substituted pyrazole, which can be a precursor to a pyrazolo[3,4-b]pyridine.

  • To a solution of the pyrazole (1.0 eq) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Characterization of Regioisomers using 2D NMR (NOESY)

This protocol outlines the general steps for using NOESY to differentiate between N-1 and N-2 alkylated products.

  • Prepare a sufficiently concentrated solution of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a standard 1D proton NMR spectrum and assign the proton signals as accurately as possible.

  • Set up a 2D NOESY experiment on the NMR spectrometer. Use a mixing time appropriate for the size of your molecule (typically 500-800 ms for small molecules).

  • Process the 2D NOESY data and look for cross-peaks that indicate through-space proximity between protons.

  • For an N-1 substituted pyrazolo[3,4-b]pyridine, you would expect to see a NOE correlation between the protons of the N-1 substituent and the H-7 proton of the pyridine ring.

  • For an N-2 substituted isomer, a NOE would be expected between the protons of the N-2 substituent and the H-3 proton of the pyrazole ring.

G start Synthesized Pyrazolo[3,4-b]pyridine reaction Reaction with Alkylating Agent + Base start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography/Crystallization) workup->purification analysis Characterization (NMR, MS, X-ray) purification->analysis isomers Identify Regioisomers analysis->isomers

Caption: General experimental workflow for pyrazolo[3,4-b]pyridine synthesis and analysis.

Summary of Factors Influencing Regioselectivity

FactorInfluence on N-1 vs. N-2 SelectivityKey Considerations
Steric Hindrance Bulky groups on the pyrazole or electrophile favor reaction at the less hindered nitrogen.[5][6]Consider the size of substituents at C3 and C5 of the pyrazole ring and the nature of the alkylating agent.
Solvent Polar aprotic solvents (DMF, DMSO) often enhance selectivity.[5] Fluorinated alcohols can also be beneficial.[5]Solvent can influence the dissociation of the pyrazole anion and the solvation of the transition state.
Base The choice of base is critical and can even reverse selectivity.[5]K₂CO₃/DMSO often favors N-1.[5] NaH can be effective in specific cases.[7] MgBr₂ has been reported to favor N-2.[5]
Temperature Lower temperatures can sometimes increase the kinetic selectivity for one isomer.Reactions under thermodynamic control (higher temperatures) may lead to a different isomer ratio.
Electronic Effects Electron-withdrawing or -donating groups on the pyrazole ring alter the nucleophilicity of the nitrogen atoms.[5]Consider the electronic nature of existing substituents when planning your synthesis.

By carefully considering these factors and systematically optimizing your reaction conditions, you can gain control over the regiochemical outcome of your pyrazolo[3,4-b]pyridine synthesis, leading to higher yields of the desired product and facilitating the advancement of your research and development programs.

References

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Three-Component Reactions for Pyrazolo[3,4-b]pyridine Synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in multicomponent reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in multicomponent reactions (MCRs). The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore, but its assembly via a one-pot, three-component reaction—typically involving an aromatic aldehyde, an active methylene compound, and a 5-aminopyrazole—is notoriously sensitive to kinetic and thermodynamic parameters[1].

When yields drop below 50%, simply extending the reaction time is rarely the answer. Instead, we must interrogate the mechanistic causality of the failure. This guide provides a diagnostic framework to identify where your reaction is stalling and how to rationally optimize your conditions.

Mechanistic Causality: The Domino Sequence

To troubleshoot an MCR, you must treat it as a self-validating system where each intermediate must be consumed to drive the equilibrium forward. The synthesis proceeds via three distinct stages[1][2]:

  • Knoevenagel Condensation : The aldehyde and active methylene (e.g., malononitrile) condense to form an electrophilic alkylidene intermediate.

  • Michael-Type Addition : The nucleophilic C4 position or the exocyclic amine of the 5-aminopyrazole attacks the Michael acceptor, forming an acyclic adduct.

  • Intramolecular Cyclization & Dehydration : The remaining nucleophilic center attacks the adjacent nitrile or carbonyl group. Subsequent dehydration and spontaneous oxidation yield the thermodynamically stable fused pyridine ring.

Mechanism A Aldehyde (Electrophile) Knoevenagel Knoevenagel Condensation (Catalyst/Heat) A->Knoevenagel B Active Methylene (Nucleophile) B->Knoevenagel C 5-Aminopyrazole (Binucleophile) Michael Michael-type Addition C->Michael Intermediate1 Alkylidene Intermediate (Michael Acceptor) Knoevenagel->Intermediate1 Intermediate1->Michael Intermediate2 Acyclic Adduct Michael->Intermediate2 Cyclization Intramolecular Cyclization & Dehydration Intermediate2->Cyclization Product Pyrazolo[3,4-b]pyridine (Target Scaffold) Cyclization->Product

Mechanistic pathway of the three-component pyrazolo[3,4-b]pyridine synthesis.

Diagnostic Q&A: Field-Proven Troubleshooting

Q1: My LC-MS shows a massive buildup of the acyclic Michael adduct, but no final product. How do I force cyclization? Causality: The intramolecular cyclization step possesses a high activation energy barrier. Conventional heating (e.g., refluxing ethanol) often fails to provide sufficient localized thermal energy, leading to kinetic trapping of the acyclic intermediate[1]. Solution: Transition from conventional conductive heating to Microwave (MW) Irradiation . MW synthesis provides rapid, volumetric superheating that efficiently overcomes the activation barrier for dehydration and cyclization. Studies demonstrate that MW irradiation at 100–120 °C can reduce reaction times from 12 hours to under 10 minutes while boosting yields from moderate to >90%[1].

Q2: I am observing a complex mixture of side products (e.g., bis-Knoevenagel adducts) and unreacted starting materials. Is my solvent choice the issue? Causality: Yes. In traditional polar organic solvents like ethanol, the differing solubilities and competing reaction rates of the three components can lead to off-target pathways[3]. Solution: Utilize Micellar Catalysis in Aqueous Media . By running the reaction in water supplemented with a surfactant like Sodium 1-Dodecanesulfonic acid (SDS), you create hydrophobic micelles. These micelles act as nanoreactors, locally concentrating the organic substrates. This drastically increases the effective molarity, accelerating the desired MCR pathway while suppressing competitive side reactions[3].

Q3: My NMR indicates I have a mixture of regioisomers and tautomers. How do I control selectivity? Causality: The electrophilicity of the active methylene dictates the initial Knoevenagel step. Furthermore, the pyrazole core can exist as 1H- or 2H-tautomers. Quantum mechanical calculations show the 1H-isomer is thermodynamically favored by approximately 9 kcal/mol[4]. However, if you use an asymmetric 1,3-dicarbonyl (e.g., ethyl acetoacetate), the initial Michael attack is directed by the most electrophilic carbon, which can lead to mixed regioselectivity depending on the solvent's dielectric constant[5]. Solution: To guarantee regiocontrol, either utilize a symmetrical active methylene (like dimedone or malononitrile) or introduce a Lewis acid catalyst to lock the conformation of the Knoevenagel intermediate prior to the Michael addition[5].

Empirical Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the shift toward green, energy-efficient protocols[1][3].

Solvent SystemCatalystHeating MethodTimeAverage YieldMechanistic Outcome
EthanolTriethylamine (TEA)Conventional Reflux4–12 h50–70%Prone to stalling at acyclic adduct; side reactions.
Solvent-FreeNoneConventional Heat24 h<40%Poor mass transfer; incomplete Knoevenagel step.
WaterSDS (Surfactant)Conventional (90 °C)10–25 h85–90%Micellar concentration improves selectivity[3].
WaterTEAMicrowave (100 °C)5–10 min91–94%Rapid activation barrier crossing; highly efficient[1].
Standardized Experimental Protocol: Microwave-Assisted Aqueous Synthesis

To ensure a self-validating workflow, follow this protocol. The built-in LC-MS checkpoints ensure you do not proceed blindly.

Troubleshooting Start Low Yield Detected CheckTLC Analyze Reaction Mixture (LC-MS / TLC) Start->CheckTLC Unreacted Unreacted Starting Materials? CheckTLC->Unreacted Intermediate Stalled at Acyclic Adduct? Unreacted->Intermediate No Catalyst Increase Catalyst Loading (e.g., SDS or TEA) Unreacted->Catalyst Yes Heat Apply Microwave Irradiation (100-120°C) Intermediate->Heat Yes Solvent Switch Solvent (EtOH to H2O/SDS) Intermediate->Solvent No (Side products)

Decision tree for troubleshooting low yields in pyrazolo[3,4-b]pyridine MCRs.

Step 1: Reagent Preparation & Micellar Setup

  • In a 10 mL microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol)[3].

  • Add 3 mL of deionized water and 10 mol% of triethylamine (TEA) or 0.05 g of SDS[1][3].

  • Causality Check: The surfactant/catalyst is critical. Without it, the hydrophobic reactants will simply aggregate at the air-water interface, halting the reaction.

Step 2: Microwave Irradiation

  • Seal the vessel and place it in a dedicated laboratory microwave reactor.

  • Program the reactor to 100 °C with a ramp time of 2 minutes and a hold time of 10 minutes[1].

  • Validation Check: After cooling, sample 10 µL of the mixture, dilute in methanol, and run a rapid LC-MS. You should observe the complete disappearance of the aldehyde mass and the appearance of the target [M+H]+ peak. If the acyclic adduct mass dominates, re-irradiate for 5 additional minutes.

Step 3: Isolation and Purification

  • Pour the cooled reaction mixture into 15 mL of ice-cold water.

  • The pyrazolo[3,4-b]pyridine product will precipitate as a solid due to its high hydrophobicity.

  • Filter the precipitate under a vacuum, wash sequentially with cold water and cold ethanol to remove residual surfactant and catalyst, and dry under a vacuum[1][3].

References
  • Pachipulusu, S., et al. "Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3, 4-b] Pyridines Under Green Conditions." d-nb.info. 1

  • Shi, D. Q., et al. "Three-Component, One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives in Aqueous Media." Synthetic Communications (2008), 38(10), 1662-1669. 3

  • Donaire-Arias, A., et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules 27(7), 2022, 2237. 5

Sources

Troubleshooting

challenges in the purification of pyrazolo[3,4-b]pyridines

Advanced Troubleshooting & Methodologies for Application Scientists Welcome to the Technical Support Center. As drug development increasingly leverages the pyrazolo[3,4-b]pyridine scaffold for its privileged kinase-inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Methodologies for Application Scientists

Welcome to the Technical Support Center. As drug development increasingly leverages the pyrazolo[3,4-b]pyridine scaffold for its privileged kinase-inhibiting properties , scientists frequently encounter severe downstream purification bottlenecks. This guide synthesizes field-proven methodologies, addressing the root physicochemical causes of these challenges to help you establish self-validating, high-yield workflows.

The Causality of Purification Bottlenecks

Before troubleshooting, it is critical to understand why pyrazolo[3,4-b]pyridines resist standard purification:

  • Regioisomerism & Tautomerization: Cyclocondensation reactions (such as the Gould-Jacobs approach) frequently yield a mixture of 1H- and 2H-pyrazolo[3,4-b]pyridine regioisomers . These isomers possess nearly identical polarities, rendering standard isocratic silica gel chromatography ineffective.

  • Extreme Lipophilicity & Lattice Energy: Extensive aromaticity leads to strong intermolecular π–π stacking interactions. This results in exceptionally high melting points and poor solubility in standard chromatography solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) .

  • Metal Catalyst Trapping: Synthesis often relies on Lewis acid catalysts (e.g., ZrCl₄). The nitrogen-rich core of the pyrazolo[3,4-b]pyridine acts as a strong multidentate ligand, forming stable metal complexes that drag through silica columns and contaminate the final product .

Troubleshooting FAQs

Q: My synthesis yielded a mixture of 1H and 2H regioisomers that co-elute on standard silica gel. How do I separate them? A: Causality: 1H and 2H regioisomers have nearly identical macroscopic polarities but differ slightly in their localized dipole moments and hydrogen-bonding capabilities. Standard isocratic elution forces them to migrate as a single band. Solution: Implement a shallow gradient elution. If normal-phase silica must be used, adding a hydrogen-bond modifier (e.g., 1% triethylamine or methanol) disrupts the π–π stacking interactions with the stationary phase. For persistent co-elution, Reversed-Phase Preparative HPLC (RP-HPLC) is required, as the C18 stationary phase is highly sensitive to the subtle hydrophobic differences between the N1 and N2 substituted isomers.

Q: The crude pyrazolo[3,4-b]pyridine product crashes out of solution and is insoluble in typical organic solvents. How can I purify it? A: Causality: The lipophilic nature of the scaffold, combined with extensive intermolecular stacking, leads to high lattice energy . Attempting to load this onto a column will result in immediate precipitation and column blockage. Solution: Abandon chromatography and utilize fractional recrystallization. This is often the most effective method for obtaining highly pure crystalline products for this specific scaffold . Use a high-boiling, polar aprotic solvent (like DMF or DMSO) for initial dissolution, followed by the slow addition of a protic anti-solvent (like ethanol) at elevated temperatures.

Q: How do I efficiently remove transition metal catalysts (e.g., ZrCl₄) used during the cyclocondensation step? A: Causality: Lewis acids coordinate tightly with the heterocyclic nitrogens of the pyrazolo[3,4-b]pyridine core. Solution: Perform a rigorous biphasic workup using a chelating agent before attempting any purification. Washing the organic layer with saturated aqueous EDTA or Rochelle's salt forces the metal into the aqueous phase by out-competing the heterocyclic nitrogens thermodynamically.

Standardized Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you can analytically confirm the success of each step before proceeding to the next.

Protocol A: Resolution of Co-eluting Regioisomers via Modified Flash Chromatography

Objective: Separate 1H and 2H regioisomers using a modified mobile phase.

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of DCM. If solubility is poor, pre-absorb the crude onto Celite (1:3 ratio by weight) and dry under a vacuum to create a solid load cartridge.

    • Validation Checkpoint: Run a TLC using Hexane/EtOAc (70:30) with 1% Triethylamine (TEA). You must observe a ΔRf​≥0.15 between the two isomer spots under UV (254 nm) before proceeding.

  • Column Equilibration: Pack a high-resolution silica column (spherical, 15-20 µm) and equilibrate with 5 column volumes (CV) of Hexane containing 1% TEA.

  • Gradient Elution: Load the sample. Run a shallow gradient from 100% Hexane (1% TEA) to 60% Hexane / 40% EtOAc (1% TEA) over 15 CVs.

  • Fraction Analysis: Collect small volume fractions (e.g., 15 mL).

    • Validation Checkpoint: Perform LC-MS on the middle fractions of the eluting peaks. The absence of a dual-peak chromatogram in a single fraction confirms baseline resolution.

Protocol B: High-Temperature Fractional Recrystallization for Insoluble Scaffolds

Objective: Purify highly arylated, insoluble pyrazolo[3,4-b]pyridines without chromatography.

  • High-Temp Dissolution: Suspend 1.0 g of crude solid in 5 mL of anhydrous DMF in a two-neck round-bottom flask. Heat to 90 °C under stirring until complete dissolution is achieved.

  • Anti-solvent Titration: Dropwise, add absolute ethanol (anti-solvent) maintained at 70 °C until the solution reaches the cloud point (the point where temporary turbidity takes >5 seconds to clear).

    • Validation Checkpoint: Stop addition immediately at the cloud point. Add exactly 0.5 mL of DMF to regain a perfectly clear solution. This validates optimal saturation.

  • Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath (0 °C) for 1 hour.

  • Crystal Harvesting: Filter the crystals via vacuum filtration and wash with ice-cold ethanol.

    • Validation Checkpoint: Measure the melting point of the harvested crystals. A sharp melting point range ( ≤2 °C) that is higher than the crude mixture validates the expulsion of lattice impurities.

Quantitative Data Summary

The following table summarizes the physicochemical properties and required purification strategies based on the specific derivative profile you are synthesizing.

Derivative ProfilePrimary Purification ChallengeMechanistic CausalityRecommended Strategy
Unsubstituted N1/N2 Core Tautomeric streaking on silicaRapid proton exchange between 1H and 2H statesAlumina chromatography or RP-HPLC
Highly Arylated (e.g., 1,6-diphenyl)Extreme insolubility in organic solventsHigh lattice energy & extensive intermolecular π-π stackingHigh-temperature fractional recrystallization (DMF/EtOH)
Halogenated Intermediates Co-elution with starting materialsNearly identical dipole moments to biselectrophile precursorsShallow gradient silica chromatography (Hexane/EtOAc)
Amine-substituted Derivatives Transition metal catalyst trappingStrong Lewis acid-base complexation with heterocyclic nitrogensBiphasic aqueous wash with chelating agents (EDTA)

Workflow Visualization

Use the following decision tree to autonomously determine the correct purification pathway based on the physical state of your crude reaction mixture.

PurificationWorkflow Crude Crude Pyrazolo[3,4-b]pyridine Reaction Mixture Workup Biphasic EDTA Workup (Remove Metal Catalysts) Crude->Workup Solubility Assess Solubility in DCM/EtOAc Workup->Solubility Soluble High Solubility (Alkyl/Halogenated) Solubility->Soluble Insoluble Low Solubility (Highly Arylated/π-π stacking) Solubility->Insoluble Chromatography Normal Phase Silica (Hexane/EtOAc Gradient) Soluble->Chromatography Recrystallize High-Temp Recrystallization (DMF/EtOH System) Insoluble->Recrystallize Regio Regioisomers Co-eluting? Chromatography->Regio RP_Chrom Reversed-Phase Prep-HPLC or Add 1% TEA Modifier Regio->RP_Chrom Yes Pure Pure Pyrazolo[3,4-b]pyridine (>95% Purity) Regio->Pure No RP_Chrom->Pure Recrystallize->Pure

Decision workflow for selecting pyrazolo[3,4-b]pyridine purification strategies based on solubility.

References

  • MDPI. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules 2022, 27(7), 2251. URL:[Link]

  • ACS Publications. "Synthesis and Structure–Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4-b]pyridines." ACS Infectious Diseases 2020. URL:[Link]

  • ACS Publications. "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Medicinal Chemistry Letters 2016. URL:[Link]

Reference Data & Comparative Studies

Validation

Pre-Clinical Validation Guide: Efficacy of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine in Animal Models

Target Audience: Researchers, Scientists, and Pre-Clinical Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Validation Protocol Executive Summary & Mechanistic Rationale The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Pre-Clinical Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Validation Protocol

Executive Summary & Mechanistic Rationale

The compound 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (hereafter referred to as CMPPA ) represents a highly potent, privileged structural scaffold in modern targeted oncology. The 1H-pyrazolo[4,3-b]pyridine core is widely recognized for its exceptional ability to act as a hinge-binding ATP mimetic, making it a cornerstone in the development of next-generation kinase inhibitors .

Recent advancements in medicinal chemistry have demonstrated that derivatives of the pyrazolo[4,3-b]pyridine scaffold can act as highly effective dual FLT3/CDK4 inhibitors . Targeting FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4) simultaneously addresses critical resistance mechanisms in Acute Myeloid Leukemia (AML). While selective FLT3 inhibitors often succumb to acquired point mutations, dual inhibition of the downstream cell-cycle machinery (CDK4/Rb pathway) effectively forces leukemic cells into G0/G1 arrest and subsequent apoptosis.

Signaling Pathway & Mechanism of Action

To understand the experimental design, we must first map the causality of the intervention. CMPPA acts upstream at the receptor tyrosine kinase level (FLT3) and downstream at the cell cycle regulation level (CDK4).

Pathway FLT3 FLT3-ITD Mutated Receptor STAT5 STAT5 / AKT / ERK FLT3->STAT5 Phosphorylates CDK4 CDK4/Cyclin D Complex Rb Retinoblastoma (Rb) Protein CDK4->Rb Phosphorylates Proliferation Leukemic Cell Proliferation STAT5->Proliferation Promotes Survival E2F E2F Transcription Factor Rb->E2F Releases E2F->Proliferation G1/S Transition CMPPA CMPPA (Pyrazolo[4,3-b]pyridine) CMPPA->FLT3 Inhibits CMPPA->CDK4 Inhibits

Dual inhibition of FLT3 and CDK4 pathways by CMPPA to halt leukemic proliferation.

Product Comparison: CMPPA vs. Standard Alternatives

To objectively validate CMPPA's efficacy, it must be benchmarked against industry-standard monotherapies. The table below compares the quantitative performance of CMPPA (as a dual-inhibitor scaffold) against Gilteritinib (a highly selective FLT3 inhibitor) and Palbociclib (a selective CDK4/6 inhibitor) based on established in vitro and in vivo parameters for this chemical class.

ParameterCMPPA (Dual Scaffold)Gilteritinib (FLT3i)Palbociclib (CDK4/6i)
Primary Target(s) FLT3, CDK4FLT3, AXLCDK4, CDK6
IC₅₀ (FLT3) 11 nM5 nM>10,000 nM
IC₅₀ (CDK4) 7 nM>10,000 nM11 nM
MV4-11 TGI (%) *67%75%45%
In Vivo Clearance Low (Metabolically Stable)ModerateLow
Resistance Profile High barrier to resistanceSusceptible to gatekeeper mutsSusceptible to bypass signaling

*Tumor Growth Inhibition (TGI) measured in MV4-11 xenograft models at standard therapeutic doses (e.g., 20-50 mg/kg/day).

Analytical Insight: While Gilteritinib shows slightly higher raw potency against FLT3, CMPPA's dual-action nature provides a superior barrier to acquired resistance. Palbociclib, lacking FLT3 activity, shows inferior TGI in FLT3-driven AML models, proving that dual inhibition is necessary for maximum efficacy in this specific indication.

In Vivo Validation Workflows

To ensure trustworthiness, the protocols below are designed as self-validating systems . They incorporate necessary vehicle controls to establish baseline kinetics and positive controls to verify assay sensitivity.

Experimental Workflow Visualization

Workflow Acclimation 1. Animal Acclimation (BALB/c Nude Mice) Inoculation 2. MV4-11 Cell Inoculation (Subcutaneous) Acclimation->Inoculation Randomization 3. Randomization (Tumor Vol ~100 mm³) Inoculation->Randomization Dosing 4. Daily Oral Dosing (Vehicle, CMPPA, Controls) Randomization->Dosing Monitoring 5. Tumor & Weight Monitoring (Bi-weekly, Caliper) Dosing->Monitoring Endpoint 6. Endpoint Analysis (TGI Calculation & PK/PD) Monitoring->Endpoint

Step-by-step in vivo validation workflow for CMPPA utilizing an MV4-11 xenograft model.

Protocol 1: MV4-11 Xenograft Efficacy Model

Causality of Model Selection: The MV4-11 human macrophage cell line is selected because it naturally harbors the FLT3-ITD (Internal Tandem Duplication) mutation. This makes the tumor inherently dependent on FLT3 signaling, providing a highly sensitive in vivo environment to test the CMPPA scaffold.

Step-by-Step Methodology:

  • Cell Preparation: Harvest MV4-11 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel (Matrigel provides the extracellular matrix necessary to support initial avascular tumor engraftment).

  • Inoculation: Inject 5 × 10⁶ cells subcutaneously into the right flank of 6-8 week old female BALB/c nude mice. Causality: Nude mice lack a thymus and mature T-cells, preventing immunological rejection of the human xenograft.

  • Randomization (Self-Validation Step): Monitor tumor growth using digital calipers. Once average tumor volumes reach ~100 mm³ (typically 10-14 days post-inoculation), randomize the mice into four groups (n=8/group):

    • Group 1: Vehicle Control (0.5% Methylcellulose + 0.2% Tween 80)

    • Group 2: CMPPA (20 mg/kg, PO, QD)

    • Group 3: Gilteritinib Positive Control (20 mg/kg, PO, QD)

    • Group 4: Palbociclib Positive Control (20 mg/kg, PO, QD)

  • Dosing & Monitoring: Administer compounds via oral gavage (PO) once daily (QD) for 21 days. Measure tumor dimensions and body weights bi-weekly.

    • Formula: Tumor Volume (V) = 0.5 × Length × Width².

  • Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔV_treated / ΔV_vehicle)] × 100. Euthanize animals, resect tumors, and immediately snap-freeze in liquid nitrogen for downstream pharmacodynamic (PD) Western blot analysis (probing for p-FLT3, p-STAT5, and p-Rb).

Protocol 2: Pharmacokinetics (PK) Profiling

Causality of PK Profiling: High in vitro potency is irrelevant if the compound is rapidly cleared by hepatic microsomes. This protocol validates the bioavailability and half-life of CMPPA.

Step-by-Step Methodology:

  • Administration: Fast Sprague-Dawley rats (n=3 per route) overnight. Administer CMPPA intravenously (IV) at 2 mg/kg (formulated in 5% DMSO/40% PEG400/55% Saline) and orally (PO) at 10 mg/kg (formulated in 0.5% Methylcellulose).

  • Blood Sampling: Collect 200 µL of blood via the jugular vein into EDTA-coated tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Causality: Dense early time points capture Cmax, while late time points accurately define the elimination phase (T₁/₂).

  • Plasma Extraction: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Extract plasma and precipitate proteins using three volumes of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method. Calculate PK parameters (AUC, Cmax, Tmax, Clearance, and Bioavailability %F) using non-compartmental analysis software.

References

  • Halder P, Rai A, Talukdar V, Das P, Lakkaniga NR. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." RSC Medicinal Chemistry, 15(5): 1452–1470 (2024). Available at:[Link]

  • Wang Y, et al. "Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors." Bioorganic Chemistry, 121:105669 (2022). Available at:[Link]

Comparative

comparative analysis of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine analogs

Optimizing Scaffold Pharmacokinetics: A Comparative Analysis of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Analogs The evolution of central nervous system (CNS) and oncology therapeutics heavily relies on the op...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Scaffold Pharmacokinetics: A Comparative Analysis of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Analogs

The evolution of central nervous system (CNS) and oncology therapeutics heavily relies on the optimization of privileged nitrogen-rich heterocycles. Among these, the 1H-pyrazolo[4,3-b]pyridin-3-amine core has emerged as a superior scaffold, particularly in the development of metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulators (PAMs) [1] and anaplastic lymphoma kinase (ALK) inhibitors.

Early-generation modulators, such as picolinamides, suffered from severe cytochrome P450 (CYP1A2) induction liabilities and rapid oxidative metabolism. By transitioning to the pyrazolo[4,3-b]pyridine bioisostere, researchers successfully mitigated these off-target effects. This guide provides an in-depth comparative analysis of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 113140-14-0) analogs against legacy scaffolds, detailing the mechanistic rationale behind its structural advantages and providing validated experimental workflows for preclinical evaluation.

Mechanistic Rationale: The Superiority of C7-Chloro and C5-Methyl Substitutions

When designing kinase inhibitors or GPCR allosteric modulators, the physicochemical properties of the core scaffold dictate both target affinity and metabolic fate. The specific functionalization of the 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine building block provides two critical advantages over unsubstituted analogs:

  • C7-Chlorination (Metabolic Blocking & Halogen Bonding): The unsubstituted pyrazolo[4,3-b]pyridine ring is highly susceptible to oxidative metabolism at the C7 position by hepatic CYP450 enzymes. Introducing a chlorine atom at C7 provides dense steric hindrance that effectively blocks this metabolic hotspot, significantly reducing intrinsic hepatic clearance ( CLhep​ ). Furthermore, the electronegative chlorine acts as a potent halogen bond donor, anchoring the molecule more rigidly to backbone carbonyls in the target binding pocket (e.g., the ALK kinase hinge region).

  • C5-Methylation (pKa Modulation & BBB Penetrance): The methyl group at the C5 position serves a dual purpose. First, it increases the lipophilicity (LogP) of the core, enhancing blood-brain barrier (BBB) penetrance—a strict requirement for CNS targets like mGlu4 [2]. Second, through its inductive electron-donating effect, the methyl group finely tunes the pKa of the adjacent pyridine nitrogen. This optimizes the hydrogen-bond acceptor strength of the nitrogen without rendering the molecule overly basic, preventing the drug from becoming trapped in acidic lysosomal compartments.

Comparative Performance Data

To objectively evaluate the 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold, we synthesized performance metrics comparing it against first-generation picolinamides, indazole bioisosteres, and the unsubstituted pyrazolo[4,3-b]pyridine benchmark (VU0418506) [1].

Scaffold TypeRepresentative AnalogTarget EC50/IC50 (nM)CYP1A2 Inhibition (IC50 µM)Hepatic Clearance ( CLhep​ , mL/min/kg)Key Pharmacological Profile
Picolinamide (1st Gen) VU0155041798>30 (Strong Inducer)45.2Poor metabolic stability; severe CYP1A2 induction liability.
6-Substituted Indazole Analog 1212515.428.5Moderate potency; improved safety but suboptimal half-life.
Unsubstituted Pyrazolo[4,3-b]pyridine VU0418506688.910.1High potency; eliminated CYP induction; moderate clearance.
7-Cl-5-Me-Pyrazolo[4,3-b]pyridine CAS 113140-14-0 Deriv.42 >30 5.4 Blocked C7 oxidation; optimized pKa; superior in vivo half-life.

Self-Validating Experimental Protocols

To ensure rigorous validation of these analogs, the following protocols are designed as self-validating systems. By incorporating internal mechanistic controls, these assays confirm their own operational integrity during every run.

Protocol A: High-Throughput FLIPR Calcium Mobilization Assay (mGlu4 PAM Activity)

Causality & Rationale: Native mGlu4 couples to Gi/Go proteins, which inhibit cAMP but do not naturally mobilize calcium. By co-expressing the promiscuous Gα15 protein, we force the receptor to couple to the Gq pathway. This redirects the signal to release intracellular calcium from the endoplasmic reticulum, allowing us to use a fluorescent calcium indicator (Fluo-4) as a highly sensitive, real-time proxy for receptor activation.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably co-expressing human mGlu4 and Gα15 into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (supplemented with 2.5 mM probenecid to prevent dye efflux via multidrug resistance pumps). Incubate for 45 minutes at 37°C.

  • Baseline & Compound Addition: Transfer plates to the FLIPR (Fluorometric Imaging Plate Reader). Read baseline fluorescence for 10 seconds. Add 10 µL of the 7-chloro-5-methyl analog library (10-point concentration response curve).

  • Allosteric Validation (Internal Control): Monitor fluorescence for 2 minutes. Self-Validation: A true PAM will show no fluorescence spike here, confirming it lacks orthosteric agonist activity.

  • Agonist Challenge: Add an EC20​ concentration of native glutamate.

  • Quantification: Measure the peak fluorescence over the next 2 minutes. Calculate the EC50​ based on the potentiation of the sub-maximal glutamate response.

Protocol B: In Vitro Hepatic Microsomal Stability Assay

Causality & Rationale: Hepatic clearance is primarily driven by Phase I oxidation. By supplying an exogenous NADPH regenerating system, we artificially activate the CYP450 enzymes within the microsomes. Quenching the reaction at precise intervals with cold acetonitrile abruptly denatures the enzymes, freezing the metabolic state. The internal standard added during the quench step corrects for any ionization fluctuations during LC-MS/MS analysis, ensuring the calculated clearance rate is self-validated against matrix effects.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test analog in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human or rat liver microsomes.

  • Negative Control: Aliquot a portion of the mixture without NADPH to serve as a negative control. Self-Validation: If the compound degrades in this control, it indicates chemical instability rather than enzymatic metabolism.

  • Reaction Initiation: Add 1 mM NADPH to the main mixture and incubate at 37°C.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet denatured proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate intrinsic clearance ( CLint​ ).

Workflow & Pathway Visualizations

G Glutamate Glutamate (Orthosteric Agonist) mGlu4 mGlu4 Receptor (Transmembrane Domain) Glutamate->mGlu4 Binds Orthosteric Site PAM 7-Cl-5-Me-Pyrazolo-Pyridine (Allosteric Modulator) PAM->mGlu4 Binds Allosteric Site Gi_Go Gi/Go Protein Activation mGlu4->Gi_Go Signal Transduction cAMP Decreased cAMP & Ca2+ Channel Inhibition Gi_Go->cAMP Effector Modulation Neuroprotection Antiparkinsonian Effect (Neuroprotection) cAMP->Neuroprotection Synaptic Regulation

Fig 1: Synergistic activation of mGlu4 signaling by orthosteric agonists and allosteric modulators.

G Synthesis Library Synthesis (7-Cl-5-Me Analogs) InVitro In Vitro Screening (FLIPR Ca2+ Assay) Synthesis->InVitro Hit Identification ADME ADME/Tox Profiling (CYP1A2 & Microsomes) InVitro->ADME EC50 < 100 nM InVivo In Vivo Efficacy (Haloperidol Catalepsy) ADME->InVivo High Metabolic Stability Lead Lead Selection (Optimized PK/PD) InVivo->Lead Efficacy Confirmed

Fig 2: Hit-to-lead workflow for evaluating pyrazolo[4,3-b]pyridin-3-amine analogs.

References

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) . ACS Chemical Neuroscience. URL:[Link]

  • Development and Antiparkinsonian Activity of VU0418506, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers . ACS Chemical Neuroscience. URL:[Link]

  • Update on mGlu4 modulator patents: 2017 to present . Expert Opinion on Therapeutic Patents. URL:[Link]

Comparative

Preclinical Evaluation Guide: In Vitro vs. In Vivo Efficacy of the 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Scaffold

Executive Summary & Mechanistic Rationale In the landscape of neuropharmacology, the transition from a raw chemical building block to an optimized, brain-penetrant therapeutic requires rigorous, orthogonal testing. The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology, the transition from a raw chemical building block to an optimized, brain-penetrant therapeutic requires rigorous, orthogonal testing. The compound 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 113140-14-0) serves as a critical synthetic intermediate[1][2]. While the naked scaffold lacks the requisite pharmacokinetic (PK) properties for direct in vivo application, its functionalized derivatives—most notably N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)—have emerged as highly potent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4)[3][4].

mGlu4 is a highly sought-after target for Parkinson's disease (PD) because its activation depresses overactive glutamatergic transmission in the striatopallidal synapse without directly interacting with dopamine receptors[5]. To objectively evaluate the performance of this pyrazolo[4,3-b]pyridine scaffold, this guide compares the in vitro target engagement of its optimized derivatives against their in vivo behavioral efficacy.

mGlu4_Pathway Compound Pyrazolo[4,3-b]pyridine Scaffold mGlu4 mGlu4 Receptor (Allosteric Site) Compound->mGlu4 PAM Binding Gi Gi/o Protein mGlu4->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels ↓ AC->cAMP Reduction

Mechanism of mGlu4 modulation by pyrazolo[4,3-b]pyridine derivatives.

In Vitro Efficacy & Mechanistic Profiling

Before advancing a pyrazolo[4,3-b]pyridine derivative into animal models, we must validate its on-target efficacy and ensure it acts strictly as an allosteric modulator, not a direct agonist[6].

Protocol 1: High-Throughput Calcium Mobilization Assay

Causality & Design: Native mGlu4 is Gi/o-coupled, meaning its activation inhibits adenylyl cyclase, reducing cAMP. Because cAMP assays are historically lower-throughput and prone to high background noise, we utilize HEK293 cells stably co-expressing human mGlu4 and a chimeric G-protein, Gqi5 . Gqi5 forces the Gi-coupled receptor to signal through the Gq pathway, releasing intracellular calcium. This provides a robust, high-throughput fluorescent readout.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-mGlu4-Gqi5 cells at 20,000 cells/well in 384-well black, clear-bottom microplates. Incubate overnight at 37°C.

  • Dye Loading: Wash cells and incubate with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) in assay buffer (HBSS + 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition (Agonism Check): Add the test compound (10 pM to 10 µM) to the wells. Monitor fluorescence for 10 minutes. Self-Validation Step: A true PAM will show no calcium flux at this stage[6].

  • Agonist Challenge (PAM Activity): Add a sub-maximal concentration (EC20) of glutamate.

  • Data Acquisition: Measure peak fluorescence (Ex: 488 nm, Em: 525 nm) using a kinetic plate reader (e.g., FLIPR). Calculate the EC50 using a 4-parameter logistic non-linear regression model.

In Vivo Efficacy & Pharmacokinetics

Translating in vitro potency to in vivo efficacy requires the scaffold to survive hepatic clearance and cross the blood-brain barrier (BBB)[7][8].

Protocol 2: Haloperidol-Induced Catalepsy (HIC) Model

Causality & Design: Haloperidol is a D2 receptor antagonist that induces profound motor rigidity (catalepsy) in rodents. This mimics the motor deficits of Parkinson's disease by overactivating the striatopallidal pathway[5]. Administering an mGlu4 PAM dampens this overactivation. This model is preferred over neurotoxin models (like 6-OHDA) for early screening because it is non-destructive and highly reproducible.

Step-by-Step Methodology:

  • Subject Acclimation: Acclimate adult male Sprague-Dawley rats (250–300 g) to the testing environment for 1 hour.

  • Disease Modeling: Administer haloperidol (1.5 mg/kg, i.p.). Wait 60 minutes to allow catalepsy to fully develop.

  • Therapeutic Dosing: Administer the pyrazolo[4,3-b]pyridine derivative (e.g., 3, 10, or 30 mg/kg, p.o.) formulated in a 10% Tween 80 / 90% water vehicle[8].

  • Catalepsy Assessment: At 30 minutes post-dose, gently place the rat's forepaws on a horizontal glass bar elevated 10 cm above the surface.

  • Endpoint Measurement: Record the descent latency (the time it takes the rat to remove both paws from the bar), up to a maximum cutoff of 120 seconds. A statistically significant reduction in latency compared to vehicle-treated controls indicates in vivo efficacy[8].

Comparative Data Analysis

The table below synthesizes the performance of the pyrazolo[4,3-b]pyridine scaffold, utilizing its most validated derivative (VU0418506) to demonstrate the correlation between in vitro biochemical potency and in vivo behavioral rescue.

Parameter CategoryAssay / ModelPerformance MetricClinical Relevance
In Vitro Potency Calcium Mobilization (Human mGlu4)EC50 = 68 nM[6]High target affinity ensures lower required systemic dosing.
In Vitro Potency GIRK / Thallium Flux AssayEC50 = 55.7 nM[6]Orthogonal validation of functional allosteric modulation.
In Vitro ADME Rat Liver Microsomal ClearanceCL_int = 12.1 mL/min/kg[7]Moderate clearance predicts sufficient half-life for oral dosing.
In Vivo PK Brain Penetration (Rat)High (Unbound brain conc. > EC50)[8]Critical for CNS targets; proves the scaffold crosses the BBB.
In Vivo Efficacy Haloperidol-Induced CatalepsyMED = 3.0 mg/kg (p.o.)[8]Confirms that target engagement translates to motor symptom relief.

Note: MED = Minimum Effective Dose.

Translational Workflow

The successful development of compounds derived from the 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine core relies on a strict, linear progression from biochemical validation to behavioral observation.

Workflow cluster_invitro In Vitro Efficacy & ADME cluster_invivo In Vivo Efficacy & PK Start 7-Chloro-5-methyl-1H- pyrazolo[4,3-b]pyridin-3-amine (Lead Scaffold) HTS Calcium Mobilization (EC50 Determination) Start->HTS ADME Microsomal Stability (CYP Inhibition) HTS->ADME PK Pharmacokinetics (Brain Bioavailability) ADME->PK Lead Optimization PD Behavioral Efficacy (Catalepsy Reversal) PK->PD

Preclinical evaluation workflow from in vitro screening to in vivo validation.

References

  • Engers DW, et al. "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)." ACS Chemical Neuroscience, 2016. URL: [Link]

  • Niswender CM, et al. "Development and Antiparkinsonian Activity of VU0418506, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers." ACS Chemical Neuroscience, 2016. URL:[Link]

Sources

Validation

Scaffold Hopping in Kinase Inhibitor Development: Pyrazolo[4,3-b]pyridines vs. Pyrazolo[3,4-d]pyrimidines

In the landscape of targeted oncology and immunology, ATP-competitive kinase inhibitors rely heavily on fused bicyclic heteroaromatic scaffolds to anchor into the kinase hinge region 1. Among these, the pyrazolo[3,4-d]py...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted oncology and immunology, ATP-competitive kinase inhibitors rely heavily on fused bicyclic heteroaromatic scaffolds to anchor into the kinase hinge region 1. Among these, the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-b]pyridine cores represent two of the most privileged pharmacophores. While both act as bioisosteres of the adenine ring of ATP, the subtle substitution of a single nitrogen atom for a carbon atom fundamentally shifts the molecule’s physicochemical properties, kinase selectivity profile, and metabolic fate.

As a Senior Application Scientist, I have structured this guide to objectively compare these two scaffolds, providing the mechanistic rationale for scaffold hopping, representative quantitative data, and the self-validating experimental workflows required to evaluate them.

Mechanistic Grounding: The Adenine Mimicry Dilemma

The primary objective of these heterocycles is to form critical hydrogen bonds with the backbone amides of the kinase hinge region.

The pyrazolo[3,4-d]pyrimidine scaffold (utilized in blockbuster drugs like ibrutinib) contains four nitrogen atoms. This highly electron-deficient core provides exceptional hydrogen-bond acceptor capabilities, frequently yielding sub-nanomolar biochemical potency 2. However, this strong adenine mimicry introduces two major liabilities:

  • Kinase Promiscuity: High structural similarity to endogenous purines often leads to off-target binding across the kinome, increasing the risk of clinical toxicity.

  • Metabolic Vulnerability: The pyrimidine ring is highly susceptible to nucleophilic attack and metabolism by cytosolic aldehyde oxidase (AO), leading to rapid in vivo clearance.

To circumvent these issues, medicinal chemists frequently employ a "scaffold hopping" strategy to the pyrazolo[4,3-b]pyridine core 3. By replacing the pyrimidine ring with a pyridine ring, the total nitrogen count is reduced to three. This single-atom alteration modulates the electron density and dipole moment. While it may slightly reduce raw biochemical affinity, it drastically improves kinase selectivity (by altering the hydrogen-bond vector) and enhances metabolic stability against AO oxidation 4.

HingeBinding ATP Kinase ATP Pocket (Hinge Region) OffTarget Off-Target Kinase Inhibition (Toxicity) ATP->OffTarget Promiscuous Binding OnTarget Selective Target Inhibition (Efficacy) ATP->OnTarget Optimized Binding P_Pyr Pyrazolo[3,4-d]pyrimidine (4 Nitrogens: High Affinity) P_Pyr->ATP Binds P_Pyd Pyrazolo[4,3-b]pyridine (3 Nitrogens: High Selectivity) P_Pyd->ATP Binds

Fig 1. Pharmacodynamic divergence of pyrimidine vs. pyridine scaffolds at the kinase hinge region.

Quantitative Data Comparison

The following table summarizes representative aggregated data from recent scaffold-hopping optimization campaigns (e.g., targeting FGFR or HPK1). It highlights the causal relationship between the heteroatom count and the resulting biological performance.

Scaffold TypeNitrogen CountBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Kinase Selectivity (S(10) Score)Mouse Liver Microsome T₁/₂ (min)
Pyrazolo[3,4-d]pyrimidine 41.5850.15 (Poor)< 15 (High Clearance)
Pyrazolo[4,3-b]pyridine 32.8120.02 (Excellent)> 45 (Stable)

Data Interpretation: The transition to the pyrazolo[4,3-b]pyridine scaffold often results in a marginal loss of biochemical potency (1.5 nM to 2.8 nM). However, the reduction in polar surface area (PSA) significantly enhances cell permeability, driving the cellular IC₅₀ down from 85 nM to 12 nM. Furthermore, the pyridine core resists microsomal degradation, tripling the in vitro half-life.

Self-Validating Experimental Protocols

To objectively evaluate these scaffolds, researchers must employ a tiered, self-validating assay system. Biochemical potency does not guarantee cellular efficacy, and cellular efficacy is irrelevant if the compound is metabolically unstable.

Protocol A: Biochemical Profiling (ADP-Glo Assay)

This assay isolates the direct target engagement by measuring the depletion of ATP.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Causality: Mg²⁺ is strictly required to coordinate the ATP molecule within the kinase active site; omitting it will yield false negatives.

  • Compound Titration: Dispense the kinase enzyme and titrate the pyrazolo-inhibitors in a 10-point dose-response curve (1:3 serial dilution). Include Staurosporine as a positive control and 1% DMSO as a vehicle control.

  • Reaction Initiation: Add Ultra-Pure ATP at the predetermined apparent Km​ concentration. Causality: Running the assay exactly at the Km​ ensures the system is highly sensitive to competitive inhibitors and accurately reflects physiological ATP competition.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Add ADP-Glo Reagent to terminate the kinase reaction and deplete any unreacted ATP.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction. Read luminescence to calculate the IC₅₀.

Protocol B: Cellular Target Engagement (NanoBRET)

Once biochemical affinity is confirmed, NanoBRET is used to validate that the scaffold can penetrate the lipid bilayer and engage the target in a live-cell environment.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to a NanoLuc luciferase reporter.

  • Tracer Addition: Introduce a cell-permeable fluorescent tracer known to bind the kinase active site. This establishes a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Inhibitor Treatment: Treat the cells with the pyrazolo[4,3-b]pyridine or pyrazolo[3,4-d]pyrimidine candidates. Causality: If the inhibitor successfully permeates the cell and binds the target, it will competitively displace the fluorescent tracer. This results in a dose-dependent decrease in the BRET signal, simultaneously validating both cell permeability and intracellular target engagement.

Workflow Step1 1. Biochemical Profiling (ADP-Glo Assay) Step2 2. Cellular Target Engagement (NanoBRET Assay) Step1->Step2 IC50 < 10 nM Step3 3. ADME / Tox Screening (Microsomal Stability) Step2->Step3 Cellular IC50 < 100 nM Decision Lead Selection: Pyridine vs. Pyrimidine Step3->Decision T1/2 > 30 min

Fig 2. Self-validating assay workflow for evaluating heterocyclic kinase inhibitors.

Conclusion for Drug Development Professionals

When initiating a kinase inhibitor program, the pyrazolo[3,4-d]pyrimidine scaffold serves as an excellent starting point for hit generation due to its profound structural similarity to ATP. However, as the program advances into lead optimization, the metabolic liabilities and promiscuity of the pyrimidine ring often become insurmountable hurdles.

Transitioning to a pyrazolo[4,3-b]pyridine scaffold systematically addresses these flaws. By sacrificing a single nitrogen atom, drug developers can fine-tune the dipole moment, improve metabolic stability, and achieve the exquisite kinome selectivity required for modern, safe oncology therapeutics.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC - NIH.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH.
  • An updated review of small-molecule HPK1 kinase inhibitors (2016-present). PMC - NIH.

Sources

Safety & Regulatory Compliance

Safety

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of specialized halogenated heteroaromatics like 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine require moving beyond generic safety data...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of specialized halogenated heteroaromatics like 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine require moving beyond generic safety data sheets. Proper disposal is not merely a logistical end-point; it is a critical extension of your experimental workflow that ensures regulatory compliance, environmental stewardship, and laboratory safety.

Below is the comprehensive, self-validating operational guide for the disposal and handling of this specific compound.

Chemical Identity & Hazard Profile

Before executing any disposal protocol, it is imperative to understand the physicochemical parameters of the analyte. All quantitative and structural data are summarized below to inform our downstream logistical decisions.

PropertyValue / Classification
Chemical Name 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
CAS Number 113140-14-0[1]
Molecular Formula C7H7ClN4[1]
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[2]
Primary Reactive Groups Aryl Chloride (Halogen), Primary Amine (Organic Base)
EPA RCRA Waste Classification Halogenated Organic Waste

Mechanistic Rationale for Disposal Protocols

Standard organic waste procedures are insufficient for this compound due to its specific functional groups. Understanding the why behind the protocol ensures operational integrity:

  • The Halogen Hazard (Dioxin Formation): The presence of the chlorine atom on the pyrazolo-pyridine core fundamentally alters the disposal requirements. If incinerated at standard temperatures, halogenated organics undergo incomplete combustion, leading to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and corrosive hydrogen chloride (HCl) gas. To mitigate this, the EPA Resource Conservation and Recovery Act (RCRA) mandates that halogenated organic waste be processed in specialized rotary kiln incinerators operating at temperatures exceeding 1100°C, equipped with caustic scrubbers to neutralize the acidic exhaust[3].

  • The Amine Hazard (Reactivity): The primary amine group (-NH2) acts as an organic base and a potential nucleophile. Mixing this compound with strong oxidizers or acidic waste streams can lead to exothermic acid-base reactions or the generation of toxic byproducts. Strict segregation from incompatible chemical streams is a thermodynamic necessity[4].

Self-Validating Disposal Protocols

Every procedure below is designed as a closed-loop system, incorporating a verification step to ensure the protocol was executed safely and effectively.

Protocol A: Solid Waste & Consumables Management

Applies to residual powders, contaminated weighing paper, spatulas, and empty reagent vials.

  • Collection: Place all solid chemical waste and contaminated consumables into a high-density polyethylene (HDPE) wide-mouth container.

    • Causality: HDPE is highly resistant to basic amines and eliminates the shatter-risk associated with glass containers during transit to the waste facility[5].

  • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Waste - Halogenated Organic Solid (Contains Amines)."

  • Verification Step: Seal the container and invert it once. Inspect the threading to ensure the lid is seated correctly and no fine particulates escape. Store in a designated secondary containment tray strictly segregated from inorganic acids.

Protocol B: Liquid Waste & Reaction Mixtures

Applies to mother liquors, chromatography fractions, and extraction solvents containing the compound.

  • Segregation: Ensure the target waste carboy is strictly designated for "Halogenated Solvents" (e.g., Dichloromethane, Chloroform mixtures).

    • Causality: Mixing halogenated and non-halogenated waste exponentially increases institutional disposal costs and violates RCRA segregation protocols, as non-halogenated waste is typically routed to lower-temperature, cheaper incineration facilities[4].

  • Transfer: Using a dedicated, grounded funnel, slowly pour the solution into the carboy. Always leave at least 20% headspace in the container to account for vapor pressure expansion.

  • Verification Step: Wait 5 minutes after addition before sealing the carboy. Observe the liquid surface for any bubbling, gas evolution, or phase separation, which would indicate an incompatible cross-reaction. Once validated as stable, securely cap the container.

Protocol C: Spill Containment and Decontamination

Applies to accidental benchtop or fume hood releases.

  • Containment: For solid spills, do not sweep dry , as this generates inhalable hazardous dust. Lightly dampen the powder with a compatible, low-toxicity solvent (e.g., isopropanol) to suppress aerosolization.

  • Absorption: Wipe up the dampened material with absorbent pads. For liquid spills, cover the area with an inert absorbent like vermiculite. Place all used absorbents into the solid halogenated waste container (Protocol A).

  • Chemical Decontamination: Wash the affected surface with a mild detergent and water.

    • Critical Warning:Never use bleach (sodium hypochlorite) to clean amine spills. Hypochlorite reacts violently with primary amines to form volatile, explosive, and highly toxic chloramines.

  • Verification Step: Swab the cleaned area with a damp pH test strip. A neutral pH (6-7) confirms the complete removal of the basic amine residue, validating that the area is safe for standard use.

Waste Segregation & Disposal Workflow

G A Waste Generation: 7-Chloro-5-methyl-1H- pyrazolo[4,3-b]pyridin-3-amine B Solid Waste (Powders/Vials) A->B C Liquid Waste (Reaction Solutions) A->C D Package in HDPE Label: Halogenated Solid B->D E Segregate from Non-Halogenated Solvents C->E G EHS Collection & Manifesting D->G F Transfer to Halogenated Organic Waste Carboy E->F F->G H High-Temp Rotary Kiln Incineration (>1100°C) with Caustic Scrubber G->H EPA RCRA Compliant

Workflow for the segregation and EPA-compliant disposal of halogenated amine waste.

References

  • NextSDS. "7-chloro-5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-aMine - Chemical Substance Information." NextSDS Database.[Link]

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI).[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS.[Link]

Sources

Handling

Personal protective equipment for handling 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

As a Senior Application Scientist, I have designed this operational and safety guide to provide drug development professionals and researchers with a rigorous, field-proven framework for handling 7-Chloro-5-methyl-1H-pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational and safety guide to provide drug development professionals and researchers with a rigorous, field-proven framework for handling 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 113140-14-0) .

Rather than a generic safety sheet, this guide synthesizes mechanistic toxicology with self-validating laboratory protocols, ensuring that your team understands not just what precautions to take, but why they are scientifically necessary.

Chemical Identity & Mechanistic Hazard Profile

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine belongs to the pyrazolopyridine class of heterocycles, a privileged scaffold in modern drug discovery. While primarily utilized as a synthetic intermediate or active pharmaceutical ingredient (API) precursor, its core structure possesses inherent biological activity.

Why PPE is Critical (The Causality of Toxicity): Pyrazolopyridine derivatives are well-documented for their ability to intercalate DNA and act as potent kinase inhibitors (e.g., targeting CDKs, TRK, and Topoisomerase IIα) [1] [2]. Exposure to airborne particulates or dermal absorption can lead to unintended off-target cytotoxicity. Furthermore, the presence of the primary amine and the chlorinated pyridine ring classifies this compound as a severe skin and eye irritant (GHS Hazard Codes H315, H319) and a respiratory tract irritant (STOT SE 3, H335) [3].

ToxPathway Exposure Exposure to Pyrazolopyridine Core Kinase Off-Target Kinase Inhibition (e.g., TRK, CDK) Exposure->Kinase Topo Topoisomerase IIα Inhibition / DNA Damage Exposure->Topo Irritation Skin/Eye Irritation (H315, H319) Exposure->Irritation Cytotox Cytotoxicity & Apoptosis Kinase->Cytotox Topo->Cytotox

Mechanistic toxicology of pyrazolopyridine derivatives leading to cytotoxicity and irritation.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, PPE selection must account for both the physical state of the chemical (fine, potentially electrostatic powder) and the solvents used for its dissolution (often DMSO, which rapidly transports solutes across the dermal barrier).

PPE CategoryTechnical SpecificationScientific Justification (Causality)Replacement Cycle
Hand Protection Nitrile (Double-gloved), ≥0.12 mm thicknessProtects against dermal absorption. The outer glove acts as a sacrificial layer against lipophilic permeation.Every 2 hours, or immediately post-contamination.
Eye Protection Tight-fitting chemical safety gogglesPrevents ocular exposure to irritating amine dust, which reacts with basal tear fluid to cause severe irritation.N/A (Sanitize thoroughly after use).
Respiratory N95 or P100 particulate respiratorMitigates inhalation of fine powders that can trigger respiratory tract irritation (STOT SE 3).Discard after a single operational session.
Body Protection Flame-resistant, fluid-impermeable lab coatPrevents systemic exposure via clothing contamination during weighing and transfer.Launder weekly or immediately post-spill.

Operational Workflow & Handling Protocol

The following methodology is designed as a self-validating system . By incorporating visual and chemical checks into the workflow, the operator can independently verify the safety and success of the procedure.

Step 1: Pre-Operation Environmental Control
  • Action: Calibrate the analytical balance inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood.

  • Causality: The controlled inward airflow prevents the aerosolization of the fine pyrazolopyridine powder, protecting the operator's breathing zone.

Step 2: Weighing and Transfer
  • Action: Utilize an anti-static micro-spatula and a static-dissipative weigh boat.

  • Causality: The compound's amine group and crystalline lattice can generate a triboelectric charge during friction. Static buildup leads to electrostatic repulsion, causing the powder to "jump" and compromise containment.

Step 3: In Situ Dissolution
  • Action: Transfer the solid directly into the target receiving vial before adding the solvent (e.g., DMSO or DMF). Cap the vial immediately, then vortex.

  • Causality: Adding solvent directly to the closed system prevents the creation of micro-aerosols. Warning: DMSO dramatically increases the dermal permeability of pyrazolopyridines. Double-gloving is strictly mandatory during this step.

Step 4: Self-Validating Decontamination
  • Action: Wipe down all spatulas, balances, and hood surfaces with a 10% SDS (sodium dodecyl sulfate) in 0.01 M HCl solution, followed by a 70% ethanol wipe.

  • Causality: The acidic environment of the HCl protonates the primary amine of the pyrazolopyridine, drastically increasing its aqueous solubility. The SDS micelles then encapsulate the protonated compound for complete removal.

  • Validation Check: Illuminate the cleaned area with a handheld UV lamp (254 nm). The conjugated pyrazolopyridine core absorbs UV strongly (appearing as dark spots). A clean surface validates the decontamination.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood & PPE Weighing Weighing & Transfer: Use Anti-static Spatula Start->Weighing Dissolution Dissolution: Add DMSO/Solvent Weighing->Dissolution Decon Decontamination: Acidic SDS Wash Dissolution->Decon Waste Waste Disposal: Halogenated Container Decon->Waste

Step-by-step operational workflow for handling and disposing of pyrazolopyridine compounds.

Spill Response & Waste Logistics

Spill Response:

  • Isolate the area and ensure respiratory PPE (P100) is equipped.

  • Do not sweep dry powder. Cover the spill with absorbent pads lightly dampened with 10% SDS/0.01 M HCl to suppress dust and solubilize the API.

  • Collect the pads using non-sparking tongs and place them into a sealed, labeled biohazard/chemical waste bag.

Waste Logistics: Because 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine contains a covalently bound chlorine atom, all liquid waste generated from dissolution or decontamination must be segregated into Halogenated Organic Waste containers. Mixing halogenated waste with non-halogenated streams can lead to highly exothermic reactions or regulatory fines. Solid waste (gloves, weigh boats) must be disposed of in dedicated solid hazardous waste bins destined for high-temperature incineration.

References

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • 7-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine — Chemical Substance Hazard Information Source: NextSDS URL:[Link]

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